Product packaging for Ethyl 3-fluoropyridine-2-carboxylate(Cat. No.:CAS No. 1187732-69-9)

Ethyl 3-fluoropyridine-2-carboxylate

Cat. No.: B1452081
CAS No.: 1187732-69-9
M. Wt: 169.15 g/mol
InChI Key: RSPHTIQPMLLATO-UHFFFAOYSA-N
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Description

Ethyl 3-fluoropyridine-2-carboxylate (CAS 1187732-69-9) is a fluorinated pyridine derivative of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic intermediate and key building block for the development of more complex molecules. Its molecular formula is C8H8FNO2, with a molecular weight of 169.15 g/mol . The compound is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an ethyl ester group at the 2-position, which provides a handle for further functionalization. One of the primary research applications of this compound is its use as a precursor in the synthesis of 3-fluoropyridine-2-methanol, a valuable intermediate in its own right . Furthermore, fluorinated pyridine carboxylates are crucial scaffolds in the exploration of novel enzyme inhibitors. Specifically, research indicates that fluorinated derivatives of pyridine-dicarboxylate, synthesized from similar building blocks, act as potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases . These enzymes are validated medicinal chemistry targets, and such inhibitors have potential applications in functional assignment studies and cancer treatment research, for instance by targeting aspartate/asparagine-β-hydroxylase (AspH) . Researchers should note that the typical purity of this reagent is 95% to 97% . It is recommended to store the material sealed in a dry environment, ideally at 2-8°C . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B1452081 Ethyl 3-fluoropyridine-2-carboxylate CAS No. 1187732-69-9

Properties

IUPAC Name

ethyl 3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPHTIQPMLLATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673276
Record name Ethyl 3-fluoropyridine-2-carboxylate
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187732-69-9
Record name 2-Pyridinecarboxylic acid, 3-fluoro-, ethyl ester
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Record name Ethyl 3-fluoropyridine-2-carboxylate
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Record name Ethyl 3-fluoropyridine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-fluoropyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoropyridine-2-carboxylate, also known by its synonym ethyl 3-fluoropicolinate, is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the pyridine ring, make it a valuable building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and better overall pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in drug discovery, and essential safety information.

Core Chemical Properties and Identification

A precise understanding of the fundamental chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource(s)
CAS Number 1187732-69-9[1][2]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Synonyms Ethyl 3-fluoropicolinate[1]
SMILES Code CCOC(=O)C1=C(F)C=CC=N1[1]

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of approved pharmaceutical drugs, valued for its ability to engage in critical binding interactions with biological targets. The introduction of a fluorine atom, as seen in this compound, offers several distinct advantages in drug design:

  • Modulation of Basicity: The high electronegativity of the fluorine atom can significantly lower the pKa of the pyridine nitrogen. This modulation of basicity is crucial for optimizing drug-receptor interactions and can reduce off-target effects.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the in vivo half-life of a drug, leading to improved dosing regimens.[3]

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, thereby enhancing the binding affinity and potency of the drug candidate.[3]

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intended biological target.[3]

G A A O1 O1 A->O1 O2 O2 A->O2 B B O3 O3 B->O3 O4 O4 B->O4 C C O5 O5 C->O5 D D O6 O6 D->O6

Synthesis of this compound

Conceptual Synthetic Pathway: Balz-Schiemann Reaction

This approach would logically start from the corresponding 3-aminopyridine-2-carboxylate precursor. The causality behind this choice lies in the reliability of converting an amino group into a diazonium salt, which can then be displaced by a fluoride anion.

G Start Ethyl 3-aminopyridine-2-carboxylate Step1 Diazotization (NaNO2, HBF4 or HF-Pyridine) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Fluorination (Thermal Decomposition) Intermediate->Step2 Product This compound Step2->Product

Detailed Step-by-Step Conceptual Protocol:

This protocol is a self-validating system, where the successful formation of the intermediate and final product would be confirmed by standard analytical techniques at each stage.

  • Diazotization:

    • Dissolve Ethyl 3-aminopyridine-2-carboxylate in a suitable acidic medium, such as tetrafluoroboric acid (HBF₄) or a solution of hydrogen fluoride in pyridine. The choice of acid is critical as it also serves as the fluoride source.

    • Cool the solution to a low temperature, typically between -10 °C and 0 °C, to ensure the stability of the resulting diazonium salt.

    • Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water. The slow addition is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

    • Stir the reaction mixture at this low temperature for a sufficient period to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

  • Fluorination:

    • Isolate the diazonium salt intermediate by filtration, if it has precipitated.

    • Gently heat the isolated diazonium salt (or the reaction mixture directly) to induce thermal decomposition. This step should be performed with caution as the decomposition can be vigorous. The heat provides the activation energy for the release of nitrogen gas and the substitution of the diazonium group with a fluorine atom.

    • The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and neutralize it with a suitable base, such as sodium bicarbonate or ammonium hydroxide.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[4][5] The ester functionality provides a reactive handle for further chemical transformations, such as amidation or reduction, while the fluorinated pyridine core is incorporated into the final drug scaffold.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are often proprietary and found within patent literature, its utility can be inferred from the broader application of fluoropyridine derivatives in drug discovery. For instance, fluoropyridine-based inhibitors of the Factor VIIa/TF complex, which are being investigated as potential antithrombotic drugs, highlight the importance of this structural motif.[6]

G BuildingBlock This compound Transformation Chemical Transformation (e.g., Amidation, Reduction) BuildingBlock->Transformation Intermediate Advanced Intermediate Transformation->Intermediate Coupling Coupling with other moieties Intermediate->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily found, a commercial supplier, BLD Pharm, indicates the availability of analytical data including NMR, HPLC, and LC-MS for their product with CAS number 1187732-69-9.[7] For reference, the expected NMR signals for this compound can be predicted based on the analysis of similar structures.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet) and three distinct signals for the protons on the pyridine ring, with coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine would exhibit a large coupling constant (¹Jcf). The carbonyl carbon of the ester and the carbons of the pyridine ring and the ethyl group would also show characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (169.15 g/mol ).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemical reagents. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for related fluorinated pyridine compounds should be strictly followed.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its strategic use allows for the introduction of a fluorinated pyridine moiety, which can impart beneficial properties to drug candidates, including enhanced metabolic stability and improved binding affinity. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in research and drug development. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is undeniable.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-fluoropyridine-2-carboxylate (CAS No. 1187732-69-9), a key heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence molecular interactions, metabolic stability, and bioavailability, making a thorough understanding of its properties essential for rational drug design and synthesis optimization. This document synthesizes available data with established analytical methodologies to provide a practical resource for laboratory professionals.

Molecular Structure and Core Identifiers

This compound, also known as ethyl 3-fluoropicolinate, possesses a pyridine ring substituted with a fluorine atom at the 3-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
Synonyms Ethyl 3-fluoropicolinate[1][2]
CAS Number 1187732-69-9[1][2]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.15 g/mol [1][2]
Canonical SMILES CCOC(=O)C1=C(F)C=CC=N1[1]

Key Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from supplier databases, many values are predicted and await experimental verification.

PropertyValueMethodSource(s)
Physical Form LiquidVisual Inspection
Melting Point Not availableN/A[2]
Boiling Point 245.3 ± 25.0 °C (Predicted)Computational[3]
Density ~1.25 g/cm³ (Predicted)Computational[3]
pKa (of protonated pyridine) -0.10 ± 0.0 (Predicted)Computational[3]
LogP 1.397 (Predicted)Computational[2][3]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol and ether.General Observation[4]

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the following sections detail robust, step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting point is expected.

Causality: This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional): Conduct a rapid heating run to approximate the melting point. This allows for a more precise measurement in the subsequent steps.

  • Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

Boiling Point Determination: Distillation Method

The boiling point provides information about the volatility of the compound and is a key physical constant for liquids.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method directly measures this temperature during a phase transition.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample and Boiling Chips: Place a measured volume of this compound and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: Gently heat the flask to bring the liquid to a steady boil.

  • Data Recording: Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point. Record the atmospheric pressure at the time of the measurement.

BoilingPoint_Workflow cluster_setup Apparatus Assembly cluster_measurement Measurement A Assemble Distillation Apparatus B Add Sample & Boiling Chips A->B C Position Thermometer B->C D Gentle Heating C->D Begin Experiment E Observe Stable Vapor Temperature D->E F Record Boiling Point & Pressure E->F G Final Data F->G Complete

Caption: Workflow for Boiling Point Determination.

pKa Determination: Potentiometric Titration

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, absorption, and receptor binding.

Causality: This method involves the gradual neutralization of the protonated pyridine nitrogen with a standard base. The pKa is the pH at which the concentrations of the protonated (acidic) and neutral (basic) forms are equal, which corresponds to the midpoint of the titration curve's buffer region.

Protocol:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

  • Initial pH Adjustment: Acidify the solution with a standard acid (e.g., HCl) to ensure the pyridine nitrogen is fully protonated.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • pH Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination A Prepare Sample Solution B Acidify to Protonate Pyridine A->B C Titrate with Standard Base B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Process for pKa Determination via Titration.

Solubility Determination: Gravimetric Method

Solubility data is fundamental for formulation development and understanding the bioavailability of a compound.

Causality: This method determines the concentration of a solute in a saturated solution at a given temperature. The excess solid is equilibrated with the solvent, and the amount of dissolved solid is then quantified by evaporating the solvent and weighing the residue.

Protocol:

  • Equilibration: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

  • Saturation: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Evaporation: Place the aliquot of the saturated solution into a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

  • Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.

  • Pyridine Ring Protons (3H): Three signals in the aromatic region (δ 7.5-8.5 ppm). The fluorine at the 3-position will cause splitting of the adjacent proton signals (H-4 and H-5), and the electron-withdrawing ester group will deshield the H-6 proton, shifting it downfield.

  • Ethyl Group Protons (5H):

    • A quartet for the methylene protons (-OCH₂CH₃) around δ 4.4 ppm, split by the adjacent methyl protons.

    • A triplet for the methyl protons (-OCH₂CH₃) around δ 1.4 ppm, split by the adjacent methylene protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the fluorine (C-3) will show a large one-bond C-F coupling constant. The other pyridine carbons will also exhibit smaller C-F couplings.

  • Ethyl Group Carbons (2C):

    • A signal for the methylene carbon (-OCH₂) around δ 60-65 ppm.

    • A signal for the methyl carbon (-CH₃) around δ 14-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption in the region of 1250-1300 cm⁻¹.

  • C-F Stretch: An absorption band in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 169.05).

  • Major Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OCH₂CH₃, M-45), the entire ester group (-COOCH₂CH₃, M-73), and potentially the fluorine atom.

Conclusion and Future Work

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of significant interest in contemporary chemical research. While predicted data offers valuable initial insights, it is imperative that these properties are confirmed through rigorous experimental validation. The detailed protocols provided herein offer a clear pathway for obtaining this crucial experimental data. The acquisition and publication of comprehensive spectral data (NMR, IR, and MS) for this compound would be a valuable contribution to the scientific community, further enabling its application in the development of novel pharmaceuticals and advanced materials.

References

Ethyl 3-fluoropyridine-2-carboxylate: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in a vast number of pharmaceuticals, offers a versatile template for molecular recognition and interaction with biological targets. When functionalized with fluorine, the resulting fluorinated pyridines exhibit modulated physicochemical and pharmacological properties that can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1]

This guide focuses on a key exemplar of this molecular class: Ethyl 3-fluoropyridine-2-carboxylate (also known as ethyl 3-fluoropicolinate). While not a therapeutic agent in itself, this compound has emerged as a critical building block and intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctional nature—a pyridine core, a fluorine substituent at the 3-position, and an ethyl carboxylate group at the 2-position—provides a rich platform for diverse chemical transformations, making it a valuable tool for drug discovery and development professionals.

This document provides an in-depth exploration of this compound, from the historical context of its chemical class to its synthesis, properties, and applications.

Historical Context: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has a rich history, with early investigations dating back to the late 19th and early 20th centuries.[2] The Balz-Schiemann reaction, discovered in 1927, provided one of the first reliable methods for introducing fluorine into aromatic rings and remains relevant today.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—were quickly recognized for their potential to profoundly alter the biological activity of molecules.

The development of fluorinated pyridines as a distinct class of compounds gained significant momentum in the mid-20th century, driven by the quest for novel therapeutics. Researchers discovered that the incorporation of fluorine could lead to compounds with enhanced efficacy and selectivity. This is due to several factors, including:

  • Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to a longer in vivo half-life of the drug.

  • Modulation of Basicity: The strongly electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and its transport properties.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity.

  • Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action.

While a specific, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development and commercialization of fluorinated building blocks for the pharmaceutical industry. Its presence in recent patents for complex drug candidates suggests it is a relatively modern and specialized intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1187732-69-9
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Boiling Point 245.3 ± 25.0 °C (Predicted)[3]
Density 1.231 g/cm³ (Predicted)
LogP 1.397
PSA (Polar Surface Area) 39.19 Ų
Appearance Colorless to light yellow liquid or solid

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the fluorinated pyridine core followed by esterification, or the construction of the pyridine ring with the desired substituents already in place.

Plausible Synthetic Pathway: From 3-Fluoropyridine

A common and logical approach to the synthesis of this compound involves the ortho-lithiation of 3-fluoropyridine followed by carboxylation and subsequent esterification.

G cluster_0 Synthesis of this compound A 3-Fluoropyridine B Ortho-lithiated intermediate A->B n-BuLi, THF, -78 °C C 3-Fluoropyridine-2-carboxylic acid B->C 1. CO2 (s) 2. H3O+ D This compound C->D Ethanol, H2SO4 (cat.), reflux

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how this compound could be synthesized based on established organometallic and esterification methodologies.

Step 1: Synthesis of 3-Fluoropyridine-2-carboxylic acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 3-fluoropyridine (5.0 g, 51.5 mmol).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 22.6 mL, 56.6 mmol) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Carboxylation: Crushed dry ice (solid CO₂, approx. 20 g) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of water (50 mL). The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a white solid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-fluoropyridine-2-carboxylic acid.

Step 2: Esterification to this compound

  • Reaction Setup: A round-bottom flask is charged with 3-fluoropyridine-2-carboxylic acid (5.0 g, 35.4 mmol), absolute ethanol (100 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its utility is demonstrated in several recent patents for novel therapeutic agents.

  • HCN2 Modulators: In a patent for novel pyridine derivatives as HCN2 (hyperpolarization-activated cyclic nucleotide-gated channel 2) modulators for the treatment of pain, this compound is used as a key starting material.[4] The ethyl ester is likely converted to a hydrazide or another activated species to enable coupling with other fragments of the target molecule.

  • NF-κB Signaling Pathway Inhibitors: A patent describing alkynyl alcohols as inhibitors of the NF-κB signaling pathway, with potential applications in cancer and inflammatory conditions, utilizes this compound in the synthesis of intermediates. In this context, the ester is reacted with an amine to form an amide, demonstrating the utility of the carboxylate group as a handle for further functionalization.

These examples highlight the strategic importance of this compound as a readily functionalizable scaffold for the construction of diverse and complex molecular architectures in the pursuit of new medicines.

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its specific "discovery" may be intertwined with the broader evolution of synthetic fluorine chemistry, its value to the research and drug development community is clear. Its strategic placement of fluorine and a versatile ester functional group on a pyridine core provides a powerful tool for medicinal chemists. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-designed and readily available intermediates is only set to increase.

References

Introduction: The Strategic Importance of the 3-Fluoropyridine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoropyridine Derivatives

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, and the 3-fluoropyridine scaffold has emerged as a particularly valuable building block.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the physicochemical and pharmacological profiles of a parent molecule.[2][3] Specifically, incorporating a fluorine atom at the 3-position of a pyridine ring can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of the pyridine nitrogen, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][3] Consequently, 3-fluoropyridine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials, driving sustained demand for robust and versatile synthetic methodologies.[1][4]

This guide provides a comprehensive overview of the core strategies for synthesizing 3-fluoropyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, present field-proven protocols, and offer a comparative analysis to guide the selection of the most appropriate method for a given synthetic challenge.

Classical Approaches: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a foundational method for installing fluorine onto an activated pyridine ring. The reaction's viability hinges on the pyridine ring being sufficiently electron-deficient to facilitate attack by a nucleophilic fluoride source. The pyridine nitrogen atom itself provides some activation, but the presence of strong electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group is typically required for efficient substitution.[2]

Causality and Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A fluoride anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups and the ring nitrogen, which stabilizes the intermediate. In the subsequent step, the leaving group is expelled, restoring aromaticity and yielding the fluorinated product.

The choice of leaving group is critical. While halides like chlorine and bromine are commonly used, the nitro group (-NO2) is an exceptionally effective leaving group in SNAr reactions on electron-deficient rings.[2][5] For fluoride sources, anhydrous alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) are often employed in polar aprotic solvents like DMSO or DMF, which enhance the "naked" fluoride anion's nucleophilicity.[1]

A powerful variation involves the use of pyridine N-oxides. The N-oxide group strongly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, but its influence can also facilitate substitution at the 3-position, especially when combined with other activating groups.[6][7] Following fluorination, the N-oxide is readily reduced to the target fluoropyridine.

SNAr_Workflow cluster_activation Activation & Substitution cluster_reduction Deprotection Start 3-Bromo-4-nitropyridine N-oxide Reagents CsF or TBAF DMSO, 25°C Start->Reagents Intermediate 3-Fluoro-4-nitropyridine N-oxide Reagents->Intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Intermediate->Reduction Product 3-Fluoro-4-aminopyridine Reduction->Product caption Workflow for SNAr via an N-Oxide Intermediate.

Figure 1: Workflow for SNAr via an N-Oxide Intermediate.
Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol is adapted from the work of Tjosaas and Fiksdahl, demonstrating the displacement of a nitro group.[2][5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add methyl 3-nitropyridine-4-carboxylate (1.0 mmol, 1.0 equiv) and cesium fluoride (CsF) (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 190°C) for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

SubstrateFluoride SourceSolventTemp.TimeYield (%)Reference
Methyl 3-nitropyridine-4-carboxylateCsFDMSOReflux1.5 h38%[2][5]
3-Bromo-4-nitropyridine N-oxideTBAFDMSO25°C5 min37%[6]

Table 1: Comparison of SNAr Conditions for 3-Fluoropyridine Synthesis

Diazotization and Fluorodediazoniation: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for converting an aromatic amine into an aryl fluoride.[8] It has been widely applied to the synthesis of 3-fluoropyridine from 3-aminopyridine.[1] The process involves two main stages: the diazotization of the amine to form a diazonium salt, and the subsequent thermal or photochemical decomposition of this salt to yield the fluoroarene.[9]

Causality and Mechanistic Considerations

The reaction is typically initiated by treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF4) or its salts at low temperatures (0–5°C). This forms the relatively stable 3-pyridinediazonium tetrafluoroborate salt.[9] The thermal decomposition of this isolated salt is believed to proceed through a unimolecular (SN1-type) mechanism involving the loss of dinitrogen gas (N2) to form a highly reactive aryl cation intermediate. This cation then abstracts a fluoride ion from the BF4⁻ counterion to produce 3-fluoropyridine and boron trifluoride (BF3) gas.[8]

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Fluorodediazoniation Amine 3-Aminopyridine Reagents1 NaNO2, HBF4 0-5°C Amine->Reagents1 Diazonium 3-Pyridinediazonium Tetrafluoroborate [Py-N≡N]+ BF4- Reagents1->Diazonium Heat Heat (Δ) Diazonium->Heat Cation Aryl Cation Intermediate Heat->Cation Product 3-Fluoropyridine Cation->Product Byproducts N2 (g) + BF3 (g) Cation->Byproducts caption Mechanism of the Balz-Schiemann Reaction.

Figure 2: Mechanism of the Balz-Schiemann Reaction.

A significant drawback of the traditional method is the need to isolate the potentially explosive diazonium salt.[9] Modern innovations focus on improving safety and efficiency, including in situ decomposition, the use of alternative fluoride sources like hexafluorophosphates (PF6⁻), and conducting the reaction in ionic liquids.[8] Hypervalent iodine(III) compounds have also been used to catalyze the reaction under milder conditions (25–60°C).[10]

Experimental Protocol: High-Yield Synthesis of 3-Fluoropyridine

This protocol is based on a patented method designed for improved safety and yield.[11]

  • Diazotization: In a reactor, add 3-aminopyridine (1.0 mol) and 50% fluoroboric acid (HBF4) and stir. Protect the system with a nitrogen atmosphere and cool to -10°C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature at -10°C. A water absorbent may be included.

  • Decomposition: After the addition is complete, allow the reaction to warm to 35–40°C and hold for 2–3 hours.

  • Neutralization & Distillation: Adjust the reaction mixture's pH to 8–9 with a suitable base (e.g., NaOH solution). Perform steam distillation, keeping the temperature below 120°C, to isolate the 3-fluoropyridine product.

MethodKey ReagentsConditionsYieldSafety NoteReference
Traditional3-Aminopyridine, HBF4, NaNO2Isolate salt, then thermal decomp.~50%Diazonium salts can be explosive when dry.[12]
Patented3-Aminopyridine, HBF4, NaNO2In situ decomp. at 35-40°CHighAvoids isolation of hazardous intermediate.[11]
CatalyticDiazonium Salt, I(III) catalyst25-60°CGoodMilder conditions, broader scope.[10]

Table 2: Comparison of Balz-Schiemann Reaction Variants

Modern Strategies I: Direct C-H Fluorination

Directly converting a C-H bond to a C-F bond represents the most atom-economical approach to fluorination. While C-H fluorination of electron-rich aromatics is well-established, achieving regioselective fluorination on electron-deficient pyridine rings, especially at the C3 (meta) position, has been a significant challenge.[13] Recent advances have provided innovative solutions to this problem.

Causality and Mechanistic Considerations: Overcoming Regioselectivity Challenges

Direct electrophilic attack on the pyridine ring is difficult due to the ring's electron-deficient nature. Furthermore, such reactions, when they do occur, often favor the C2 (ortho) position, mirroring the classic Chichibabin amination reaction.[14][15] To achieve C3 selectivity, strategies that temporarily alter the electronic properties of the pyridine ring are employed.

  • The Zincke Imine Strategy: This approach involves reacting the pyridine with a Zincke salt (e.g., 2,4-dinitrochlorobenzene) to open the ring into a Zincke imine intermediate. This linear, electron-rich intermediate then undergoes a regioselective C-F bond formation with an electrophilic fluorinating reagent like Selectfluor. A subsequent ring-closing step, often promoted by an amine, regenerates the aromatic pyridine ring, now bearing a fluorine atom at the C3 position.[16] This method is particularly valuable for the late-stage fluorination of complex molecules.[16]

  • Temporary Dearomatization: Another strategy involves a formal [4+2] cycloaddition to temporarily dearomatize the pyridine ring, forming an intermediate like an oxazinopyridine.[13] In this non-aromatic state, the electronic character of the C-H bonds is altered, allowing for a highly selective electrophilic fluorination at the C3 position using Selectfluor. The 3-fluorinated dearomatized intermediate is then rearomatized under mild conditions to yield the final product.[13]

Zincke_Strategy Pyridine Substituted Pyridine RingOpening Ring Opening (Zincke Salt) Pyridine->RingOpening ZinckeImine Zincke Imine (Intermediate) RingOpening->ZinckeImine Fluorination Electrophilic Fluorination (e.g., Selectfluor) ZinckeImine->Fluorination FluorinatedImine Fluorinated Imine Fluorination->FluorinatedImine RingClosing Ring Closing (Amine) FluorinatedImine->RingClosing Product 3-Fluoropyridine Derivative RingClosing->Product caption Workflow for C3-Fluorination via the Zincke Imine Strategy.

Figure 3: Workflow for C3-Fluorination via the Zincke Imine Strategy.

Modern Strategies II: Convergent Ring-Forming Syntheses

Instead of modifying a pre-existing pyridine, convergent strategies construct the 3-fluoropyridine core from smaller, fluorine-containing fragments. These methods offer excellent control over substituent placement and are particularly powerful for creating highly substituted derivatives.

Causality and Mechanistic Considerations: Photoredox-Mediated Cyclization

A notable example is the one-pot synthesis of 3-fluoropyridines from two different ketone precursors via a photoredox-mediated coupling.[3][17] The key steps are:

  • Radical Generation: A photocatalyst (e.g., fac-Ir(ppy)3) is excited by visible light (blue LEDs) and reduces an α,α-difluoro-β-iodoketone. This generates an α,α-difluoro-β-keto radical.

  • C-C Bond Formation: The generated radical adds to a silyl enol ether (derived from a second ketone).

  • Oxidation and Condensation: The resulting radical intermediate is oxidized to form a 1,5-dicarbonyl compound. This intermediate is not isolated but is directly treated with an ammonia source (e.g., ammonium acetate) at elevated temperature, which drives a condensation and cyclization cascade to form the aromatic 3-fluoropyridine ring.[17]

This method is powerful because it assembles a complex, functionalized heterocyclic system from simple, readily available ketone starting materials in a single pot.[3]

Photoredox_Cycle PC Ir(III) PC_excited Ir(III)* PC->PC_excited Blue LED (hν) PC_reduced Ir(II) PC_excited->PC_reduced SET PC_oxidized Ir(IV) PC_reduced->PC IodoKetone R1-CO-CF2-CH2I Radical R1-CO-CF2-CH2• IodoKetone->Radical e- from Ir(II) AdductRadical Adduct Radical Radical->AdductRadical + Enol Ether EnolEther Silyl Enol Ether (from R2-ketone) Diketone 1,5-Diketone Intermediate AdductRadical->Diketone Oxidation Product 3-Fluoropyridine Diketone->Product + NH4OAc, Δ Ammonia NH4OAc, Δ caption Mechanism for Photoredox-Mediated Pyridine Synthesis.

Figure 4: Mechanism for Photoredox-Mediated Pyridine Synthesis.
Experimental Protocol: One-Pot Photoredox Synthesis of 3-Fluoropyridines

This protocol is adapted from the work of Dilman and coworkers.[3][18]

  • Setup: In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1.0 equiv), the silyl enol ether (1.5 equiv), fac-Ir(ppy)3 (1-2 mol%), and triphenylphosphine (10 mol%) in anhydrous dimethylformamide (DMF).

  • Irradiation: Irradiate the mixture with a blue LED strip for 15 hours, maintaining the temperature with a cooling fan or water bath.

  • Condensation: After irradiation, add ammonium acetate (6.0 equiv) to the vessel. Heat the mixture to 120°C and stir for 3 hours.

  • Workup and Purification: Cool the reaction to room temperature and evaporate the DMF under reduced pressure. Purify the resulting residue by silica gel flash chromatography to obtain the 3-fluoropyridine product.

α,α-difluoro-β-iodoketoneSilyl Enol EtherSolventTimeYield (%)Reference
Aryl/Alkyl SubstitutedAryl/Alkyl SubstitutedDMF15h (photo) + 3h (thermal)41-99%[3][17]

Table 3: Scope of the Photoredox-Mediated Synthesis

Conclusion and Outlook

The synthesis of 3-fluoropyridine derivatives has evolved significantly from classical methods to highly sophisticated modern strategies. While traditional approaches like the Balz-Schiemann reaction and SNAr remain workhorses in chemical synthesis, they often require harsh conditions or pre-functionalized substrates. The advent of direct C-H fluorination and convergent, transition-metal-catalyzed ring-forming reactions has opened new avenues for the efficient and selective construction of these valuable motifs.

For the practicing chemist, the choice of synthetic route will depend on factors such as starting material availability, desired substitution pattern, functional group tolerance, and scalability. The methods outlined in this guide—from the displacement of a nitro group in an SNAr reaction to the elegant assembly of the ring via photoredox catalysis—provide a robust toolkit for accessing a diverse array of 3-fluoropyridine derivatives, thereby empowering the continued development of next-generation pharmaceuticals and advanced materials.

References

Theoretical Investigations on Ethyl 3-fluoropyridine-2-carboxylate: A Computational Approach to Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary: This guide provides a comprehensive theoretical analysis of Ethyl 3-fluoropyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we explore its fundamental structural, vibrational, electronic, and nonlinear optical properties. The study outlines the optimized molecular geometry, predicts spectroscopic signatures (FT-IR, FT-Raman, NMR), and delves into the electronic landscape through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses. The insights generated serve as a foundational dataset for researchers, aiding in the rational design of novel derivatives and predicting the molecule's behavior in various chemical environments.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms and carboxylate groups onto the pyridine ring can profoundly modulate a molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability. The ester functionality provides a handle for further chemical modification and can influence solubility and reactivity.

This compound (E3FP2C) combines these key features. Its structural analogues are explored for various applications, making a detailed understanding of its intrinsic properties crucial for future development efforts.[1][2] Theoretical and computational studies provide a powerful, non-destructive means to elucidate molecular characteristics at the atomic level, offering predictive insights that can guide and accelerate experimental research.[3] This guide employs a well-established computational methodology to build a detailed profile of E3FP2C, providing a robust theoretical framework for scientists in drug discovery and materials development.

Computational Methodology: The DFT Approach

The choice of computational method is critical for balancing accuracy with efficiency. For organic molecules of this size, Density Functional Theory (DFT) has proven to be a reliable and widely adopted method for predicting molecular properties.[4][5]

Software and Functional

All quantum chemical calculations presented herein were performed using the Gaussian suite of programs.[4] The theoretical framework is built upon the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional is renowned for its excellent performance in calculating the geometric, vibrational, and electronic properties of organic compounds.[6][7]

Basis Set Selection

The 6-311++G(d,p) basis set was selected for all calculations. This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions ('++') is essential for accurately describing lone pairs and anions, while the polarization functions ('d,p') account for the non-spherical nature of electron density in chemical bonds, which is critical for accurate geometry and frequency calculations.[5][6]

Protocol for Analysis
  • Geometry Optimization: The molecular structure of E3FP2C was optimized without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Vibrational Frequencies: Harmonic vibrational frequencies were calculated to simulate the FT-IR and FT-Raman spectra. Due to the known systematic overestimation by DFT methods, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.[6]

  • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be directly compared to experimental findings.[4]

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were derived from the optimized structure to analyze the molecule's electronic transitions and reactivity.[8]

  • Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to assess the molecule's potential for NLO applications.[9][10]

G cluster_input Input cluster_dft DFT Calculation Engine (B3LYP/6-311++G(d,p)) cluster_output Theoretical Outputs Input_Structure Initial Structure of E3FP2C Opt Geometry Optimization & Freq. Analysis Input_Structure->Opt GIAO NMR (GIAO) Opt->GIAO TD_DFT Electronic Properties (HOMO-LUMO, MEP) Opt->TD_DFT NLO NLO Properties (Polarizability) Opt->NLO Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Spectra Predicted Spectra (IR, Raman, NMR) Opt->Spectra GIAO->Spectra Electronic Reactivity & Electronic Data TD_DFT->Electronic NLO_Data NLO Coefficients NLO->NLO_Data

Caption: Computational workflow for theoretical analysis.

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the most stable three-dimensional arrangement of the atoms. The resulting structure reveals a nearly planar pyridine ring, as expected. The ethyl carboxylate group exhibits conformational flexibility, and the minimum energy structure is the one that minimizes steric hindrance.

Caption: Optimized molecular structure of E3FP2C.

Selected geometric parameters calculated at the B3LYP/6-311++G(d,p) level are presented below. The C-C and C-N bond lengths within the pyridine ring are consistent with aromatic character, showing values intermediate between single and double bonds.[4] The C-F bond length is typical for an aryl fluoride. The carbonyl C=O bond is shorter than the C-O single bonds, as expected.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-C3 1.405 N1-C2-C3 122.5
C3-C4 1.388 C2-C3-C4 118.0
C4-C5 1.391 C3-C4-C5 119.2
C5-C6 1.385 C2-N1-C6 117.3
N1-C2 1.341 C2-C3-F7 118.1
C3-F7 1.352 N1-C2-C8 116.8
C2-C8 1.509 O9-C8-O10 124.5
C8=O9 1.210 C8-O10-C11 116.0

| C8-O10 | 1.355 | | |

Vibrational Analysis

The calculated vibrational spectrum provides a fingerprint of the molecule, allowing for the assignment of bands observed in experimental FT-IR and FT-Raman spectra. The most characteristic vibrations are summarized in Table 2. The C=O stretching vibration of the ester group is predicted to be one of the most intense bands in the IR spectrum.[11] The C-F stretching and pyridine ring vibrations are also key diagnostic peaks.[7] Comparing these theoretical wavenumbers with experimental data can validate the computational model.

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹, Scaled) Assignment Description
~3100-3000 ν(C-H) Aromatic C-H stretching
~2980-2900 ν(C-H) Aliphatic C-H stretching (ethyl)
~1735 ν(C=O) Carbonyl stretching
~1600-1450 ν(C=C), ν(C=N) Pyridine ring stretching modes
~1250 ν(C-F) C-F stretching

| ~1200-1100 | ν(C-O) | Ester C-O stretching |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.[12] A large gap implies high kinetic stability and low chemical reactivity.[12]

The HOMO is primarily localized over the pyridine ring, while the LUMO is distributed across the π-system including the carbonyl group. This indicates that the lowest energy electronic transition involves a π → π* charge transfer from the ring towards the electron-withdrawing carboxylate group.

G cluster_0 Energy Levels LUMO LUMO ~ -1.5 eV HOMO HOMO ~ -7.0 eV p1->p2 ΔE = ~5.5 eV

Caption: HOMO-LUMO energy gap diagram.

Table 3: Calculated Electronic Properties

Parameter Value (eV) Description
E(HOMO) -7.02 Electron-donating capacity
E(LUMO) -1.51 Electron-accepting capacity
Energy Gap (ΔE) 5.51 Chemical reactivity/stability
Ionization Potential (I) 7.02 Energy to remove an electron
Electron Affinity (A) 1.51 Energy released when adding an electron
Chemical Hardness (η) 2.75 Resistance to change in electron distribution

| Electronegativity (χ) | 4.26 | Electron-attracting power |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity. It maps the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In E3FP2C, these are located around the nitrogen atom of the pyridine ring and the carbonyl oxygen, which possess lone pairs of electrons.[8]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of neutral potential.

The MEP surface confirms that the most likely sites for protonation or coordination with electrophiles are the nitrogen and carbonyl oxygen atoms.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are candidates for NLO materials, which have applications in optical communications and data storage.[9][13] The presence of an electron-donating pyridine ring and an electron-withdrawing ester group creates an intramolecular charge transfer system, which is a prerequisite for NLO activity. The calculated NLO parameters are compared with urea, a standard reference material.

Table 4: Calculated NLO Properties

Property E3FP2C Urea (Reference)
Dipole Moment (μ) [Debye] 3.85 1.37
Mean Polarizability (α) [esu] 1.5 x 10⁻²³ 0.38 x 10⁻²³

| First Hyperpolarizability (β₀) [esu] | 4.2 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

The calculated first hyperpolarizability (β₀) of E3FP2C is significantly larger than that of urea, suggesting that the molecule possesses a noteworthy NLO response. This enhancement is attributed to the asymmetric charge distribution induced by the fluorine and ester substituents on the pyridine core.

Conclusion

This theoretical investigation, conducted using DFT at the B3LYP/6-311++G(d,p) level, provides a detailed and multi-faceted analysis of this compound. The key findings are:

  • The optimized geometry reveals a stable, near-planar structure with bond lengths and angles consistent with established chemical principles.

  • The predicted vibrational spectra offer key diagnostic frequencies, including a strong C=O stretch around 1735 cm⁻¹, which can aid in experimental characterization.

  • The HOMO-LUMO analysis indicates a significant energy gap of approximately 5.51 eV, suggesting good kinetic stability. The nature of the frontier orbitals points to a π → π* intramolecular charge transfer upon electronic excitation.

  • The MEP map identifies the pyridine nitrogen and carbonyl oxygen as the primary sites for electrophilic interaction.

  • The molecule is predicted to have a substantial nonlinear optical response, with a first hyperpolarizability significantly greater than that of urea.

The comprehensive dataset and analysis presented in this guide serve as a valuable resource for researchers, providing a solid theoretical foundation to support the experimental synthesis, characterization, and application of this compound and its derivatives in various scientific fields.

References

quantum chemical calculations for fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for Fluorinated Pyridines

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Unique Role of Fluorine in Pyridine Chemistry

Fluorinated pyridines represent a cornerstone in modern medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities. These modifications, however, also introduce significant complexity into the electronic structure, making experimental characterization challenging. Quantum chemical calculations have, therefore, become an indispensable tool for rationally designing and understanding these molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of applying quantum chemistry to the study of fluorinated pyridines, with a focus on methodologies relevant to drug development professionals.

Part 1: Theoretical Foundations for Accurate Predictions

The choice of a computational method is paramount for obtaining reliable results. For fluorinated pyridines, the high electronegativity of fluorine and its potential for engaging in non-covalent interactions necessitate a careful selection of theoretical frameworks.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT offers a favorable balance between computational cost and accuracy, making it the most widely used method for systems of this size. The selection of the functional and basis set is critical.

  • Functionals: For fluorinated pyridines, hybrid functionals such as B3LYP and M06-2X are often recommended. B3LYP is a versatile functional suitable for a wide range of applications, including geometry optimizations and frequency calculations. The M06-2X functional, with its enhanced description of non-covalent interactions, is particularly well-suited for studying intermolecular complexes and systems where halogen bonding is significant.

  • Basis Sets: Pople-style basis sets, such as 6-311+G(d,p) , and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ , are commonly employed. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs on fluorine and nitrogen, while polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density around these atoms.

Wavefunction-Based Methods: For High-Accuracy Benchmarks

While computationally more demanding, wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) serve as the gold standard for accuracy. These methods are often used to benchmark DFT results for smaller, representative systems before applying DFT to larger molecules. CCSD(T) is particularly renowned for its ability to provide highly accurate descriptions of non-covalent interactions.

Part 2: Practical Computational Workflows

This section outlines detailed protocols for common computational tasks involving fluorinated pyridines.

Geometry Optimization and Vibrational Analysis

A prerequisite for any further analysis is obtaining the equilibrium geometry of the molecule.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Input Structure: Build an initial 3D structure of the fluorinated pyridine using a molecular editor.

  • Method Selection: Choose a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).

  • Verification: Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. The output of the frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

Diagram 1: Geometry Optimization Workflow

cluster_input Input Preparation cluster_computation Quantum Chemical Calculation cluster_analysis Results Analysis A Build Initial 3D Structure B Select Method (e.g., B3LYP/6-311+G(d,p)) A->B Define Theoretical Level C Perform Geometry Optimization (Opt) B->C Submit Calculation D Perform Frequency Calculation (Freq) C->D Use Optimized Geometry E Verify Minimum Energy Structure (No Imaginary Frequencies) D->E Analyze Output F Obtain Thermodynamic Data (ZPVE) E->F Extract Data

Caption: Workflow for obtaining the equilibrium geometry and vibrational frequencies.

Probing Electronic Structure and Reactivity

Understanding the electronic properties of fluorinated pyridines is key to predicting their reactivity and interactions.

2.2.1 Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-poor regions. For fluorinated pyridines, the nitrogen atom typically exhibits a region of negative potential, while the fluorine atoms can induce positive potential on adjacent carbon atoms.

2.2.2 Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Comparison of Computational Parameters for Electronic Structure Analysis

PropertyRecommended MethodBasis SetKey Insights
MEPB3LYP6-311+G(d,p)Visualization of electrophilic and nucleophilic sites.
FMOsB3LYP or M06-2X6-311+G(d,p)Reactivity, kinetic stability, and electronic transitions.
Simulating Spectroscopic Properties

Computational spectroscopy is a valuable tool for interpreting experimental data and predicting the spectra of novel compounds.

2.3.1 NMR Spectroscopy

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for this purpose.

Protocol 2: NMR Chemical Shift Prediction

  • Optimized Geometry: Start with the optimized geometry obtained from Protocol 1.

  • Method Selection: Use a reliable method such as mPW1PW91/6-311+G(2d,p) or B3LYP with a suitable basis set.

  • Calculation Type: Perform a GIAO NMR calculation.

  • Reference Correction: The calculated absolute shieldings must be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

2.3.2 Infrared (IR) Spectroscopy

The vibrational frequencies and intensities obtained from the frequency calculation in Protocol 1 can be used to generate a theoretical IR spectrum. This can be invaluable for identifying characteristic vibrational modes associated with C-F bonds.

Part 3: Applications in Drug Discovery

The computational methods described above have direct applications in the rational design of fluorinated pyridine-containing drug candidates.

Understanding Drug-Target Interactions

Quantum chemical calculations can provide detailed insights into the nature and strength of interactions between a fluorinated pyridine ligand and its protein target. For example, the ability of fluorine to participate in halogen bonding and other non-covalent interactions can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by performing high-level energy decomposition analysis.

Diagram 2: Drug Discovery Application Workflow

cluster_ligand Ligand Analysis cluster_interaction Interaction Analysis cluster_design Rational Drug Design A Quantum Chemical Calculation of Fluorinated Pyridine B Identify Key Non-Covalent Interactions (e.g., Halogen Bonds) A->B Analyze Electronic Structure C Quantify Interaction Energies (SAPT, EDA) B->C High-Level Calculations D Optimize Ligand-Target Binding C->D Informed Design Choices E Improve Physicochemical Properties D->E Iterative Refinement

Methodological & Application

Application Note & Detailed Protocol: A Validated Synthesis of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-fluoropyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate a molecule's physicochemical properties, including basicity (pKa), metabolic stability, and binding affinity to biological targets.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed to be both robust and reproducible in a standard laboratory setting. We will detail a synthesis pathway centered on the Balz-Schiemann reaction, a classic and reliable method for the regioselective introduction of fluorine onto an aromatic ring. The narrative explains the causality behind critical experimental choices, provides quantitative data in structured tables, and includes a visual workflow to ensure clarity and successful execution.

Introduction and Strategic Rationale

The synthesis of fluorinated heterocycles is a cornerstone of modern pharmaceutical development.[2] Specifically, 3-fluoropyridine derivatives are sought-after motifs. However, their preparation can be challenging due to the electron-deficient nature of the pyridine ring, which complicates certain transformations.[3] While various methods exist, including nucleophilic aromatic substitution (SNAr) and modern C-H activation techniques, the Balz-Schiemann reaction remains a highly effective and predictable strategy.[2][4][5]

This protocol starts from the readily available precursor, Ethyl 3-aminopyridine-2-carboxylate. The core of the synthesis involves two key transformations:

  • Diazotization: The conversion of the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite).

  • Fluorination: The thermal decomposition of the isolated diazonium tetrafluoroborate salt, which substitutes the diazonium group with fluorine.

This pathway is chosen for its high regioselectivity—the fluorine atom is installed precisely where the amino group was located—and the relatively straightforward purification of the intermediate salt, which often precipitates from the reaction medium.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound via Balz-Schiemann Reaction

Starting Material: Ethyl 3-aminopyridine-2-carboxylate

Step 1: Diazotization with NaNO₂, HBF₄

Intermediate: Ethyl 3-(tetrafluoroboratodiazo)pyridine-2-carboxylate

Step 2: Thermal Decomposition (Fluorodediazonation)

Final Product: this compound

The reaction proceeds via the formation of an aromatic diazonium cation from the precursor amine. In the presence of tetrafluoroboric acid (HBF₄), this cation pairs with the tetrafluoroborate anion (BF₄⁻) to form a salt. This salt is typically stable enough to be isolated. Gentle heating of this salt causes the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), with a fluoride ion from the counterion acting as a nucleophile to form the stable C-F bond on the pyridine ring.

Detailed Experimental Protocol

Safety First: This protocol involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Diazotization of Ethyl 3-aminopyridine-2-carboxylate
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Ethyl 3-aminopyridine-2-carboxylate (1.0 eq).

  • Acidification: Add tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O, 3.0 eq) to the flask. Stir the mixture and cool it to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite, as diazonium salts are thermally unstable.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred, cooled reaction mixture over approximately 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Precipitation of Intermediate: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes. A precipitate of the diazonium tetrafluoroborate salt should form.

  • Isolation: Isolate the precipitated salt by vacuum filtration. Wash the solid with a small amount of ice-cold water, followed by a wash with cold diethyl ether to aid in drying. Dry the isolated salt under vacuum at room temperature. Caution: Do not use high heat. While more stable than other diazonium salts, this intermediate is still potentially explosive when completely dry and subjected to heat or shock. It is often used directly in the next step while slightly damp.

Step 2: Thermal Decomposition to this compound
  • Decomposition: Place the dried or damp diazonium salt in a round-bottom flask. Gently heat the solid using an oil bath. The decomposition typically begins around 100-120 °C and is accompanied by the vigorous evolution of gas (N₂ and BF₃). The heating should be gradual and controlled. Perform this step with extreme care in a fume hood.

  • Reaction Completion: Once the gas evolution ceases, the reaction is complete. The crude product will remain in the flask as a dark oil or solid.

  • Work-up: Allow the flask to cool to room temperature. Add ethyl acetate to dissolve the residue. Carefully pour the solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation: Reagents and Reaction Parameters

Table 1: Reagent Specifications (for a 10g Scale Reaction)

ReagentFormulaMW ( g/mol )Molarity/PurityQuantityMoles (eq)
Ethyl 3-aminopyridine-2-carboxylateC₈H₁₀N₂O₂166.18>97%10.0 g0.060 (1.0)
Tetrafluoroboric AcidHBF₄87.8148 wt% in H₂O34.5 mL0.180 (3.0)
Sodium NitriteNaNO₂69.00>98%4.57 g0.066 (1.1)
Ethyl AcetateC₄H₈O₂88.11ACS Grade~400 mL-
Sodium BicarbonateNaHCO₃84.01Saturated Soln.~150 mL-
Sodium SulfateNa₂SO₄142.04AnhydrousAs needed-

Table 2: Key Experimental Parameters

ParameterValue / ConditionRationale
Diazotization Temperature0–5 °CPrevents premature decomposition of the unstable diazonium salt.
Diazotization Time1.5–2 hoursEnsures complete formation of the diazonium salt.
Decomposition Temperature100–120 °CProvides sufficient thermal energy for fluorodediazonation.
Purification MethodFlash ChromatographyRemoves unreacted starting material and byproducts.
Expected Yield40–60%Typical range for Balz-Schiemann reactions.
Final Product AppearanceLight yellow oil or low-melting solidAs reported for this compound.[6][7]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_prep Part 1: Diazotization cluster_reaction Part 2: Fluorination & Purification Start Ethyl 3-aminopyridine- 2-carboxylate Reagents1 1. Add HBF₄ 2. Cool to 0-5 °C Start->Reagents1 Reagents2 Add NaNO₂ (aq) dropwise at < 5 °C Reagents1->Reagents2 Stir Stir for 1h at 0-5 °C Reagents2->Stir Intermediate Isolate Diazonium Salt (Precipitate) Stir->Intermediate Decompose Thermal Decomposition (Gentle Heating, ~110 °C) Intermediate->Decompose Workup Aqueous Work-up (EtOAc, NaHCO₃) Decompose->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • ¹⁹F NMR: To verify the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (169.15 g/mol ).[7]

References

The Strategic Utility of Ethyl 3-Fluoropyridine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Pyridine Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design.[1][2][3] The pyridine ring, a ubiquitous motif in a vast number of FDA-approved drugs, offers a versatile template for engaging with biological targets.[4] When functionalized with fluorine, the resulting fluoropyridine derivatives exhibit profoundly altered physicochemical and pharmacological properties. The introduction of fluorine can enhance metabolic stability, increase lipophilicity to improve membrane permeability, modulate the pKa of adjacent functional groups, and improve binding affinity through unique non-covalent interactions.[1][3]

Ethyl 3-fluoropyridine-2-carboxylate emerges as a particularly valuable building block in this context. Its structure combines the bio-active pyridine core with a strategically placed fluorine atom at the 3-position and an ethyl ester at the 2-position. This arrangement offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures for drug development programs, particularly in the realms of oncology and inflammatory diseases.[1][2] This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed protocols for its key transformations and insights into its application in medicinal chemistry.

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the fluorine substituent, and the ethyl carboxylate group.

PropertyValue/DescriptionSource
CAS Number 1187732-69-9[5]
Molecular Formula C₈H₈FNO₂[5]
Molecular Weight 169.15 g/mol [5]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred
Solubility Soluble in common organic solvents such as DCM, THF, DMF, and alcoholsInferred

The fluorine atom at the 3-position exerts a strong electron-withdrawing effect on the pyridine ring, influencing its reactivity in several ways:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine, coupled with the activating effect of the adjacent ester group, makes the pyridine ring susceptible to nucleophilic attack, particularly at the 4- and 6-positions.

  • Modulation of Ring Basicity: The electronegative fluorine atom reduces the basicity of the pyridine nitrogen, which can be advantageous in preventing off-target interactions in a biological setting.

  • Direction of Electrophilic Substitution: While generally deactivating the ring towards electrophilic substitution, any such reactions would be directed to the positions meta to the fluorine.

The ethyl ester at the 2-position provides a versatile handle for further synthetic modifications, including:

  • Amidation: Reaction with amines to form the corresponding amides.

  • Hydrolysis: Saponification to the corresponding carboxylic acid.

  • Reduction: Conversion to the primary alcohol.

Key Synthetic Transformations and Protocols

This compound is a versatile substrate for a range of important synthetic transformations. The following protocols provide detailed methodologies for its use in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol describes a general procedure for the reaction of a suitably activated 3-halopyridine-2-carboxylate with a generic amine nucleophile.

  • Materials:

    • Ethyl 3-chloro- or 3-bromopyridine-2-carboxylate (as a surrogate for a more activated substrate)

    • Amine of choice (e.g., morpholine, piperidine)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-halopyridine-2-carboxylate (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the anhydrous solvent (DMF or DMSO) via syringe.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

  • Causality and Insights:

    • The choice of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the metal cation of the base, thereby increasing the nucleophilicity of the amine.

    • The use of a relatively high temperature is often necessary to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in SNAr reactions.

    • The presence of the electron-withdrawing ester group at the 2-position helps to stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond at the 3-position can be utilized in palladium-catalyzed cross-coupling reactions, although it is generally less reactive than the corresponding C-Cl, C-Br, or C-I bonds. For practical synthetic applications, it is often more strategic to start with the chloro, bromo, or iodo analogue of this compound to participate in these reactions. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of a 3-halo-2-substituted pyridine with a boronic acid or ester.[6][7][8]

  • Materials:

    • Ethyl 3-bromo- or 3-iodopyridine-2-carboxylate (1.0 equiv)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask or a sealable reaction vial, combine the ethyl 3-halopyridine-2-carboxylate, the boronic acid/ester, the palladium catalyst, and the base.

    • Seal the vessel, then evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the 3-aryl or 3-heteroaryl product.

  • Causality and Insights:

    • The choice of palladium catalyst and ligand is critical and often needs to be optimized for specific substrates. For example, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9]

    • The base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.[10]

    • Microwave irradiation can often significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.[6]

Protocol 3: Generalized Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a 3-halopyridine derivative.[11][12][13]

  • Materials:

    • Ethyl 3-bromo- or 3-iodopyridine-2-carboxylate (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the ligand, and the base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine and then the ethyl 3-halopyridine-2-carboxylate.

    • Seal the vessel and heat the mixture to 80-110 °C for 2-24 hours. Monitor the reaction progress.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 3-amino-substituted pyridine.

  • Causality and Insights:

    • The Buchwald-Hartwig amination is highly sensitive to air and moisture, so maintaining a strict inert atmosphere is crucial for success.[11][12]

    • The choice of ligand is paramount and depends on the nature of both the aryl halide and the amine. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step.[9]

    • The use of a strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle, but it should not compete as a nucleophile.[12]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound and its halo-analogues.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Functionalized Products A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  With other leaving groups  (e.g., NO2, Cl, Br) C Suzuki-Miyaura Cross-Coupling A->C  (as 3-Br/I analogue) D Buchwald-Hartwig Amination A->D  (as 3-Br/I analogue) E 3-Amino/Alkoxy/Thio- Pyridine Derivatives B->E F 3-Aryl/Heteroaryl- Pyridine Derivatives C->F G 3-Amino- Pyridine Derivatives D->G

Figure 1. Synthetic utility of this compound.

G start Ethyl 3-Halopyridine-2-carboxylate + Pd(0)Ln oa Oxidative Addition start->oa pd_ii Pd(II) Intermediate oa->pd_ii trans Transmetalation (with R-B(OH)2 / Base) pd_ii->trans pd_ii_r R-Pd(II)-Pyridine Intermediate trans->pd_ii_r re Reductive Elimination pd_ii_r->re product Ethyl 3-Arylpyridine-2-carboxylate + Pd(0)Ln re->product product->start Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3-fluoropyridine scaffold is a prevalent motif in a number of kinase inhibitors.[14][15] Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[16] The incorporation of a fluoropyridine moiety can be instrumental in achieving high potency and selectivity for the target kinase.

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly accessible literature, its potential is evident from the structures of known inhibitors. For instance, the core of many type-II kinase inhibitors, which bind to the inactive conformation of the kinase, often features a substituted pyridine ring that occupies the ATP-binding pocket. The fluorine atom can form favorable interactions with the protein backbone and enhance the overall binding affinity.[14]

The synthetic routes outlined above provide a clear path to generating a library of compounds based on the this compound scaffold. For example:

  • Suzuki-Miyaura coupling can be used to introduce a variety of aryl and heteroaryl groups at the 3-position. These groups can be designed to interact with the hydrophobic regions of the kinase active site.

  • Buchwald-Hartwig amination allows for the installation of diverse amine functionalities, which can act as hydrogen bond donors or acceptors, or serve as a linker to other pharmacophoric elements.

  • Amidation of the ethyl ester provides access to a wide range of amides, which can also form critical hydrogen bonding interactions within the kinase hinge region.

The following table summarizes the potential biological targets for compounds derived from this building block, based on the known activities of fluoropyridine-containing molecules.

Potential Biological TargetRationale for TargetingRelevant Citations
Tyrosine Kinases (e.g., Abl, Kit, FLT3, Trk) The fluoropyridine scaffold is a known component of inhibitors for these kinases, which are often implicated in various cancers.[14][15]
Aurora Kinases Inhibitors of Aurora kinases, which are involved in cell cycle regulation, have shown promise in cancer therapy.[16]
Other Serine/Threonine Kinases The versatility of the building block allows for the synthesis of inhibitors targeting a broad range of kinases involved in signaling pathways.[16][17]

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of reactivity and functionality. Its strategic application can lead to the development of novel drug candidates with improved pharmacological profiles. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile scaffold in their quest for new and effective therapeutics. While direct literature on this specific molecule is emerging, the principles and methodologies derived from closely related structures provide a robust framework for its successful implementation in complex molecule synthesis.

References

Application Notes & Protocols: Ethyl 3-fluoropyridine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and improve pharmacokinetic properties makes it a cornerstone of drug design. The strategic introduction of a fluorine atom onto this scaffold further enhances its utility. Fluorine, being the most electronegative element, can profoundly alter a molecule's properties by modulating its pKa, improving metabolic stability by blocking sites of oxidation, and enhancing binding affinity to target proteins through unique electronic interactions.[2][]

Ethyl 3-fluoropyridine-2-carboxylate emerges as a particularly valuable building block, combining the benefits of the pyridine core with the strategic placement of fluorine. The ester functional group at the 2-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This note provides an in-depth guide to the applications of this key intermediate in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and neurology, and details robust protocols for its derivatization.

Core Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application in complex synthetic routes.

PropertyValueSource
CAS Number 1187732-69-9[4][5]
Molecular Formula C₈H₈FNO₂[5]
Molecular Weight 169.15 g/mol [4][5]
Synonyms Ethyl 3-fluoropicolinate[4]
Storage Sealed in dry, 2-8°C[5]

Key Application Areas in Drug Discovery

The unique arrangement of functional groups in this compound makes it an ideal precursor for several classes of high-value pharmaceutical compounds.

Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers. A significant portion of targeted cancer therapies are small-molecule kinase inhibitors.[6] Pyridine-based fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolo[1,5-a]pyridines, are prominent scaffolds in the design of potent and selective kinase inhibitors targeting enzymes like FLT3, Aurora kinases, and RET kinase.[6][7]

This compound serves as a foundational starting material for these complex scaffolds. The carboxylate can be readily converted into an amide, which can then participate in cyclization reactions to build the fused ring systems characteristic of these inhibitors. The fluorine atom at the 3-position provides a crucial handle for modulating selectivity and improving metabolic stability, addressing common challenges in kinase inhibitor development.

Workflow: From Building Block to Kinase Inhibitor Scaffold

This diagram illustrates the strategic position of this compound as a key intermediate in a generalized workflow for synthesizing complex, fused heterocyclic kinase inhibitors.

G A This compound B Amide Formation (Reaction with primary amine) A->B Versatile Handle C N-(Substituted)-3-fluoropyridine-2-carboxamide B->C D Cyclization & Elaboration (e.g., intramolecular condensation, cross-coupling reactions) C->D Key Intermediate E Fused Heterocyclic Core (e.g., Imidazopyridine, Pyrazolopyridine) D->E F Final Kinase Inhibitor Drug Candidate E->F Scaffold Decoration

References

Application Notes & Protocols: Ethyl 3-Fluoropyridine-2-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-AGR-458-FPC2

Abstract: This document provides a detailed technical guide for researchers and process chemists on the utilization of Ethyl 3-fluoropyridine-2-carboxylate as a pivotal starting material in the synthesis of advanced agrochemicals. The guide focuses on the synthesis of picolinamide-class fungicides, elucidating the underlying chemical principles, providing step-by-step protocols, and offering expert insights into process optimization and control.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The fluorinated pyridine motif, in particular, is a cornerstone in the design of modern fungicides and herbicides.[5][6][7] this compound serves as a high-value, versatile building block for constructing complex agrochemical scaffolds. Its unique electronic and steric properties make it an ideal precursor for the synthesis of potent picolinamide fungicides, which are crucial for managing fungal resistance and protecting crop yields.[8][9][10]

This guide details the synthetic pathway from this compound to a representative picolinamide target, breaking the process down into two primary stages:

  • Stage 1: Hydrolysis (Saponification) to the key intermediate, 3-Fluoropicolinic acid.

  • Stage 2: Amide coupling of 3-Fluoropicolinic acid with a target amine to yield the final active ingredient.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is critical for safety, handling, and reaction design.

PropertyValue
Chemical Name This compound
CAS Number 152126-30-2
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Off-white to yellow crystalline solid or liquid
Boiling Point Approx. 245-250 °C
Solubility Soluble in most organic solvents (DCM, EtOAc, THF, Toluene)

Core Synthetic Pathway Overview

The transformation of this compound into a picolinamide fungicide is a robust two-step process. The initial hydrolysis cleaves the ethyl ester to unmask the carboxylic acid, which is then activated and coupled with an appropriate amine. This pathway is fundamental to the synthesis of several commercial fungicides.

G A Ethyl 3-fluoropyridine- 2-carboxylate B 3-Fluoropicolinic Acid (Key Intermediate) A->B Step 1: Hydrolysis (e.g., NaOH, H₂O/EtOH) C Target Picolinamide (Final Product) B->C Step 2: Amidation (e.g., SOCl₂, Amine)

Caption: General two-step synthesis from the starting ester to the final picolinamide.

Application Note 1: Synthesis of 3-Fluoropicolinic Acid via Ester Hydrolysis

Principle & Rationale

The first critical step is the saponification of the ethyl ester to yield the free carboxylic acid, 3-Fluoropicolinic acid (CAS 152126-31-3).[11] This reaction is a standard base-catalyzed hydrolysis.

  • Choice of Base: Sodium hydroxide (NaOH) is commonly used due to its cost-effectiveness and high reactivity. Lithium hydroxide (LiOH) can be an alternative, sometimes offering better solubility in mixed solvent systems and potentially reducing side reactions, albeit at a higher cost.

  • Solvent System: A mixture of water and a water-miscible organic solvent like ethanol or methanol is employed. The alcohol ensures the solubility of the organic ester, while water is necessary for the hydroxide ions to act as nucleophiles.

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. Monitoring is crucial to prevent potential degradation of the pyridine ring under harsh basic conditions at excessively high temperatures.

  • Workup: Acidification is the key to the workup. After the reaction is complete, the solution contains the sodium salt of the carboxylic acid. Careful addition of a strong acid (e.g., HCl) to a specific pH (typically pH 2-3) protonates the carboxylate, causing the free acid to precipitate out of the aqueous solution, allowing for isolation by filtration.

Detailed Laboratory Protocol

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH, 1.5 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 3M

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (approx. 5-10 mL per gram of ester).

  • In a separate beaker, dissolve sodium hydroxide (1.5 eq) in a minimal amount of water and add it to the flask.

  • Heat the reaction mixture to 70 °C and stir for 2-4 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 3M HCl with vigorous stirring to adjust the pH to ~2-3. A precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product (3-Fluoropicolinic acid) under vacuum to a constant weight.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS. The expected yield is typically >90%.

Application Note 2: Synthesis of a Target Picolinamide via Amide Coupling

Principle & Rationale

Amide bond formation is the final key step. Direct amidation between a carboxylic acid and an amine is often slow and requires high temperatures.[12] Therefore, the carboxylic acid must first be "activated." A common and industrially viable method is the conversion of the carboxylic acid to a more reactive acyl chloride.

  • Activating Agent: Thionyl chloride (SOCl₂) is a highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. It reacts with the acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed. Oxalyl chloride is another excellent alternative, often used for cleaner reactions on a smaller scale.

  • Reaction Control: This step is highly exothermic and releases corrosive gases. It must be performed in a well-ventilated fume hood with strict temperature control (typically starting at 0 °C) to prevent side reactions. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

  • Amine Addition: The subsequent addition of the target amine to the in situ generated acyl chloride forms the desired amide. This is a nucleophilic acyl substitution reaction. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to neutralize the HCl generated during the reaction.

  • Solvent Choice: Anhydrous, non-protic solvents like dichloromethane (DCM), toluene, or 1,2-dichloroethane are essential to prevent quenching of the highly reactive acyl chloride intermediate.

Detailed Laboratory Protocol

Materials:

  • 3-Fluoropicolinic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Target Amine (e.g., 2-(phenylamino)aniline for a generic fungicide scaffold) (1.1 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add 3-Fluoropicolinic acid (1.0 eq) and anhydrous DCM (10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. Caution: Gas evolution (SO₂, HCl). Perform in a fume hood.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the solution becomes clear.

  • In a separate flask, dissolve the target amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution back to 0 °C and slowly add the amine solution dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • In-Process Control: Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by recrystallization or column chromatography. Characterize the final picolinamide by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis to confirm its structure and purity.[13]

Overall Experimental Workflow

The following diagram visualizes the complete process flow, from starting materials to the purified final product, incorporating quality control checkpoints.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Amidation A 1. Charge Reactor: This compound, EtOH, H₂O, NaOH B 2. Heat to 70°C (2-4 hours) A->B C 3. QC Check: TLC / HPLC (Confirm SM Consumption) B->C D 4. Workup: Solvent Swap, Acidification (HCl), Filtration & Drying C->D E Intermediate: 3-Fluoropicolinic Acid D->E F 5. Acyl Chloride Formation: Intermediate + SOCl₂ in DCM (0°C to RT) E->F Transfer to Stage 2 G 6. Amine Coupling: Add Amine + Et₃N solution (0°C to RT) F->G H 7. QC Check: TLC / LC-MS (Confirm Product Formation) G->H I 8. Workup & Purification: Aqueous Wash, Dry, Concentrate, Recrystallize/Chromatography H->I J Final Product: Target Picolinamide I->J

Caption: End-to-end workflow for picolinamide synthesis with integrated QC points.

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Use appropriate acid-resistant gloves.

  • Hydrochloric Acid (HCl) & Sodium Hydroxide (NaOH): Corrosive. Handle with care to avoid skin and eye contact.

  • Solvents: Organic solvents like DCM and Toluene are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Conclusion

This compound is a strategically vital precursor for the agrochemical industry. The synthetic route outlined, involving a robust hydrolysis followed by a standard acyl chloride-mediated amidation, provides a reliable and scalable pathway to high-value picolinamide fungicides. By understanding the chemical principles and adhering to the detailed protocols, researchers can efficiently leverage this building block to develop novel and effective crop protection agents.

References

Application Notes & Protocols: Strategic Functionalization of Ethyl 3-Fluoropyridine-2-carboxylate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluoropyridines in Modern Chemistry

Fluorinated heterocyclic compounds are foundational pillars in contemporary medicinal chemistry and materials science. The strategic incorporation of fluorine into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 3-fluoropyridine-2-carboxylate stands out as a particularly valuable and versatile building block. Its electron-deficient pyridine core, further activated by an ortho-ester functionality, renders the C3 position exceptionally susceptible to nucleophilic attack, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide provides an in-depth exploration of the reactivity of this compound with a range of common nucleophiles. We will dissect the underlying reaction mechanisms, present field-tested protocols, and offer insights into experimental design to empower researchers in drug discovery and chemical synthesis to leverage this powerful synthon for the efficient construction of complex molecular architectures.

The SNAr Mechanism: An Electronically Driven Pathway

The reaction of this compound with nucleophiles proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination pathway, distinct from SN1 or SN2 reactions, occurring on an sp²-hybridized carbon.

Causality of Reactivity:

  • Ring Activation: The pyridine nitrogen atom acts as a potent electron-withdrawing group, reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles.[2][3]

  • Ortho-Activation: The ethyl carboxylate group at the C2 position further activates the ring through its electron-withdrawing inductive and resonance effects. Crucially, it helps to stabilize the key reaction intermediate.

  • Leaving Group Ability: In SNAr reactions, fluoride is an excellent leaving group.[4] Its high electronegativity strongly polarizes the C-F bond, rendering the C3 carbon highly electrophilic and facilitating the initial, rate-determining nucleophilic attack. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is the reverse of that seen in SN2 reactions.[3][5]

The Two-Step Mechanism:

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electrophilic carbon at the C3 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the electronegative pyridine nitrogen and the oxygen atoms of the ester group.

  • Elimination of Fluoride: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion, a thermodynamically favorable process that drives the reaction to completion, yielding the substituted product.

Caption: The addition-elimination pathway of the SNAr reaction.

Reactivity with Key Nucleophile Classes

The versatility of this compound allows for the introduction of a wide array of functional groups. The choice of nucleophile, base, and solvent are critical parameters for achieving high yields and purity.

Nitrogen Nucleophiles (Amines)

Reactions with primary and secondary amines are among the most common and synthetically useful transformations of this substrate. The resulting 3-aminopyridine-2-carboxylate derivatives are prevalent scaffolds in drug discovery, serving as key intermediates for compounds like kinase inhibitors and cannabinoid receptor ligands.[6][7][8]

  • Mechanism Insight: The reaction typically requires a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base serves to neutralize the hydrogen fluoride (HF) that is formed in situ, preventing the protonation and deactivation of the amine nucleophile.

  • Common Nucleophiles: Morpholine, piperidine, aniline derivatives, benzylamine, and various alkylamines.

Oxygen Nucleophiles (Alcohols & Phenols)

The introduction of alkoxy or aryloxy groups is readily achieved using the corresponding alcohol or phenol.

  • Mechanism Insight: Due to the lower nucleophilicity of neutral alcohols and phenols, their corresponding anions (alkoxides/phenoxides) are required. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the O-H group, generating the potent nucleophile in situ. Anhydrous conditions are critical to prevent quenching the base.

  • Common Nucleophiles: Sodium methoxide, sodium ethoxide, potassium phenoxide, and substituted phenols.

Sulfur Nucleophiles (Thiols)

Thiols are highly potent nucleophiles and react readily with this compound to form thioether linkages.

  • Mechanism Insight: Thiolates are powerful nucleophiles.[9] They can be generated from the corresponding thiol using a mild base like potassium carbonate. The reaction often proceeds rapidly at room temperature or with gentle heating.

  • Common Nucleophiles: Thiophenol, benzyl mercaptan, and alkyl thiols.

Summary of Reaction Conditions

The following table summarizes typical experimental conditions for the SNAr of this compound with various nucleophiles, providing a starting point for reaction optimization.

Nucleophile (Class)Representative ExampleBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Nitrogen MorpholineK₂CO₃DMF, DMSO80 - 1004 - 1285 - 95
Nitrogen AnilineK₂CO₃NMP12012 - 1870 - 85
Oxygen PhenolNaHTHF, DMF25 - 602 - 680 - 90
Oxygen MethanolNaOMeMethanolReflux6 - 1275 - 90
Sulfur ThiophenolK₂CO₃Acetonitrile25 - 501 - 4> 90
Carbon Diethyl malonateNaHDMF60 - 808 - 1660 - 75

Yields are representative and highly dependent on the specific substrate and precise reaction conditions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Ethyl 3-morpholinopyridine-2-carboxylate (N-Nucleophile)

This protocol details a reliable method for the amination of the substrate.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous DMF (to make a ~0.5 M solution with respect to the substrate) via syringe, followed by the addition of morpholine (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Protocol 2: Synthesis of Ethyl 3-phenoxypyridine-2-carboxylate (O-Nucleophile)

This protocol demonstrates the formation of an aryl ether linkage.

Materials:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Phenol (1.1 eq)

  • This compound (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Base Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Nucleophile Generation: Dissolve phenol (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium phenoxide will form.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous NH₄Cl dropwise until gas evolution ceases. This step neutralizes the excess NaH.

  • Extraction & Washing: Transfer the mixture to a separatory funnel, add water and ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired aryl ether.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Assemble Reagents & Glassware (Flame-dried) setup 2. Set up under Inert Atmosphere (N₂/Ar) reagents->setup addition 3. Add Solvent, Base, Nucleophile, & Substrate setup->addition heating 4. Heat to Target Temperature addition->heating monitor 5. Monitor Progress (TLC / LC-MS) heating->monitor quench 6. Quench Reaction & Cool to RT monitor->quench extract 7. Aqueous Extraction quench->extract dry 8. Dry & Concentrate Organic Phase extract->dry purify 9. Purify via Column Chromatography dry->purify

Caption: General experimental workflow for SNAr reactions.

References

Application Notes & Protocols: Strategic Derivatization of Ethyl 3-Fluoropyridine-2-carboxylate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of medicinal chemistry, pyridine and its derivatives are celebrated as "privileged scaffolds," forming the structural core of countless therapeutic agents across oncology, neurology, and infectious diseases.[1] Their versatile electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with a wide array of biological targets. The strategic incorporation of fluorine into these scaffolds further enhances their drug-like properties, often improving metabolic stability, binding affinity, and pharmacokinetic profiles.[2]

Ethyl 3-fluoropyridine-2-carboxylate stands out as a particularly valuable starting material for constructing diverse chemical libraries. Its structure presents three key points for chemical modification: the electrophilic C-3 position activated by the fluorine leaving group, the C-2 ethyl ester, and the pyridine ring itself, which can be functionalized via cross-coupling reactions. This guide provides a detailed exploration of these derivatization strategies, complete with actionable protocols and a framework for subsequent high-throughput biological screening.

Part 1: Core Derivatization Strategies and Mechanistic Rationale

The chemical architecture of this compound allows for a multi-pronged approach to library synthesis. The following sections detail the primary reaction pathways, the rationale for their selection, and the structural diversity they unlock.

Nucleophilic Aromatic Substitution (SNAr) at the C-3 Position

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the electron-withdrawing nature of the C-2 carboxylate group. Consequently, the fluorine atom at the C-3 position serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] This pathway is highly efficient for introducing a wide variety of heteroatom nucleophiles.

  • Causality: The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is the key to the reaction's success. The high electronegativity of fluorine enhances the partial positive charge on the carbon it's attached to, making it susceptible to nucleophilic attack, and its ability to act as a good leaving group drives the reaction forward.[4][5]

  • Application: This strategy is ideal for rapidly generating analogues with diverse functional groups such as amines, ethers, and thioethers, which can serve as critical pharmacophoric elements or points for further modification.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product SM This compound INT Anionic σ-complex (Resonance Stabilized) SM->INT PROD 3-Substituted Pyridine Derivative INT->PROD 2. Elimination of F⁻ LG Fluoride (F⁻) NU Nucleophile (Nu-H) NU->SM 1. Nucleophilic Attack

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Amide Bond Formation at the C-2 Carboxylate

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. Derivatization at the C-2 ester provides a robust avenue for exploring structure-activity relationships (SAR). This is typically a two-step process:

  • Saponification: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, usually under basic conditions (e.g., using LiOH or NaOH).

  • Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine. This reaction requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (Hydroxybenzotriazole).[6][7]

  • Causality: Coupling reagents form a highly reactive acyl-intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile to form the stable amide bond.[8][9] The choice of coupling reagent and base (like DIPEA - N,N-Diisopropylethylamine) is critical to ensure high yields and minimize side reactions, such as racemization if chiral amines are used.[8]

Amide_Coupling cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Coupling Ester Ethyl Ester Acid Carboxylic Acid Ester->Acid NaOH / H₂O ActiveEster Activated Intermediate (e.g., O-acylisourea) Acid->ActiveEster Activation Amide Amide Product ActiveEster->Amide Nucleophilic Attack Reagents Coupling Reagent (HATU) + Amine (R-NH₂) Reagents->ActiveEster

Caption: Two-step workflow for amide bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling than C-Br or C-I bonds, related halopyridines are staples in Suzuki-Miyaura cross-coupling reactions.[10][11] This strategy is paramount for creating C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. For a comprehensive library synthesis, starting with or converting to a 3-bromo or 3-iodo analogue of the title compound would open up this powerful derivatization pathway.

  • Mechanism: The Suzuki reaction follows a well-defined catalytic cycle involving a palladium catalyst.[12]

    • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the pyridine.

    • Transmetalation: The organic group from an organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[10]

    • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[12]

  • Application: This method is invaluable for building complex molecular architectures, such as biaryl systems, which are common motifs in biologically active compounds.[13][14]

Summary of Derivatization Strategies
Strategy Position Modified Key Reagents Bond Formed Resulting Diversity
SNAr C-3Amines, Alcohols, ThiolsC-N, C-O, C-SIntroduction of various heteroatomic functional groups.
Amide Formation C-2Carboxylic Acids, Amines, Coupling Reagents (HATU, EDC)C-N (Amide)A vast array of side chains from commercial or custom amines.
Suzuki Coupling C-3 (on bromo-analog)Boronic Acids, Pd Catalyst, BaseC-CAryl, heteroaryl, and alkyl substituents.

Part 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: SNAr with a Primary Amine

Objective: To replace the C-3 fluorine with a benzylamino group.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add benzylamine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Equip the flask with a condenser and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-(benzylamino)pyridine-2-carboxylate.

Protocol 2: Two-Step Amide Synthesis via Saponification and HATU Coupling

Objective: To synthesize N-butyl-3-fluoropyridine-2-carboxamide.

Step A: Saponification

  • Dissolve this compound (1.0 eq) in a mixture of THF:Water (3:1).

  • Add Lithium Hydroxide (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 3-fluoropyridine-2-carboxylic acid, which can often be used in the next step without further purification.

Step B: HATU Amide Coupling

  • To a dry round-bottom flask, add the 3-fluoropyridine-2-carboxylic acid (1.0 eq) from Step A.

  • Dissolve the acid in anhydrous DMF.

  • Add n-butylamine (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the mixture for 5 minutes, then add HATU (1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Perform an aqueous workup as described in Protocol 1 (dilute with EtOAc, wash with water and brine).

  • Dry, concentrate, and purify the crude product by flash column chromatography to yield the final amide.

Part 3: Application in High-Throughput Screening (HTS)

Once a library of derivatives is synthesized, it must be prepared and formatted for HTS.[15] This process involves miniaturization, automation, and robust data analysis to identify "hits"—compounds that modulate the biological target of interest.[15][16]

HTS_Workflow cluster_synthesis Library Synthesis cluster_prep Screening Preparation cluster_screen Biological Assay cluster_analysis Data Analysis Start Ethyl 3-fluoropyridine- 2-carboxylate Deriv Diverse Chemical Library (Derivatives A, B, C...) Start->Deriv Derivatization (SNAr, Amide Coupling) Sol Dissolve in DMSO (Stock Solutions) Deriv->Sol Plate Serial Dilution in Assay Plates (384-well) Sol->Plate Assay Automated HTS Assay (e.g., Cytotoxicity Screen) Plate->Assay Read Plate Reader (Data Acquisition) Assay->Read Data Raw Data Processing (Normalization) Read->Data Hits Hit Identification (Z-score, IC₅₀) Data->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR

Caption: High-Throughput Screening (HTS) workflow.

Protocol 3: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: To screen the synthesized library for compounds that inhibit cancer cell proliferation.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Compound library dissolved in DMSO (10 mM stock)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., 20% SDS in 50% DMF)

  • Sterile 96-well or 384-well flat-bottom plates

  • Automated liquid handler (recommended) or multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a microplate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[1]

  • Compound Plating: Prepare a series of compound dilutions in culture medium from the DMSO stock plates. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions. Include positive controls (cells with no compound) and negative controls (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated positive control.

  • Assay quality is assessed using the Z-factor, where a value > 0.5 indicates a robust and reliable screen.[17]

  • "Hits" are identified as compounds that cause a significant, dose-dependent decrease in cell viability. These compounds are then selected for further validation and SAR studies.

References

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Ethyl 3-fluoropyridine-2-carboxylate in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery and development. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this fluorinated heterocyclic ester serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The increasing demand for this versatile scaffold necessitates the development of a robust, scalable, and safe synthetic process to ensure a reliable supply for preclinical and clinical studies.

This document provides a comprehensive guide to the scale-up synthesis of this compound, with a focus on a field-proven and scalable adaptation of the Balz-Schiemann reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step protocol suitable for kilogram-scale production, and address critical aspects of process optimization and safety.

Synthetic Strategy: The Balz-Schiemann Reaction as a Scalable and Reliable Route

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, enabling the conversion of an aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[2] This method is particularly well-suited for the synthesis of this compound from its readily available amino precursor, Ethyl 3-aminopyridine-2-carboxylate.

The overall transformation proceeds in two key stages:

  • Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt.

  • Thermal Decomposition (Fluoro-dediazoniation): The isolated or in situ generated diazonium tetrafluoroborate salt is then subjected to thermal decomposition, which expels nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.

For large-scale production, the isolation of potentially explosive diazonium salts poses a significant safety hazard.[3][4][5] Therefore, modern process chemistry often favors continuous flow systems or carefully controlled one-pot procedures to minimize the accumulation of these unstable intermediates.[3][4][6][7]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Diazotization cluster_1 Fluoro-dediazoniation cluster_2 Purification Start Ethyl 3-aminopyridine-2-carboxylate (Starting Material) Diazonium_Salt Ethyl 3-(tetrafluoroboryldiazenyl)pyridine-2-carboxylate (Intermediate) Start->Diazonium_Salt Diazotization (0-5 °C) Reagents_D NaNO₂, HBF₄ (aq) Reagents_D->Diazonium_Salt Product This compound (Crude Product) Diazonium_Salt->Product Fluoro-dediazoniation (Heat) Thermal_Decomposition Thermal Decomposition (e.g., in high-boiling solvent) Thermal_Decomposition->Product Workup Aqueous Work-up (Quenching, Extraction) Product->Workup Purification Distillation/Crystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product Optimization_Relationships cluster_conditions Reaction Conditions cluster_procedure Procedural Control Yield_Purity High Yield & Purity Temp Optimal Temperature Control Temp->Yield_Purity Prevents byproducts Stoich Correct Stoichiometry Stoich->Yield_Purity Ensures full conversion Solvent Appropriate Solvent Solvent->Yield_Purity Facilitates decomposition Stirring Efficient Stirring Stirring->Yield_Purity Improves heat transfer Addition Controlled Addition Rate Addition->Yield_Purity Enhances safety and control

References

Application Notes and Protocols for the Purification of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of Ethyl 3-fluoropyridine-2-carboxylate, a key building block in pharmaceutical and agrochemical research.[1] The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a range of techniques from fundamental to advanced to achieve high purity levels essential for downstream applications. This document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Importance of Purity

This compound is a fluorinated pyridine derivative whose utility in synthesis is critically dependent on its purity. The presence of impurities, even in trace amounts, can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted byproducts in complex synthetic pathways. Fluorinated organic compounds play a significant role in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties.[2] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][3] Therefore, robust purification is a cornerstone of its effective use.

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number 1187732-69-9[4]
Molecular Formula C8H8FNO2[4]
Molecular Weight 169.15 g/mol [4]
Predicted Boiling Point 245.3 ± 25.0 °C[5]
Appearance Varies (typically a liquid or low-melting solid)General Knowledge

Potential Impurities

Understanding the potential impurities is crucial for selecting the appropriate purification strategy. The synthesis of this compound can introduce several types of impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Byproducts: Compounds formed from side reactions.

  • Solvents: Residual solvents used in the synthesis and workup.

  • Water: Due to the hygroscopic nature of pyridine compounds.[6]

  • Related Isomers: Positional isomers that may form during synthesis.

Common synthetic routes to fluoropyridines include halogen exchange reactions, diazotization and fluorination, and direct fluorination.[1] These methods can introduce a variety of impurities that need to be removed.

Purification Workflow

The purification of this compound typically follows a multi-step approach. The choice of techniques will depend on the nature and quantity of the impurities present.

Purification_Workflow cluster_main Purification of this compound Crude Crude Product Drying Drying Crude->Drying Initial Step Distillation Fractional Distillation Drying->Distillation For Volatile Impurities Recrystallization Recrystallization Drying->Recrystallization For Solid Products Chromatography Column Chromatography Drying->Chromatography For Complex Mixtures Pure Pure Product Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: A general workflow for the purification of this compound.

Detailed Purification Protocols

Drying of the Crude Product

Pyridine and its derivatives are often hygroscopic and miscible with water.[6] Therefore, a preliminary drying step is essential.

Protocol 1: Drying with Anhydrous Salts

  • Selection of Drying Agent: Choose a suitable drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For more rigorous drying, potassium hydroxide (KOH) can be used, especially to remove acidic impurities.[6]

  • Procedure:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Add the anhydrous drying agent to the solution and stir for at least 30 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure.

Fractional Distillation

Given its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition.

Protocol 2: Vacuum Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a Vigreux column.

  • Procedure:

    • Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask in an oil bath.

    • Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a forerun and a tail fraction to be discarded.

Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is a powerful technique for removing impurities.

Protocol 3: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include hexanes, ethyl acetate, isopropanol, or mixtures thereof.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Column Chromatography

For complex mixtures or to remove closely related impurities, column chromatography is the most effective method.[7]

Protocol 4: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for this class of compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[8] The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Purity_Assessment cluster_purity Purity Assessment Methods HPLC HPLC NMR NMR Spectroscopy MS Mass Spectrometry FTIR FTIR Spectroscopy Pure_Product Purified Product Pure_Product->HPLC Quantitative Purity Pure_Product->NMR Structural Confirmation Pure_Product->MS Molecular Weight Verification Pure_Product->FTIR Functional Group Analysis

Caption: Key analytical methods for assessing the purity of this compound.

Analytical Methods for Purity Confirmation:

MethodPurposeKey Parameters to Observe
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect non-volatile impurities.A single major peak with a retention time corresponding to the product.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or proton-containing impurities.¹H, ¹³C, and ¹⁹F NMR spectra should be consistent with the expected structure.[2]
Mass Spectrometry (MS) To confirm the molecular weight of the product.A molecular ion peak corresponding to the exact mass of the compound.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups.Peaks corresponding to C=O (ester), C-F, and aromatic C-H bonds.

Safety Precautions

When handling this compound and the solvents and reagents for its purification, it is essential to follow standard laboratory safety procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

The purification of this compound is a critical step in its application for research and development. The choice of purification technique depends on the specific impurities present and the desired level of purity. By employing a systematic approach involving drying, distillation, recrystallization, and/or chromatography, and confirming the purity with appropriate analytical methods, researchers can ensure the quality and reliability of this important synthetic building block.

References

The Strategic Utility of Ethyl 3-Fluoropyridine-2-carboxylate in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, binding affinity, and pKa of a drug candidate.[1] When incorporated into a pyridine ring, a prevalent scaffold in numerous pharmaceuticals, these effects are amplified, making fluorinated pyridines highly sought-after building blocks for novel therapeutics. Ethyl 3-fluoropyridine-2-carboxylate, in particular, has emerged as a versatile and valuable starting material for the synthesis of a diverse array of bioactive heterocyclic compounds. Its strategic placement of a fluorine atom, an ester group, and a nitrogen atom within the pyridine ring allows for a range of chemical transformations, providing access to complex molecular architectures with significant pharmacological potential. This guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive heterocycles, complete with detailed protocols and mechanistic insights for researchers in drug development.

Core Synthetic Transformations and Applications

The reactivity of this compound can be harnessed through several key synthetic strategies. The electron-withdrawing nature of the fluorine atom and the ester group activates the pyridine ring for nucleophilic aromatic substitution, while the ester functionality provides a handle for various condensation and cyclization reactions. Furthermore, the pyridine ring itself can participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r_): Gateway to Aminated Pyridines

The fluorine atom at the 3-position of this compound is susceptible to displacement by various nucleophiles, a classic example of nucleophilic aromatic substitution (SNAr).[2] This reaction is a powerful tool for introducing nitrogen-based functionalities, which are crucial for the biological activity of many drug molecules.

Application Note: Synthesis of 3-Aminopyridine Derivatives

The substitution of the 3-fluoro group with an amino or hydrazinyl group is a critical first step in the synthesis of many fused heterocyclic systems, such as pyrazolopyridines and imidazopyridines. The resulting 3-amino or 3-hydrazinyl-pyridine-2-carboxylates are versatile intermediates that can undergo subsequent cyclization reactions.

Experimental Protocol: Synthesis of Ethyl 3-Hydrazinylpyridine-2-carboxylate

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approximately 10 mL per gram of starting material).

  • Slowly add hydrazine hydrate (2.0-3.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation:

EntryStarting MaterialNucleophileProductYield (%)Reference
1This compoundHydrazine hydrateEthyl 3-hydrazinylpyridine-2-carboxylate75-85Adapted from

Visualization of the SNAr Workflow:

SNAr_Workflow start Start: this compound reagents Add Hydrazine Hydrate & Ethanol start->reagents Dissolve reflux Reflux (4-6h) reagents->reflux Heat workup Cool & Isolate Product reflux->workup Reaction Complete product Product: Ethyl 3-hydrazinylpyridine-2-carboxylate workup->product Purify Cyclocondensation start Ethyl 3-hydrazinylpyridine-2-carboxylate + β-Ketoester intermediate Condensation Intermediate start->intermediate Acetic Acid, Reflux cyclization Intramolecular Cyclization intermediate->cyclization Heat product Pyrazolo[3,4-b]pyridin-4-one Scaffold cyclization->product Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Ethyl 3-fluoropyridine-2-carboxylate, with a focus on the common synthetic route starting from 3-aminopyridine-2-carboxylic acid.

Issue 1: Low Yield in the Diazotization-Fluorination Step (Balz-Schiemann Type Reaction)

Question: My Balz-Schiemann reaction on ethyl 3-aminopyridine-2-carboxylate is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring, but it is sensitive to several factors, especially with heterocyclic substrates.[1][2] Low yields can often be attributed to incomplete diazotization, decomposition of the diazonium salt, or inefficient thermal decomposition to the final product.

Causality and Optimization Strategies:

  • Incomplete Diazotization: The formation of the diazonium salt from the primary amine is the critical first step.

    • Acid Choice and Concentration: While fluoroboric acid (HBF₄) is traditionally used, the reaction can also be performed using anhydrous hydrogen fluoride (HF) and sodium nitrite.[3] Ensure the acid is in sufficient excess to fully protonate the aminopyridine and react with the nitrite source.

    • Temperature Control: Diazotization is an exothermic process. Maintaining a low temperature (typically -10 to 0 °C) is crucial to prevent premature decomposition of the diazonium salt and minimize side reactions.[4]

  • Diazonium Salt Instability: Pyridine-based diazonium salts can be less stable than their benzene-derived counterparts.

    • Isolation vs. In-situ Reaction: While isolating the diazonium tetrafluoroborate salt can lead to a purer product, it can also result in significant material loss. For many applications, an in-situ reaction where the diazonium salt is generated and then decomposed in the same pot is more efficient.

  • Inefficient Thermal Decomposition: The final step involves heating the diazonium salt to extrude nitrogen gas and form the C-F bond.

    • Decomposition Temperature: The optimal temperature for decomposition varies depending on the substrate and solvent. A gradual increase in temperature is recommended to control the reaction rate and prevent explosive decomposition. Temperatures in the range of 50-55 °C are often a good starting point.[4]

    • Solvent Effects: The decomposition can be carried out neat or in a high-boiling inert solvent. The choice of solvent can influence the reaction rate and selectivity.

dot

Caption: Troubleshooting the Balz-Schiemann Reaction.

Issue 2: Formation of Phenolic and Other Byproducts

Question: I am observing significant amounts of ethyl 3-hydroxypyridine-2-carboxylate and other impurities in my final product. How can I minimize these side reactions?

Answer:

The formation of phenolic byproducts is a common issue in diazotization reactions, arising from the reaction of the diazonium salt with water.[5] Other impurities can result from radical side reactions.

Minimization Strategies:

  • Anhydrous Conditions: The presence of water is the primary cause of hydroxyl byproduct formation. Using anhydrous solvents and reagents is critical.

    • Reagent Quality: Use freshly opened or properly stored anhydrous solvents. Consider using molecular sieves to dry the reaction solvent prior to use.[6]

    • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.[4]

  • Control of Radical Reactions: The Sandmeyer reaction, which is related to the Balz-Schiemann reaction, proceeds through a radical mechanism and can lead to biaryl and other coupling byproducts.[5][7]

    • Copper(I) Catalysis: If a Sandmeyer-type reaction is being employed (e.g., for chlorination or bromination), the purity and activity of the copper(I) catalyst are paramount.[8] For fluorination via the Balz-Schiemann route, avoiding unnecessary metal contaminants is important.

dot

Side_Reactions Diazonium Aryl Diazonium Salt Desired_Product This compound Diazonium->Desired_Product Thermal Decomposition (Anhydrous) Phenolic_Byproduct Ethyl 3-hydroxypyridine-2-carboxylate Diazonium->Phenolic_Byproduct Reaction with H2O Other_Impurities Other Impurities (e.g., biaryls) Diazonium->Other_Impurities Radical Side Reactions

Caption: Minimizing Side Product Formation.

II. Frequently Asked Questions (FAQs)

Q1: Can I use alternative fluorinating agents for this synthesis?

A1: Yes, while the Balz-Schiemann reaction is a common approach, other fluorination methods exist. Direct C-H fluorination using reagents like silver(II) fluoride (AgF₂) has been shown to be effective for pyridines, often with high selectivity for the position adjacent to the nitrogen.[9] However, these methods can be expensive and may require specialized handling procedures. For substrates with a suitable leaving group (e.g., a chloro or nitro group), nucleophilic aromatic substitution (SNAr) with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) can also be a viable route.[10][11]

Q2: What is the best method for purifying the final product, this compound?

A2: The purification strategy will depend on the scale of the reaction and the nature of the impurities.

  • Extraction: After quenching the reaction, an aqueous workup is typically performed. Extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is the first step.[3]

  • Chromatography: For small-scale reactions or to obtain high-purity material, column chromatography on silica gel is often effective. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common eluent system.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, distillation under reduced pressure can be an efficient purification method for larger quantities.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.[3]

Q3: My starting material, ethyl 3-aminopyridine-2-carboxylate, is not commercially available. How can I synthesize it?

A3: Ethyl 3-aminopyridine-2-carboxylate can be prepared from 3-aminopyridine-2-carboxylic acid via Fischer esterification. This typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or by bubbling hydrogen chloride gas through the solution.[12] The reaction is often heated to reflux to drive it to completion.

dot

Esterification_Workflow Start 3-Aminopyridine-2-carboxylic acid Reaction Fischer Esterification (Reflux) Start->Reaction Reagents Ethanol (EtOH) Acid Catalyst (e.g., HCl) Reagents->Reaction Product Ethyl 3-aminopyridine-2-carboxylate Reaction->Product

References

troubleshooting low yield in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluoropyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into pyridine scaffolds. The incorporation of fluorine can significantly enhance the pharmacological properties of a molecule, but the synthesis of fluoropyridines is often challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you overcome common hurdles and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific issues that can lead to low yields in fluoropyridine synthesis. Each problem is analyzed with potential causes and actionable, step-by-step solutions.

Problem 1: Low or No Conversion of Starting Material in Nucleophilic Aromatic Substitution (SNAr)

You are attempting a Halogen Exchange (Halex) reaction (e.g., chloro- to fluoro-pyridine) via SNAr, but analysis (TLC, GC-MS, NMR) shows predominantly unreacted starting material.

Potential Causes & Solutions

  • Insufficient Activation of the Pyridine Ring: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate. This is facilitated by electron-withdrawing groups (EWGs) ortho or para to the leaving group.[1][2]

    • Expert Insight: If your pyridine substrate lacks strong EWGs (like -NO₂, -CN, -acyl), the reaction will be inherently sluggish. The pyridine nitrogen itself provides activation, particularly at the 2- and 4-positions, but this is often insufficient for unactivated systems.[3][4] Consider if a different synthetic strategy is more appropriate for your substrate.

  • Poor Fluoride Source Solubility or Reactivity: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents.[5]

    • Solution 1: Use a Phase-Transfer Catalyst (PTC). Catalysts like tetrabutylammonium chloride (Bu₄NCl) or crown ethers (e.g., 18-crown-6) can be used with KF.[1][5] The PTC transports the fluoride ion into the organic phase, increasing its effective concentration and nucleophilicity.

    • Solution 2: Employ More Soluble Fluoride Sources. Cesium fluoride (CsF) is more soluble and reactive than KF but is also more expensive.[1][5] Tetrabutylammonium fluoride (TBAF) is highly soluble and reactive but is notoriously hygroscopic.[1][5][6] Anhydrous TBAF is crucial for success.[6]

  • Presence of Water: Water will solvate the fluoride ion, drastically reducing its nucleophilicity. Fluoride sources and solvents must be anhydrous.[7]

    • Protocol: Dry your fluoride source (e.g., KF can be flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Assembling the reaction under an inert atmosphere (N₂ or Ar) is best practice.[3][8] Some protocols recommend azeotropic distillation with an aromatic hydrocarbon like toluene to remove residual water from the reaction mixture before heating.[7]

  • Inappropriate Solvent Choice: The solvent plays a critical role.

    • Solution: Use polar aprotic solvents like DMF, DMSO, NMP, or sulfolane.[1][7] These solvents solvate the cation (K⁺, Cs⁺) but not the fluoride anion, enhancing its nucleophilicity. Avoid protic solvents (alcohols, water) which will hydrogen-bond with and deactivate the fluoride ion.

  • Insufficient Reaction Temperature: SNAr reactions, especially with less reactive substrates, often require high temperatures (e.g., >130 °C to over 200 °C) to proceed at a reasonable rate.[1][5][9]

    • Solution: Incrementally increase the reaction temperature. Monitor for product formation but also for potential decomposition of your starting material or product.

Problem 2: Product Decomposition or Polymerization, Especially with Balz-Schiemann Reaction

You observe the formation of dark, insoluble materials or tars, and the desired fluoropyridine is isolated in very low yield, or not at all. This is a known issue, particularly in the synthesis of 4-fluoropyridine.[10]

Potential Causes & Solutions

  • Instability of Diazonium Salt Intermediate: Aryl diazonium salts can be thermally unstable and potentially explosive, especially when isolated and dried.[6][11] The decomposition can be exothermic and difficult to control.[11]

    • Solution: Perform the diazotization at low temperatures (typically -5 to 10 °C).[10] For the subsequent thermal decomposition (the fluoro-dediazoniation step), heat the reaction mixture slowly and carefully. Modern approaches often favor in situ generation and decomposition of the diazonium salt to avoid isolating the hazardous intermediate.[11]

  • Product Instability and Polymerization: The fluoropyridine product itself can be unstable, especially in the presence of acid or water. 4-Fluoropyridine, for instance, is known to form brown, gummy polymers.[10] The product can also hydrolyze to form pyridones.[10]

    • Expert Insight: The work-up procedure is critical. Neutralization of the acidic reaction mixture must be done carefully and quickly, often at low temperatures, to minimize the time the product spends in an aqueous environment.[10]

    • Protocol: One modified procedure for 4-fluoropyridine involves adding the reaction mixture to a cold sodium bicarbonate solution. The extraction should be performed as rapidly as possible to minimize contact time with the aqueous phase, as the gummy polymer can severely hinder the extraction process.[10]

  • High Reaction Temperature: The high temperatures often required for the thermal decomposition of aryldiazonium tetrafluoroborates can also lead to the thermal destruction of the starting material or the desired product.[8][12]

    • Solution: Explore alternative conditions for decomposition. Photochemical decomposition under visible light or UV irradiation can sometimes be achieved at lower temperatures.[13] Using non-polar solvents like hexane or chlorobenzene has been shown to improve yields by allowing for effective fluorination at lower temperatures.[12][13]

Problem 3: Poor Regioselectivity in Electrophilic or C-H Fluorination

You are attempting to fluorinate a substituted pyridine, but you obtain a mixture of regioisomers, leading to a low yield of the desired product and difficult purification.

Potential Causes & Solutions

  • Steric and Electronic Effects: In C-H fluorination, the site of fluorination is governed by a combination of steric hindrance and the electronic nature of the pyridine ring and its substituents. For example, in the fluorination of 3,5-disubstituted pyridines with AgF₂, selectivity can be poor.[14]

    • Expert Insight: The reaction is highly selective for the C-H bond adjacent to the ring nitrogen.[8] However, if there are two such positions available (e.g., in a 3-substituted pyridine), the directing effect of the substituent becomes critical. Electron-donating groups can influence the reactivity of adjacent positions. More Lewis basic pyridines tend to undergo C-H fluorination preferentially over less Lewis basic ones.[14]

    • Solution: Carefully analyze the electronic properties of your substrate. It may not be possible to achieve high selectivity with certain substitution patterns using a direct C-H fluorination approach. A longer, more classical synthesis route that builds the desired substitution pattern may be necessary.

  • Reaction Mechanism Ambiguity: Different fluorination methods have different directing effects. An electrophilic fluorination mechanism will favor attack at electron-rich positions, while other methods may be governed by different principles.

    • Solution: If one method gives poor regioselectivity, consider an alternative. For instance, if direct fluorination of a pyridine N-oxide is unselective, it might be better to convert it to a 2-pyridyltrialkylammonium salt, which can then be displaced by fluoride in a site-specific manner.[6]

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction is not working. What are the first three things I should check?

  • Anhydrous Conditions: This is the most common culprit. Ensure your fluoride source, solvent, and glassware are rigorously dry. Even trace amounts of water can kill the reaction.[7]

  • Fluoride Source & Solvent: Are you using a suitable combination? For difficult substitutions, a more reactive source like CsF or TBAF in a polar aprotic solvent (DMSO, NMP) is often necessary.[1][5]

  • Temperature: Have you pushed the temperature high enough? Many SNAr fluorinations require temperatures well above 150 °C.[1][5]

Q2: I'm performing a Balz-Schiemann reaction. How can I improve safety and yield?

To improve safety, avoid isolating the intermediate diazonium tetrafluoroborate salt, as it can be explosive.[6][11] Instead, opt for a procedure where it is generated and consumed in situ. To improve yield, consider using non-polar solvents for the decomposition step, which can allow for lower reaction temperatures and minimize thermal degradation of the product.[12][13] Also, be mindful of product instability during workup; a rapid, cold neutralization and extraction is key.[10]

Q3: What is the best way to purify my fluoropyridine product?

Standard purification techniques like column chromatography on silica gel are common.[1] However, be aware that:

  • The introduction of fluorine can significantly alter the polarity of your molecule compared to the starting material.[1] You will likely need to re-optimize your eluent system.

  • Some fluoropyridines are volatile. Care must be taken during solvent removal under reduced pressure to avoid product loss.[10]

  • If your product is unstable in the presence of silica gel (which is acidic), you may need to use neutral alumina or a different purification method like distillation or recrystallization.

Q4: Can I use electrophilic fluorinating agents like Selectfluor® for my pyridine?

Yes, electrophilic fluorination is a valid strategy. Reagents like Selectfluor® can be used, often with 1,2-dihydropyridine precursors which are then aromatized.[15] Direct C-H fluorination of pyridines has also been achieved with reagents like AgF₂.[8][14] This approach is particularly useful for late-stage fluorination of complex molecules. However, regioselectivity can be a major challenge and depends heavily on the substituents already present on the pyridine ring.[14]

Visualizing the Troubleshooting Process

Workflow for Troubleshooting Low Yield in SNAr Fluorination

G start Low Yield in SNAr Reaction check_conversion Is Starting Material Consumed? start->check_conversion sub_path No/Low Conversion check_conversion->sub_path No main_path Yes, but Low Product Yield check_conversion->main_path Yes check_water Verify Anhydrous Conditions (Solvent, Reagents, Atmosphere) sub_path->check_water increase_temp Increase Reaction Temperature check_water->increase_temp Conditions are Dry change_fluoride Use More Reactive Fluoride Source (e.g., CsF, TBAF + PTC) increase_temp->change_fluoride change_solvent Switch to High-Boiling Polar Aprotic Solvent (e.g., NMP, Sulfolane) change_fluoride->change_solvent re_evaluate Re-evaluate Substrate Activation (Is SNAr feasible?) change_solvent->re_evaluate success Optimized Yield re_evaluate->success check_side_products Analyze Crude Mixture for Side Products / Decomposition main_path->check_side_products lower_temp Lower Reaction Temperature to Minimize Decomposition check_side_products->lower_temp Decomposition Observed purification_loss Investigate Purification Losses (Volatility, Instability on Silica) check_side_products->purification_loss No Major Side Products check_workup Optimize Work-up Conditions (e.g., rapid quench, extraction) lower_temp->check_workup check_workup->success purification_loss->check_workup

Caption: A decision tree for systematically troubleshooting low yields in SNAr fluorination reactions.

Key Experimental Protocols

Protocol 1: General Procedure for SNAr Fluorination using KF and a Phase-Transfer Catalyst

This protocol is a general guideline and should be adapted for the specific substrate and scale.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (KF, 3.0 equiv.) and a phase-transfer catalyst such as tetrabutylammonium chloride (Bu₄NCl, 0.1 equiv.).

  • Drying: Flame-dry the solids under high vacuum and backfill with an inert gas (N₂ or Ar).

  • Reagent Addition: Add the chloro- or bromo-pyridine starting material (1.0 equiv.) followed by anhydrous polar aprotic solvent (e.g., DMSO or NMP, to make a ~0.5 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to days.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or distillation.

Protocol 2: General Procedure for the Balz-Schiemann Reaction

Caution: Diazonium salts can be explosive. This reaction should be performed with appropriate safety precautions, including a blast shield.

  • Diazotization: In a suitable flask (e.g., made of polyethylene to resist HF), dissolve the aminopyridine starting material (1.0 equiv.) in 48% aqueous HBF₄ or anhydrous HF at a low temperature (e.g., 0-5 °C).[10]

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water, keeping the internal temperature below 10 °C.[10] Stir for an additional 30-60 minutes at this temperature. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.

  • Decomposition: If isolating the salt, filter the precipitate, wash with cold ether, and dry carefully. For in situ decomposition, slowly and carefully heat the reaction mixture. The evolution of N₂ gas will be observed. The decomposition temperature varies widely depending on the substrate.

  • Work-up: After gas evolution ceases, cool the mixture. Carefully add it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[10]

  • Extraction & Purification: Immediately extract the product with an organic solvent. Dry the organic layer, concentrate carefully, and purify as appropriate for the product's properties.

Data Summary

The choice of reaction conditions can dramatically impact yield. The following table summarizes key parameters for common fluorination methods.

MethodFluoride SourceTypical Solvent(s)Temperature RangeKey Considerations
SNAr KF, CsF, TBAFDMSO, DMF, NMP, Sulfolane80 - 220 °CRequires anhydrous conditions; ring must be activated by EWGs or N-atom.[1][5][7]
Balz-Schiemann HBF₄, NaNO₂HBF₄(aq), HFDiazotization: 0-10 °C; Decomp: 25 - 200 °CDiazonium salt can be explosive; product may be unstable during workup.[10][13]
C-H Fluorination AgF₂MeCN20 - 80 °CSite-selective for positions adjacent to N; regioselectivity can be an issue.[8][14]
From N-Oxides Ts₂O, Et₃N, then TBAFCH₂Cl₂, DMSO0 °C to 110 °CForms a trialkylammonium salt intermediate; good for site-specific 2-fluorination.[6]

References

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols. The incorporation of fluorine into pyridine scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, making it a critical transformation in medicinal chemistry and materials science.[1][2][3] However, the inherent electron-deficient nature of the pyridine ring and the unique reactivity of fluorinating agents can present significant challenges.[4][5] This guide aims to provide a logical framework for overcoming these hurdles, ensuring successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the fluorination of pyridine rings, offering potential causes and actionable solutions in a question-and-answer format.

Low or No Conversion of Starting Material

Question 1: I am not observing any product formation, or the conversion of my starting pyridine is very low. What are the likely causes and how can I address them?

Answer: Low or no conversion is a common issue that can stem from several factors related to the reagents, reaction conditions, and the nature of your substrate.

  • Inadequate Fluorinating Agent Activity:

    • Cause: The chosen fluorinating agent may not be reactive enough for your specific pyridine substrate. The reactivity of N-F electrophilic fluorinating agents can vary significantly.[6]

    • Solution: Consider switching to a more powerful fluorinating agent. For instance, if you are using a less reactive N-fluoropyridinium salt with an electron-deficient pyridine, a more potent reagent like Selectfluor® might be necessary.[7] A reactivity scale for common N-F reagents can guide your selection.[6]

  • Moisture and Atmospheric Contamination:

    • Cause: Many fluorinating agents, such as AgF₂, are highly sensitive to moisture and can decompose, leading to a loss of reactivity.[8][9]

    • Solution: Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. For particularly sensitive reagents like AgF₂, it is advisable to handle them in a glovebox.[8]

  • Sub-Optimal Reaction Temperature:

    • Cause: The reaction may require a specific temperature range to proceed efficiently. Some fluorinations require elevated temperatures to overcome the activation energy barrier, while for other sensitive substrates, higher temperatures can lead to decomposition.[7]

    • Solution: Screen a range of temperatures. For electrophilic fluorinations with agents like Selectfluor®, reactions are often initiated at 0 °C and then allowed to warm to room temperature.[1] For some metal-catalyzed processes, moderately elevated temperatures may be necessary.[7]

  • Poor Solubility:

    • Cause: The pyridine substrate or the fluorinating agent may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Select a solvent that can dissolve both reactants. Acetonitrile is a commonly used solvent for many fluorination reactions.[1][7] For certain substrates, a co-solvent system might be beneficial.[7]

Formation of Multiple Products and Poor Regioselectivity

Question 2: My reaction is producing a mixture of isomers, and I am struggling to achieve the desired regioselectivity. How can I improve this?

Answer: Poor regioselectivity is a frequent challenge, especially with substituted pyridines that have multiple reactive C-H bonds.

  • Multiple Reactive Sites:

    • Cause: The electronic and steric properties of the substituents on the pyridine ring influence the position of fluorination.[8] For instance, in 3,5-disubstituted pyridines, the directing effect of the existing functional groups plays a crucial role.[7][8]

    • Solution: Leverage the directing effects of your substituents. For example, a benzyloxy group at the 3-position can direct fluorination to the adjacent C-2 position.[8] For C-H activation strategies, the choice of catalyst and directing group is critical.[7]

  • Incorrect Fluorinating Reagent:

    • Cause: Different fluorinating agents can exhibit varying degrees of selectivity.

    • Solution: Experiment with different fluorinating agents. For instance, while elemental fluorine can be highly reactive and less selective, reagents like AgF₂ have shown high selectivity for the C-H bond adjacent to the nitrogen in pyridines and diazines.[10][11]

Decomposition of Starting Material or Product

Question 3: I am observing significant decomposition of my starting material or the desired fluorinated product. What could be causing this, and how can I prevent it?

Answer: Decomposition can be a significant issue, particularly with sensitive substrates or under harsh reaction conditions.

  • Oxidative Side Reactions:

    • Cause: Some electrophilic fluorinating agents, like Selectfluor®, are also strong oxidants.[1] This can lead to competitive oxidation of the substrate, especially if it contains oxidizable functional groups.

    • Solution: If oxidation is suspected, consider using a milder fluorinating agent or adjusting the reaction conditions (e.g., lower temperature, shorter reaction time).

  • Instability of the Product:

    • Cause: The fluorinated pyridine product may be unstable under the reaction or work-up conditions. For example, some fluorinated dihydropyridines can eliminate hydrogen fluoride to form the corresponding pyridine.[1]

    • Solution: If product instability is a concern, aim for milder reaction conditions and a gentle work-up procedure. It may be necessary to use the crude product directly in the next step without extensive purification.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my pyridine substrate?

A1: The choice of fluorinating agent depends on several factors:

  • Mechanism: Decide whether an electrophilic or nucleophilic fluorination strategy is more appropriate. Electrophilic fluorination is often used for direct C-H fluorination of electron-rich or neutral pyridines. Nucleophilic aromatic substitution (SNAr) is suitable for pyridines with a good leaving group (e.g., Cl, Br, NO₂) and activating electron-withdrawing groups.[4][5]

  • Substrate Electronics: For electron-rich pyridines, milder electrophilic agents may suffice. For electron-deficient pyridines, a more powerful electrophilic reagent or a nucleophilic approach is generally required.

  • Regioselectivity: Consider the desired position of fluorination. Some reagents offer high regioselectivity. For example, AgF₂ often selectively fluorinates the C-H bond adjacent to the nitrogen.[11]

  • Functional Group Tolerance: Ensure the chosen reagent is compatible with other functional groups in your molecule.[8]

Q2: What is the role of the solvent in pyridine fluorination?

A2: The solvent plays a critical role and can influence solubility, reaction rate, and even the reaction outcome.

  • Solubility: The solvent must be able to dissolve both the pyridine substrate and the fluorinating agent to ensure a homogeneous reaction.

  • Polarity: The polarity of the solvent can affect the reactivity of the fluorinating agent. For some N-F reagents, increasing solvent polarity can enhance the fluorinating ability.[12]

  • Compatibility: It is crucial to use a solvent that does not react with the fluorinating agent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[13] Anhydrous acetonitrile is a widely used and generally safe solvent for many electrophilic fluorinations.[1][7]

Q3: My pyridine is electron-deficient. Why is nucleophilic fluorination still giving a low yield?

A3: Even with an electron-deficient pyridine, several factors can lead to a low yield in a nucleophilic aromatic substitution (SNAr) reaction:

  • Poor Leaving Group: The nature of the leaving group is critical. For SNAr on pyridines, the typical reactivity order for halides is F > Cl ≈ Br > I.[4] If you are using a less effective leaving group, the reaction will be slower.

  • Insufficient Activation: While the pyridine ring itself is electron-deficient, strong electron-withdrawing groups (EWGs) are often necessary to sufficiently activate the ring for nucleophilic attack.[4][5]

  • Nucleophile Strength: While a strong nucleophile is required, a very strong base can lead to side reactions. It's a balance between nucleophilicity and basicity.

Q4: I am using Selectfluor®, but the reaction is not working. What could be the issue?

A4: While Selectfluor® is a versatile electrophilic fluorinating agent, its reactivity can be influenced by several factors:

  • Reaction Media: The solvent system is critical. For some substrates, a co-solvent system, such as water and chloroform for the fluorination of 2-aminopyridines, has been shown to be effective.[7]

  • Presence of a Base: In some cases, the presence of a base can be crucial for the reaction to proceed.

  • Reagent Quality: Ensure that the Selectfluor® has been stored properly under anhydrous conditions and has not degraded.

Experimental Protocols

Protocol 1: Electrophilic C-H Fluorination of a Substituted Pyridine using AgF₂

This protocol is based on the highly regioselective fluorination of pyridines at the C-H bond adjacent to the nitrogen.[9][11]

Materials:

  • Substituted pyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted pyridine (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add AgF₂ (1.1-1.5 equiv) in one portion. Note: AgF₂ is a hygroscopic solid that should be handled quickly in air and stored in a desiccator.[9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Pyridine

This protocol describes a general procedure for the substitution of a halide on an activated pyridine ring with a nucleophile.

Materials:

  • Halogenated pyridine (e.g., 2-chloropyridine derivative with an electron-withdrawing group)

  • Nucleophile (e.g., sodium methoxide, potassium fluoride)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the halogenated pyridine (1.0 equiv) in the chosen anhydrous solvent.

  • Nucleophile Addition: Add the nucleophile (1.1-2.0 equiv) to the solution. For solid nucleophiles, they can be added directly. For liquid nucleophiles, they can be added via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to elevated temperatures depending on the reactivity of the substrate and nucleophile).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a suitable aqueous solution (e.g., water, saturated ammonium chloride). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Electrophilic Fluorinating Agents for Pyridine Fluorination

Fluorinating AgentCommon AbbreviationReactivityKey Characteristics
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®HighVersatile, strong oxidant, bench-stable.[1][6]
Silver(II) FluorideAgF₂HighHighly selective for C-H fluorination adjacent to N, moisture-sensitive.[9][11]
N-FluorobenzenesulfonimideNFSIModerateCommonly used, good for α-fluorination of carbonyls.[6]
N-Fluoropyridinium salts-VariableReactivity can be tuned by substituents on the pyridine ring.[6][12]
Elemental FluorineF₂Very HighHighly reactive and hazardous, often leads to over-fluorination.[13][14]

Visualizations

Troubleshooting Workflow for Low Yield in Pyridine Fluorination

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent Check Fluorinating Agent Activity & Purity start->check_reagent reagent_ok Reagent is Active & Pure check_reagent->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions are Optimized check_conditions->conditions_ok check_substrate Analyze Substrate Reactivity substrate_ok Substrate is Suitable check_substrate->substrate_ok reagent_ok->check_conditions No increase_reactivity Increase Reagent Reactivity (e.g., switch to Selectfluor®) reagent_ok->increase_reactivity Yes conditions_ok->check_substrate No ensure_anhydrous Ensure Anhydrous Conditions & Inert Atmosphere conditions_ok->ensure_anhydrous Yes increase_activation Increase Substrate Activation (for SNAr) substrate_ok->increase_activation Yes success Improved Yield substrate_ok->success No increase_reactivity->success optimize_temp Optimize Temperature ensure_anhydrous->optimize_temp optimize_solvent Optimize Solvent for Solubility optimize_temp->optimize_solvent optimize_solvent->success increase_activation->success

Caption: Decision tree for troubleshooting low yield in pyridine fluorination.

General Mechanism of Electrophilic vs. Nucleophilic Pyridine Fluorination

Fluorination_Mechanisms cluster_electrophilic Electrophilic Fluorination (C-H Activation) cluster_nucleophilic Nucleophilic Aromatic Substitution (SNAr) pyr_e Pyridine intermediate_e Intermediate Complex pyr_e->intermediate_e + E-F ef_reagent Electrophilic Fluorinating Agent (e.g., AgF₂) ef_reagent->intermediate_e prod_e Fluorinated Pyridine intermediate_e->prod_e - H⁺ pyr_n Pyridine with Leaving Group (LG) & Electron-Withdrawing Group (EWG) meisenheimer Meisenheimer Complex pyr_n->meisenheimer + F⁻ nf_reagent Nucleophilic Fluoride Source (e.g., KF) nf_reagent->meisenheimer prod_n Fluorinated Pyridine meisenheimer->prod_n - LG⁻

Caption: Comparison of electrophilic and nucleophilic fluorination pathways.

References

stability and storage conditions for Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3-fluoropyridine-2-carboxylate (CAS No. 1187732-69-9). This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal handling, storage, and stability of this versatile building block. By understanding the chemical nature of this compound, you can mitigate potential experimental variability and ensure the integrity of your results.

Introduction to Chemical Stability

This compound is a key intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. The presence of a fluorine atom on the pyridine ring generally enhances chemical and oxidative resistance[1][2]. However, the molecule's stability is primarily dictated by the ethyl ester functional group, which is susceptible to hydrolysis. This guide will focus on preventing and troubleshooting issues related to this primary degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon)[3]. The container must be tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the ester.

Q2: Can I store this compound at room temperature?

While some suppliers of similar fluorinated pyridine esters suggest room temperature storage, this is not recommended for long-term stability of this compound[4]. Short-term storage at room temperature is generally acceptable for in-use quantities, provided the container is well-sealed and exposure to atmospheric moisture is minimized. For periods longer than a few weeks, refrigeration is advised.

Q3: What are the primary signs of degradation?

The most common degradation pathway is the hydrolysis of the ethyl ester to 3-fluoropyridine-2-carboxylic acid and ethanol. Signs of this include:

  • Change in Physical Appearance: The pure compound is a liquid. Formation of a solid precipitate (the carboxylic acid) may indicate degradation.

  • Acidity: A solution of the compound in a neutral, anhydrous solvent (e.g., DCM, THF) will become acidic upon degradation due to the formation of the carboxylic acid. This can be checked with a pH indicator strip wetted with a minimal amount of deionized water after spotting the solution.

  • Analytical Discrepancies: Inconsistent results in reactions, or the appearance of an additional spot on a TLC plate or a new peak in LC-MS or GC-MS analysis corresponding to the mass of 3-fluoropyridine-2-carboxylic acid, are strong indicators of degradation.

Q4: Is the compound sensitive to light or air?

While the primary sensitivity is to moisture, it is good laboratory practice to store all chemical intermediates in amber vials to protect from potential light-induced degradation. The recommendation to store under an inert atmosphere is primarily to displace moisture-laden air[3]. The pyridine ring itself is relatively stable to oxidation under normal storage conditions[1].

Q5: What solvents are recommended for preparing stock solutions?

For immediate use, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are suitable. For long-term storage of solutions, ensure the solvent has a very low water content (<50 ppm). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, especially in the presence of acid or base catalysts.

Storage Condition Summary

ConditionTemperatureAtmosphereContainerJustification
Long-Term Storage 2-8°C[3]Inert Gas (Argon, Nitrogen)Tightly sealed, amber vialPrevents hydrolysis and minimizes potential light exposure.
Short-Term (In-Use) Room TemperatureTightly SealedWell-sealed vialAcceptable for active projects, minimizes thermal cycling.
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing AgentsN/AN/ACan catalyze hydrolysis or lead to vigorous, unsafe reactions[5].

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, focusing on the causality behind the problem and providing clear, actionable solutions.

Issue 1: Inconsistent Reaction Yields or Formation of a Carboxylic Acid Byproduct
  • Symptoms: Your reaction (e.g., amide coupling, reduction of the ester) is giving lower than expected yields. You observe a byproduct with a mass corresponding to 3-fluoropyridine-2-carboxylic acid (MW: 141.10 g/mol ).

  • Probable Cause: The starting material has partially degraded via hydrolysis. The presence of water in your reaction solvent or on your glassware is hydrolyzing the ester. This is a common issue with pyridine carboxylate esters[6][7].

  • Experimental Protocol: Verifying Degradation

    • Sample Preparation: Dissolve a small amount of the suspect this compound in anhydrous DCM.

    • TLC Analysis: Spot the solution on a silica TLC plate. As a reference, if available, spot a solution of 3-fluoropyridine-2-carboxylic acid.

    • Elution: Develop the plate using a solvent system such as 1:1 Ethyl Acetate/Hexanes. The carboxylic acid will be significantly more polar and will have a much lower Rf value than the ester.

    • LC-MS Analysis: Inject the solution onto an LC-MS to confirm the presence of a peak with the mass of the hydrolyzed acid.

  • Solution:

    • Purify the Ester: If significant degradation has occurred, the ester can be purified by flash column chromatography or by an aqueous workup. Dissolve the material in a water-immiscible solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution to remove the acidic byproduct, then wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Ensure Anhydrous Conditions: For future reactions, use freshly dried solvents. Dry glassware in an oven (120°C) for several hours and cool under a stream of inert gas before use.

Issue 2: Poor Solubility or Presence of a Precipitate in a New Bottle
  • Symptoms: A newly opened bottle of the compound, which should be a liquid, contains solid material.

  • Probable Cause: The compound was exposed to moisture during previous handling or due to improper sealing, leading to the formation of the more crystalline 3-fluoropyridine-2-carboxylic acid.

  • Solution:

    • Assess Usability: Perform the analytical checks described in Issue 1 to determine the extent of degradation.

    • Purification: If the material is still mostly the desired ester, it can be salvaged. Decant the liquid ester from the solid acid if possible. Alternatively, use the purification protocol outlined in the solution for Issue 1.

    • Contact Supplier: If the bottle is newly received and sealed, contact the supplier's technical support with the lot number and analytical data, as this may indicate a quality control issue.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G cluster_0 Problem Identification cluster_1 Causality & Solution cluster_2 Outcome start Inconsistent Results or Suspected Degradation check_purity Perform Quality Control Check (TLC, LC-MS, NMR) start->check_purity is_degraded Is Degradation Confirmed? (e.g., presence of carboxylic acid) check_purity->is_degraded hydrolysis Primary Cause: Ester Hydrolysis due to Moisture is_degraded->hydrolysis Yes no_issue No Degradation Detected. Investigate other experimental parameters. is_degraded->no_issue No purify Action: Purify Material (Aqueous Wash or Chromatography) hydrolysis->purify review_protocol Action: Review Handling Protocols (Use Anhydrous Solvents, Inert Atmosphere) hydrolysis->review_protocol proceed Proceed with Experiment using Purified Material & Improved Protocol purify->proceed review_protocol->proceed

References

Technical Support Center: Purification of Fluorinated Pyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated pyridine esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable compounds. The presence of a pyridine ring, an ester functional group, and one or more fluorine atoms creates a specific set of purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established chemical principles.

I. Understanding the Core Challenges

The purification of fluorinated pyridine esters is complicated by the interplay of three key structural features:

  • The Pyridine Ring: Its basic nitrogen atom can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor separation during column chromatography.[1]

  • The Ester Group: This functional group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during work-up or chromatography.[2]

  • Fluorine Substituents: The high electronegativity of fluorine significantly alters the electronic properties of the molecule. This can:

    • Reduce the pKa of the pyridine nitrogen, making it less basic.[3][4][5] This can be advantageous in reducing interaction with silica gel but may require different pH adjustments during extractions.

    • Increase lipophilicity , affecting solvent selection for both chromatography and recrystallization.[3][6]

    • Influence the reactivity of the ester group, potentially making it more or less susceptible to hydrolysis.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the purification of fluorinated pyridine esters.

Q1: Why is my fluorinated pyridine ester streaking so badly on my silica gel TLC plate and column?

A1: This is a classic issue with pyridine-containing compounds.[1] The basic nitrogen atom interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. While fluorine substitution reduces the basicity of the pyridine, this interaction can still be significant.

Q2: I'm losing a significant amount of my compound during aqueous work-up. What's happening?

A2: There are two likely culprits. First, your fluorinated pyridine ester may have some water solubility, especially if it's a salt. Second, the ester functionality could be hydrolyzing to the corresponding carboxylic acid, which would then be extracted into an aqueous basic wash. The pH of your aqueous layers is critical.

Q3: My purified compound looks like an oil and won't crystallize. How can I induce crystallization?

A3: "Oiling out" is a common problem when impurities are present, or when the compound has a low melting point. The high lipophilicity imparted by fluorine can also make crystallization challenging. Trying a variety of solvent systems is key.

Q4: I see unexpected peaks in my NMR spectrum after purification. What could they be?

A4: Besides residual solvents, common impurities could include hydrolyzed carboxylic acid, diastereomers if a chiral center is present, or byproducts from the reaction that co-eluted with your product. Careful analysis of your NMR, including 19F NMR, is essential.[7]

III. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Symptoms:

  • Broad, streaking bands on the column.

  • Co-elution of the product with impurities.

  • Significant tailing on TLC plates.

Causality: The interaction between the basic pyridine nitrogen and acidic silica gel is the primary cause. Even with reduced basicity from fluorine substitution, this interaction can persist.

Solutions:

  • Neutralize the Silica Gel:

    • Protocol: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et3N) by volume. Swirl the slurry for a few minutes before packing the column.

    • Rationale: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel and minimizing the interaction with your fluorinated pyridine ester.

  • Optimize the Solvent System:

    • Protocol: Use a slightly more polar solvent system than what your TLC indicates might be optimal. Adding a small amount of a polar solvent like methanol (0.5-1%) or a basic modifier like pyridine to your eluent can also help to improve peak shape.

    • Rationale: A more polar mobile phase can help to more effectively displace the compound from the stationary phase, reducing tailing.

  • Consider an Alternative Stationary Phase:

    • Protocol: If the issue persists, consider using neutral or basic alumina, or a reversed-phase C18 silica gel.

    • Rationale: Alumina has fewer acidic sites than silica. Reversed-phase chromatography separates compounds based on hydrophobicity, which can be a very effective strategy for lipophilic fluorinated compounds.[8]

Issue 2: Product Loss or Decomposition During Aqueous Work-up

Symptoms:

  • Low overall yield after extraction.

  • Presence of the corresponding carboxylic acid in your NMR or LC-MS.

Causality: The ester group is susceptible to hydrolysis, especially under strong acidic or basic conditions. The electron-withdrawing nature of the fluorinated pyridine ring can sometimes make the ester carbonyl more electrophilic and thus more prone to nucleophilic attack by water or hydroxide.

Solutions:

  • Use Mild Acids and Bases for Extraction:

    • Protocol: Instead of strong acids like 1M HCl, use a saturated aqueous solution of ammonium chloride (NH4Cl) to neutralize basic reaction components. For removing acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO3) instead of sodium hydroxide (NaOH).

    • Rationale: These milder reagents are less likely to promote ester hydrolysis.

  • Minimize Contact Time:

    • Protocol: Perform your extractions quickly and avoid letting your organic layer sit in contact with aqueous acidic or basic solutions for extended periods.

    • Rationale: Reducing the exposure time minimizes the opportunity for hydrolysis to occur.

  • Back-Extraction:

    • Protocol: If you suspect your product is being lost to the aqueous layer, you can "back-extract" the aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

Issue 3: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • Crystals do not form even after cooling and scratching.

  • The resulting solid is amorphous or has a wide melting point range, indicating impurity.

Causality: The presence of impurities can inhibit the formation of a crystal lattice. Additionally, the unique solubility properties imparted by the fluorine atoms can make finding a suitable recrystallization solvent challenging. Pyridine-containing compounds, in general, can be more difficult to crystallize than their non-heteroaromatic counterparts.[9]

Solutions:

  • Systematic Solvent Screening:

    • Protocol: Use a small amount of your compound to test its solubility in a range of hot and cold solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • Common Solvents to Try: Hexanes/Ethyl Acetate, Toluene, Diethyl Ether, Dichloromethane/Hexanes, Ethanol/Water.

  • Two-Solvent Recrystallization:

    • Protocol: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

    • Rationale: This method allows for a very fine-tuning of the solubility to induce crystallization.

  • Seeding:

    • Protocol: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Summary for Column Chromatography
Symptom Potential Cause Primary Solution Secondary Solutions
Peak Tailing/StreakingInteraction with acidic silica gelNeutralize silica with 1-2% triethylamine in the eluent.Use a more polar eluent; consider alumina or C18 reversed-phase.
Co-elution of ImpuritiesInsufficient separationOptimize solvent system using TLC; try a gradient elution.Use a longer column; consider a different stationary phase.
Low Recovery from ColumnIrreversible adsorption or decompositionUse deactivated silica or alumina.Elute with a very polar solvent (e.g., methanol) at the end to wash the column.
Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical progression for selecting an appropriate purification method for your fluorinated pyridine ester.

Purification_Workflow start Crude Fluorinated Pyridine Ester is_acid_base_stable Is the ester stable to mild acid/base? start->is_acid_base_stable is_solid Is the crude product a solid? try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization_success Was recrystallization successful? try_recrystallization->recrystallization_success pure_solid Pure Crystalline Solid recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No chromatography_success Was chromatography successful? column_chromatography->chromatography_success is_acid_base_stable->is_solid No acid_base_extraction Acid-Base Extraction is_acid_base_stable->acid_base_extraction Yes acid_base_extraction->is_solid pure_oil_solid Pure Product (Oil or Solid) chromatography_success->pure_oil_solid Yes troubleshoot_chromatography Troubleshoot Chromatography (See Guide) chromatography_success->troubleshoot_chromatography No

Caption: Decision tree for selecting a purification strategy.

V. References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. --INVALID-LINK--

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Overcoming challenges in the purification of pyridine compounds. Benchchem. --INVALID-LINK--

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. --INVALID-LINK--

  • Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards. --INVALID-LINK--

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. --INVALID-LINK--

  • Fluorine detection in organic compounds. Chemistry Stack Exchange. --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. --INVALID-LINK--

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. --INVALID-LINK--

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Publishing. --INVALID-LINK--

  • Pyridine as a Brønsted Base for Anhydrous Proton Conductors. ResearchGate. --INVALID-LINK--

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. MDPI. --INVALID-LINK--

  • Ethyl 2-(trifluoromethyl)nicotinate. Sigma-Aldrich. --INVALID-LINK--

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. --INVALID-LINK--

  • Ethyl 2-(trifluoromethyl)nicotinate. Apollo Scientific. --INVALID-LINK--

  • Ethyl 2,6-bis(trifluoromethyl)nicotinate. ChemScene. --INVALID-LINK--

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate. Sigma-Aldrich. --INVALID-LINK--

  • Proposed mechanisms for the hydrolysis of (a) 3 and (b) 8 c after fluorination. ResearchGate. --INVALID-LINK--

  • A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--

  • Ethyl 2-(trifluoromethyl)nicotinate. Santa Cruz Biotechnology. --INVALID-LINK--

  • Methods of Analysis for Fluorine. Springer. --INVALID-LINK--

  • Reaction of hydrogen fluoride in pyridine solution with cis-cyano-2-and cis-amido-2-aziridines. Preparation of β-fluoro-α-amino acids and esters by means of acidic hydrolysis and alcoholysis of β-fluoro-α-amino nitriles and/or β-fluoro-α-amino acid amides. Tetrahedron. --INVALID-LINK--

  • NMR Chemical Shifts of Impurities. Sigma-Aldrich. --INVALID-LINK--

  • NMR Proton Shifts for Residual Solvent Impurities. University of Wisconsin-Madison Chemistry Department. --INVALID-LINK--

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Center for Biotechnology Information. --INVALID-LINK--

  • [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation. ACS Omega. --INVALID-LINK--

  • Working with fluorinated silica phases. SiliCycle. --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. --INVALID-LINK--

  • Partial reduction of electron-deficient pyridines. PubMed. --INVALID-LINK--

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. --INVALID-LINK--

  • 1-Fluoroadamantane. Organic Syntheses. --INVALID-LINK--

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. --INVALID-LINK--

  • Electron-Poor Iridium Pincer Complexes as Dehydrogenation Catalysts: Investigations into Deactivation through Formation of N2, CO, and Hydride Complexes. Organometallics. --INVALID-LINK--

  • How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. --INVALID-LINK--

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. --INVALID-LINK--

  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--

  • Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. --INVALID-LINK--

  • Synthesis and properties of fluorinated pyridine-containing polyimides. ResearchGate. --INVALID-LINK--

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. --INVALID-LINK--

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. --INVALID-LINK--

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. --INVALID-LINK--

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. --INVALID-LINK--

  • Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. PubMed. --INVALID-LINK--

References

Technical Support Center: Managing Regioselectivity in the Synthesis of 3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-fluoropyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a fluorine atom at the C3 position of the pyridine ring. The unique electronic properties of the pyridine nucleus make regiocontrol a significant synthetic challenge. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve your synthetic goals with precision and efficiency.

Core Principles: Understanding Regioselectivity in Pyridine Fluorination

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This intrinsic property dictates its reactivity towards fluorinating agents.

  • Electrophilic Attack: The ring is deactivated towards electrophilic aromatic substitution (EAS). When a reaction does occur, it preferentially happens at the C3 and C5 positions, which are the most electron-rich carbons. However, under harsh acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring and directing substitution to the C3 position.

  • Nucleophilic Attack: The C2, C4, and C6 positions are electron-poor and thus susceptible to nucleophilic attack, especially if a good leaving group is present. Direct nucleophilic substitution at C3 is generally not feasible unless the ring is heavily activated by strong electron-withdrawing groups.

  • Radical Attack: Radical reactions, such as the Minisci reaction, typically favor the C2 and C4 positions.

Achieving C3 fluorination often requires non-traditional strategies that circumvent the natural reactivity of the pyridine ring. This guide will explore these methods and troubleshoot the common issues encountered.

Caption: Electronic properties of the pyridine ring.

Troubleshooting Guide: Common Issues in 3-Fluoropyridine Synthesis

This section addresses specific problems encountered during experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Fluorination – Getting C2/C4/C5 Isomers Instead of C3

Question: I am attempting a direct electrophilic fluorination of my substituted pyridine using Selectfluor®, but I'm getting a mixture of isomers, with very little of the desired 3-fluoro product. What is going wrong?

Answer: This is a classic challenge stemming from the inherent electronics of the pyridine ring.

Probable Causes & Solutions:

  • Intrinsic Ring Reactivity: Unsubstituted or weakly directed pyridines are not sufficiently activated for selective electrophilic attack at C3. Direct C-H fluorination methods often favor the position adjacent to the nitrogen (C2).[1][2]

    • Solution: Your strategy may be unsuitable for your substrate. Direct C3 fluorination via EAS is rare. Consider a multi-step approach that pre-functionalizes the ring to direct the fluorine to the C3 position. The most reliable modern method involves the use of Zincke imine intermediates, which effectively transforms the pyridine into an electron-rich dienamine, enabling regioselective fluorination at the desired position.[3][4]

  • Steric Hindrance: Bulky groups at the C2 or C4 positions can sterically block access, but this does not guarantee C3 selectivity and may lead to C5 fluorination or no reaction.

    • Solution: Analyze your starting material. If steric hindrance is the likely cause of a mixed-isomer output, a change in strategy is warranted. A nucleophilic substitution approach might be more effective if you can install a leaving group at the C3 position.

  • Incorrect Choice of Fluorinating Agent: While versatile, reagents like Selectfluor® may not be selective enough for challenging substrates without strong directing groups.[5][6]

    • Solution: For Zincke imine intermediates derived from 2-substituted pyridines, Selectfluor® in the presence of a base like Na₂CO₃ is often effective. For 3-substituted systems, N-Fluorobenzenesulfonimide (NFSI) in a solvent like trifluoroethanol (TFE) can provide the desired C5-fluorinated product directly.[4]

Issue 2: Low or No Yield in Nucleophilic Aromatic Substitution (SₙAr)

Question: I have a 3-chloropyridine derivative and I'm trying to displace the chlorine with fluoride using KF, but the reaction is not proceeding.

Answer: Nucleophilic substitution at the C3 position of pyridine is notoriously difficult. The position is not electronically activated for SₙAr, unlike the C2 and C4 positions.

Probable Causes & Solutions:

  • Insufficient Ring Activation: The C3 position is not electron-deficient enough for nucleophilic attack.

    • Solution 1: Add Activating Groups. The reaction requires strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, at other positions on the ring (e.g., C2 or C4) to activate the C3 position towards nucleophilic attack. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been shown to be an effective leaving group that can be displaced by fluoride.[7]

    • Solution 2: Use Pyridine N-Oxides. Converting the pyridine to its N-oxide derivative can activate the ring for nucleophilic substitution. A novel method involves the fluorination of a 3-bromo-4-nitropyridine N-oxide, which proceeds readily at room temperature to give the 3-fluoro product after reduction.[8][9] This approach effectively changes the electronic landscape of the ring to favor the desired reaction.

  • Poor Fluoride Source Reactivity: Standard potassium fluoride (KF) may not be nucleophilic enough, especially in the absence of a phase-transfer catalyst.

    • Solution: Use a more reactive fluoride source like cesium fluoride (CsF) or spray-dried KF.[10] The use of aprotic polar solvents like DMSO or sulfolane is crucial to enhance the nucleophilicity of the fluoride ion.

  • High Reaction Temperature Leading to Decomposition: Pushing the reaction too hard with high temperatures can lead to decomposition of the starting material or product.

    • Solution: If ring activation is the core issue, increasing the temperature will likely not solve it and may worsen the outcome. Focus on modifying the substrate (adding EWGs or forming the N-oxide) to allow the reaction to proceed under milder conditions.

Issue 3: Failure of the Zincke Imine Strategy

Question: I am trying the Zincke imine approach for C3-fluorination, but the initial ring-opening or the final ring-closing step is failing.

Answer: The Zincke imine strategy is powerful but sensitive. Success hinges on the careful execution of each step.[3][4]

Probable Causes & Solutions:

  • Inefficient Zincke Salt Formation/Ring Opening: The reaction of the pyridine with the Zincke salt precursor (e.g., 2,4-dinitrochlorobenzene) and an amine is not proceeding.

    • Solution: Ensure all reagents are pure and the solvents are anhydrous. The choice of amine is critical; primary anilines are often used for 2-substituted pyridines, while dibenzylamine may be optimal for 3-substituted systems.[4] Monitor this step carefully by TLC or LC-MS to confirm the formation of the ring-opened Zincke imine intermediate before proceeding.

  • Failed Fluorination of the Imine: The isolated Zincke imine is not reacting with the electrophilic fluorine source (e.g., Selectfluor® or NFSI).

    • Solution: The stability and reactivity of the Zincke imine can be substrate-dependent. Ensure the correct fluorinating agent and conditions are used for your specific substitution pattern as outlined in the literature.[4] For example, a base may be required for some fluorinations to proceed.

  • Failed Cyclization to the 3-Fluoropyridine: After fluorination, the intermediate does not cyclize to form the final product.

    • Solution: The ring-closing step is often promoted by heat or a mild acid. If using a one-pot protocol, ensure the conditions are compatible with both the fluorination and cyclization steps. For some substrates, a two-step procedure involving isolation of the fluorinated imine followed by a dedicated cyclization step may be necessary.

G cluster_eas Electrophilic Fluorination (EAS) cluster_snar Nucleophilic Substitution (SₙAr) cluster_zincke Zincke Imine Strategy start Low Yield or Incorrect Regioisomer of 3-Fluoropyridine strategy What is your synthetic strategy? start->strategy eas_q1 Getting C2/C4/C5 isomers? strategy->eas_q1 EAS snar_q1 No reaction at C3 position? strategy->snar_q1 SₙAr zincke_q1 Which step is failing? strategy->zincke_q1 Zincke eas_a1 This is expected due to ring electronics. Consider a different strategy. eas_q1->eas_a1 eas_s1 Adopt Zincke Imine Strategy [3, 5] eas_a1->eas_s1 snar_a1 C3 is not activated. Is the ring activated by EWGs or as an N-Oxide? snar_q1->snar_a1 snar_s1 1. Add strong EWGs to the ring. 2. Convert to Pyridine N-Oxide [21, 27] snar_a1->snar_s1 zincke_a1 Ring-Opening zincke_q1->zincke_a1 zincke_a2 Fluorination zincke_q1->zincke_a2 zincke_a3 Ring-Closing zincke_q1->zincke_a3 zincke_s1 Check amine, reagent purity, and anhydrous conditions. zincke_a1->zincke_s1 zincke_s2 Use correct F+ source for substrate (e.g., Selectfluor vs. NFSI) [5] zincke_a2->zincke_s2 zincke_s3 Apply heat or mild acid. Consider a two-step process. zincke_a3->zincke_s3

Caption: Troubleshooting workflow for 3-fluoropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing 3-fluoropyridines?

A: There are several main routes, each with its own advantages and disadvantages:

  • Halogen Exchange (Halex) Reaction: Replacing a chlorine or bromine at the C3 position with fluoride. This is often challenging due to the low reactivity of the C3 position but can be achieved on activated substrates.[10]

  • Diazotization (Balz-Schiemann type): Converting 3-aminopyridine to a diazonium salt, which is then decomposed in the presence of a fluoride source. This is a classic method but can have variable yields and may require handling potentially unstable intermediates.[10][11]

  • Direct C-H Fluorination: While highly desirable, this is very difficult to achieve selectively at C3. Most methods for direct fluorination of pyridines show a strong preference for the C2 position.[1][2]

  • Ring-Opening/Ring-Closing (Zincke Imine Method): A modern and highly effective method that temporarily opens the pyridine ring to form an electron-rich intermediate, allowing for regioselective C3 fluorination before closing the ring.[3][4]

  • Nucleophilic Substitution on N-Oxides: Activating the pyridine ring by forming the N-oxide allows for nucleophilic fluorination at the C3 position, which is otherwise inaccessible.[8][9]

Q2: How do I choose the right electrophilic fluorinating agent?

A: The choice depends heavily on the reaction mechanism and substrate.

  • Selectfluor® (F-TEDA-BF₄): A widely used, crystalline, and relatively safe electrophilic fluorinating agent. It is effective for fluorinating electron-rich aromatics and activated intermediates like Zincke imines.[5][6]

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and common electrophilic agent. It is sometimes more reactive than Selectfluor® and can be the reagent of choice in specific protocols, such as the C5-fluorination of 3-substituted pyridines via the Zincke strategy.[4]

  • Silver(II) Fluoride (AgF₂): This is a powerful reagent used for direct C-H fluorination. However, it exhibits a strong preference for fluorinating the C-H bond adjacent to the nitrogen (C2 position) and is therefore generally unsuitable for synthesizing 3-fluoropyridines.[12][13][14] It is also highly sensitive to moisture.[15]

Q3: What are the best analytical methods to confirm the regioselectivity of my fluorinated pyridine product?

A: A combination of techniques is essential for unambiguous structure determination.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The chemical shift of the fluorine atom will be different for each regioisomer. Furthermore, coupling constants to adjacent protons (³JHF) and protons further away (⁴JHF, ⁵JHF) provide definitive proof of the substitution pattern.

  • ¹H NMR Spectroscopy: The introduction of a fluorine atom will split the signals of nearby protons. Analyzing the coupling patterns (e.g., observing doublet of doublets) and the magnitude of the H-F coupling constants helps to assign the structure.

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: NOE experiments (e.g., NOESY or ROESY) can show through-space correlations between the fluorine atom and nearby protons, confirming the substitution pattern, especially in complex molecules.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for determining the purity of the sample and the ratio of different isomers in a mixture, but it does not typically provide definitive structural information on its own.

Key Experimental Protocols
Protocol 1: C3-Selective Fluorination of a 2-Substituted Pyridine via Zincke Imine Intermediate

This protocol is adapted from methodologies developed for meta-selective pyridine functionalization.[4] It is a two-step, one-pot procedure.

Materials:

  • 2-Substituted Pyridine (e.g., 2-phenylpyridine) (1.0 mmol)

  • 1-Fluoro-2,4,6-trimethylpyridinium triflate (1.05 mmol)

  • Aniline (1.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Selectfluor® (1.2 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.5 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Zincke Imine Formation:

    • To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the 2-substituted pyridine (1.0 mmol), 1-fluoro-2,4,6-trimethylpyridinium triflate (1.05 mmol), and anhydrous acetonitrile (5 mL).

    • Add aniline (1.1 mmol) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

    • Once the formation of the Zincke salt is complete, remove the solvent under reduced pressure.

  • Fluorination and Cyclization:

    • To the vial containing the crude Zincke salt, add anhydrous toluene (5 mL), Selectfluor® (1.2 mmol), and sodium carbonate (2.5 mmol).

    • Seal the vial and heat the mixture to 80-100 °C.

    • Monitor the reaction for the formation of the 3-fluoro-2-substituted pyridine product. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-fluoropyridine derivative.

Protocol 2: Nucleophilic Fluorination via a Pyridine N-Oxide Intermediate

This protocol is based on the strategy of activating the pyridine ring towards meta-substitution.[8][9]

Materials:

  • 3-Bromo-4-nitropyridine N-oxide (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) or Cesium Fluoride (CsF) (1.5 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Palladium on carbon (Pd/C, 10 wt. %) (5 mol %)

  • Methanol (10 mL)

  • Hydrogen gas (H₂) balloon

Procedure:

  • Nucleophilic Fluorination:

    • To an oven-dried vial, add 3-bromo-4-nitropyridine N-oxide (1.0 mmol) and anhydrous DMSO (5 mL).

    • Add the fluoride source (TBAF solution or solid CsF) at room temperature.

    • Stir the mixture vigorously. The reaction is often rapid and can be complete within 30-60 minutes. Monitor by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3-fluoro-4-nitropyridine N-oxide. This can be purified by chromatography or used directly in the next step.

  • Reduction of the N-Oxide and Nitro Group:

    • Dissolve the crude 3-fluoro-4-nitropyridine N-oxide in methanol (10 mL).

    • Carefully add Pd/C (5 mol %) to the solution.

    • Secure a hydrogen-filled balloon to the flask and stir the suspension under a hydrogen atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure and purify the resulting 3-fluoro-4-aminopyridine by silica gel column chromatography.

Data Summary Tables

Table 1: Comparison of Common Fluorinating Agents

ReagentTypeCommon UseSelectivity Notes
Selectfluor® ElectrophilicFluorination of electron-rich arenes and activated intermediates.Generally good selectivity, but can be substrate-dependent. Used in the Zincke imine method.[4][6]
NFSI ElectrophilicFluorination of a wide range of substrates, including carbanions and arenes.Often more reactive than Selectfluor®. Optimal for certain Zincke imine fluorinations.[4]
AgF₂ C-H ActivationDirect C-H fluorination of heterocycles.Highly regioselective for the C2 position of pyridines; not suitable for C3 synthesis.[1][13][14]
KF / CsF NucleophilicHalogen exchange (SₙAr) reactions.Requires a highly activated substrate (with EWGs) for reaction at the C3 position.[7][10]

Table 2: Overview of Synthetic Strategies for 3-Fluoropyridines

StrategyStarting MaterialKey TransformationProsCons
Zincke Imine Substituted PyridineRing-opening, electrophilic fluorination, ring-closingHigh regioselectivity for C3/C5, broad substrate scope.[3][4]Multi-step, sensitive intermediates, may require optimization.
N-Oxide SₙAr Substituted Pyridine N-OxideNucleophilic displacement of a leaving group (e.g., -Br, -NO₂)Excellent regioselectivity, mild reaction conditions for fluorination.[8][9]Requires preparation of N-oxide and subsequent reduction.
Diazotization 3-AminopyridineDiazonium salt formation and decomposition with F⁻Utilizes readily available starting materials.Potentially unstable intermediates, variable yields.[10]
Halogen Exchange 3-HalopyridineNucleophilic displacement of Cl/Br with F⁻Atom-economical if it works.Very difficult at C3 unless the ring is strongly activated.[10]

References

overcoming competing reactions in Ethyl 3-fluoropyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for the synthesis of Ethyl 3-fluoropyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. Here, we address common challenges, focusing on the underlying chemical principles to help you troubleshoot and optimize your synthetic protocols. The primary route discussed involves the diazotization of Ethyl 3-aminopyridine-2-carboxylate followed by a Balz-Schiemann type fluorination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is extremely low, or I've recovered only starting material. What are the likely causes?

This is a common issue often traced back to the initial diazotization step. The formation and stability of the pyridyldiazonium salt are paramount for success.

Possible Cause A: Incomplete Diazotization The conversion of the primary amine on the pyridine ring to a diazonium salt is sensitive to several factors. Pyridine amines are less basic than anilines, which can make diazotization less straightforward.[1]

  • Troubleshooting Steps:

    • Acid Choice & Stoichiometry: Use of fluoroboric acid (HBF₄) is standard for the Balz-Schiemann reaction as it serves as both the acid catalyst and the fluoride source via the BF₄⁻ counterion.[2][3] Ensure at least 2.5-3 equivalents are used to fully protonate the starting material and neutralize the nitrite salt.

    • Nitrite Source: Sodium nitrite (NaNO₂) is common, but for anhydrous conditions, organic nitrites like tert-butyl nitrite (t-BuONO) can be advantageous, especially in non-aqueous solvents.[1]

    • Strict Temperature Control: The reaction must be kept cold, typically between -5 °C and 5 °C.[4][5] Pyridyldiazonium salts, especially 2- and 3-substituted ones, can be thermally unstable.[1][6] Use a reliable cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal reaction temperature, not just the bath temperature.

Possible Cause B: Premature Decomposition of the Diazonium Salt Even if formed, the diazonium salt can decompose before the fluorination step if not handled correctly.

  • Troubleshooting Steps:

    • Isolate the Salt: For the Balz-Schiemann reaction, it is often beneficial to precipitate and isolate the diazonium tetrafluoroborate salt.[2] This removes soluble impurities that might catalyze decomposition. The salt should be washed with cold diethyl ether and dried under vacuum without heat.

    • Avoid Contaminants: Ensure all glassware is scrupulously clean. Trace metals can catalyze the decomposition of diazonium salts.

Q2: My main byproduct is Ethyl 3-hydroxypyridine-2-carboxylate. How can I prevent this?

The formation of the corresponding phenol (in this case, a hydroxypyridine) is a classic competing reaction caused by the reaction of the diazonium cation with water.[7]

Root Cause Analysis: The aryl cation intermediate generated during the decomposition is highly electrophilic and will readily react with any available nucleophile. Water is a potent nucleophile in this context.

  • Preventative Measures:

    • Anhydrous Conditions: While aqueous HBF₄ is often used, minimizing water is key. Ensure your starting materials and solvents are as dry as possible. For particularly sensitive substrates, consider anhydrous diazotization methods using reagents like t-BuONO in an organic solvent.[1]

    • Solvent Choice for Decomposition: The thermal decomposition of the isolated diazonium salt should be performed in a non-polar, aprotic, high-boiling solvent like toluene, xylene, or even without a solvent (neat), if the salt's thermal properties are well-understood.[8] Low-polarity solvents can promote the desired intimate ion pair between the diazonium cation and the BF₄⁻ anion, facilitating fluoride transfer over hydrolysis.[8]

Q3: I am observing significant amounts of Ethyl 3-chloropyridine-2-carboxylate in my product mixture. Why is this happening?

This points to a competing Sandmeyer-type reaction.[9][10] This occurs when halide ions (like Cl⁻) are present during the diazotization and subsequent decomposition.

Root Cause Analysis: The Sandmeyer reaction involves the copper(I)-catalyzed substitution of the diazonium group with a nucleophile, such as chloride or bromide.[10] Even without a copper catalyst, some level of substitution can occur if a high concentration of the halide is present.

  • Preventative Measures:

    • Avoid Hydrochloric Acid: Do not use HCl to acidify the initial amine solution if you intend to perform a Balz-Schiemann fluorination. The chloride ions will compete with the tetrafluoroborate anion. Use HBF₄ exclusively.[11]

    • Purify the Starting Material: Ensure your starting Ethyl 3-aminopyridine-2-carboxylate is free from any residual chloride salts from its own synthesis.

The diagram below illustrates the desired Balz-Schiemann pathway versus the primary competing side reactions.

Caption: Desired vs. Competing Reaction Pathways.

Q4: The thermal decomposition of my isolated diazonium salt is very vigorous and results in a dark, tarry mixture with low yield. How can I control this?

Uncontrolled decomposition is a known hazard and a common cause of yield loss in Balz-Schiemann reactions.[12][13] The decomposition can be highly exothermic, leading to polymerization and degradation.[13]

Optimization Strategies:

StrategyDescriptionRationale
Controlled Heating Heat the isolated salt slowly and incrementally. Start at a lower temperature (e.g., 80-100 °C) and gradually increase until nitrogen evolution begins. Maintain that temperature until gas evolution ceases.Avoids rapid, exothermic decomposition that can lead to charring and side reactions. Many diazonium tetrafluoroborates decompose in the 90-150 °C range.[6]
High-Boiling Solvent Decompose the salt as a slurry in a high-boiling, inert solvent like dodecane or in a fluorinated solvent.The solvent acts as a heat sink, allowing for more uniform temperature control and preventing localized overheating.
Photochemical Decomposition Irradiate the diazonium salt solution/slurry with a UV lamp as an alternative to heat.Photolysis can sometimes provide a milder and more selective method for generating the aryl cation, avoiding thermal degradation pathways.[8]
Flow Chemistry Perform the diazotization and subsequent thermal decomposition in a continuous flow reactor.Flow chemistry offers superior heat and mass transfer, allowing for precise control over reaction time and temperature, which significantly minimizes the risk of runaway reactions and improves yield and safety.

Experimental Protocol: Optimized Balz-Schiemann Reaction

This protocol is a starting point and may require optimization for your specific setup and scale.

Step 1: Diazotization and Salt Isolation

  • To a stirred solution of Ethyl 3-aminopyridine-2-carboxylate (1.0 eq) in 48% aqueous fluoroboric acid (3.0 eq) at -5 °C, add a solution of sodium nitrite (1.1 eq) in a minimum amount of water dropwise, keeping the internal temperature below 5 °C.

  • Stir the resulting slurry for 30-60 minutes at 0 °C.

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration.

  • Wash the filter cake sequentially with cold 5% aqueous HBF₄, cold ethanol, and finally, cold diethyl ether.

  • Dry the salt under high vacuum at room temperature until a constant weight is achieved. Caution: Handle the dry diazonium salt with care as they can be shock-sensitive.[14]

Step 2: Thermal Decomposition

  • Place the dry diazonium salt in a flask equipped with a reflux condenser (vented to a scrubber).

  • Heat the flask gently in an oil bath. Increase the temperature gradually until nitrogen gas evolution is observed (typically >100 °C).

  • Maintain this temperature until gas evolution ceases completely.

  • Cool the reaction mixture to room temperature.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate), wash with aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final product.

The following workflow diagram summarizes the key experimental stages.

Experimental_Workflow cluster_diazotization Step 1: Diazotization cluster_isolation Step 2: Salt Isolation cluster_decomposition Step 3: Decomposition & Workup start Dissolve Amine in HBF₄ cool Cool to 0°C start->cool add_nitrite Add NaNO₂ (aq) Dropwise (T < 5°C) cool->add_nitrite stir Stir 30-60 min at 0°C add_nitrite->stir filter Filter Slurry stir->filter wash Wash with Cold Ether/Ethanol filter->wash dry Dry Under Vacuum (No Heat) wash->dry heat Heat Salt Gently (Control Temp) dry->heat extract Extract with Organic Solvent heat->extract purify Purify via Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

References

Validation & Comparative

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated pyridine scaffolds are of particular interest due to the ability of fluorine to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. Ethyl 3-fluoropyridine-2-carboxylate is a key building block in this domain, yet its analytical characterization is often assumed rather than rigorously examined. The seemingly subtle shift of a single fluorine atom around the pyridine ring can induce significant changes in the molecule's electronic and conformational landscape, leading to distinct spectroscopic signatures.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond a simple data report, we will dissect the underlying principles governing the observed (predicted) spectral features. Furthermore, we will present a comparative analysis with its structural isomers—Ethyl 4-fluoropyridine-2-carboxylate, Ethyl 5-fluoropyridine-2-carboxylate, and Ethyl 6-fluoropyridine-2-carboxylate—to equip researchers with the tools to unambiguously differentiate these closely related compounds. The data for this compound and its isomers presented herein are synthesized based on established principles of NMR and MS, drawing from spectral data of analogous compounds.

Predicted Spectroscopic Analysis of this compound

¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

The substitution pattern on the pyridine ring, with an electron-withdrawing ester group at the 2-position and a highly electronegative fluorine atom at the 3-position, creates a unique electronic environment that is reflected in the NMR spectra. The following spectral data are predicted based on the analysis of substituent effects in related molecules such as ethyl picolinate and 3-fluoropyridine.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity J (Hz)
H-4~7.60dddJ(H4-H5) ≈ 8.0, J(H4-F3) ≈ 9.0, J(H4-H6) ≈ 2.0
H-5~7.45dddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0, J(H5-F3) ≈ 4.0
H-6~8.50dddJ(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0, J(H6-F3) ≈ 2.0
-OCH₂-~4.40qJ(CH₂-CH₃) = 7.1
-CH₃~1.40tJ(CH₃-CH₂) = 7.1
¹³C NMR Predicted δ (ppm) Multiplicity J (Hz)
C-2~164.0dJ(C2-F3) ≈ 15
C-3~158.0dJ(C3-F3) ≈ 250
C-4~125.0dJ(C4-F3) ≈ 5
C-5~123.0dJ(C5-F3) ≈ 20
C-6~150.0dJ(C6-F3) ≈ 3
C=O~168.0s-
-OCH₂-~62.0s-
-CH₃~14.0s-
¹⁹F NMR Predicted δ (ppm) Multiplicity J (Hz)
F-3~-120.0dddJ(F3-H4) ≈ 9.0, J(F3-H5) ≈ 4.0, J(F3-H6) ≈ 2.0

Causality Behind Predicted Shifts and Couplings:

  • ¹H NMR: The proton at the 6-position (H-6) is expected to be the most downfield due to its ortho position relative to the electron-withdrawing nitrogen atom. The fluorine at the 3-position will exert a deshielding effect on the adjacent H-4. The multiplicities are complex due to H-H and H-F couplings. The through-space and through-bond couplings to fluorine are critical for structural assignment.[1][2]

  • ¹³C NMR: The carbon directly attached to the fluorine (C-3) will exhibit a very large one-bond C-F coupling constant (¹JCF), which is a hallmark of fluorinated aromatic systems.[3] The other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine. The carbonyl carbon of the ester is expected to be the most downfield signal.

  • ¹⁹F NMR: The chemical shift of fluorine on a pyridine ring is sensitive to the electronic nature and position of other substituents.[4] The multiplicity will be a result of couplings to the aromatic protons.

Mass Spectrometry Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺˙) at m/z = 169. The fragmentation pattern will likely be dominated by the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

Predicted Fragmentation Pathway:

  • Loss of Ethoxy Radical: The initial fragmentation is expected to be the cleavage of the C-O bond of the ester to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion at m/z 124. This is a common fragmentation pathway for ethyl esters.[5]

  • Loss of Carbon Monoxide: The acylium ion can then lose a molecule of carbon monoxide (CO) to form a fluoropyridyl cation at m/z 96.

  • Loss of Ethylene (McLafferty Rearrangement): If the molecular ion has sufficient internal energy, a McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This would result in an ion at m/z 141.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring can lead to the loss of HCN, yielding smaller fragment ions.[6]

Table 2: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Notes
169[M]⁺˙Molecular Ion
141[M - C₂H₄]⁺˙McLafferty Rearrangement
124[M - •OC₂H₅]⁺Loss of ethoxy radical
96[M - •OC₂H₅ - CO]⁺Subsequent loss of CO

Comparative Analysis with Positional Isomers

The differentiation of this compound from its 4-, 5-, and 6-fluoro isomers is readily achievable by careful examination of their NMR and MS data. The position of the fluorine atom significantly influences the chemical shifts and, most diagnostically, the coupling patterns in the NMR spectra.

Table 3: Predicted ¹H NMR Chemical Shifts (Aromatic Region) for Fluoro-isomers of Ethyl Pyridine-2-carboxylate

Compound H-3 (δ, ppm) H-4 (δ, ppm) H-5 (δ, ppm) H-6 (δ, ppm)
Ethyl 3-fluoro--~7.60~7.45~8.50
Ethyl 4-fluoro-~7.80-~7.20~8.60
Ethyl 5-fluoro-~8.20~7.90-~8.55
Ethyl 6-fluoro-~7.90~7.50~7.10-

Table 4: Predicted ¹⁹F NMR Chemical Shifts for Fluoro-isomers of Ethyl Pyridine-2-carboxylate

Compound Predicted ¹⁹F δ (ppm) Key Coupling Partners
Ethyl 3-fluoro-~-120.0H-4, H-5, H-6
Ethyl 4-fluoro-~-90.0H-3, H-5
Ethyl 5-fluoro-~-130.0H-4, H-6
Ethyl 6-fluoro-~-70.0H-3, H-4, H-5

Key Differentiating Features:

  • Ethyl 4-fluoropyridine-2-carboxylate: The fluorine at the 4-position will show strong couplings to H-3 and H-5. The ¹⁹F NMR chemical shift is expected to be significantly more downfield compared to the 3- and 5-fluoro isomers.

  • Ethyl 5-fluoropyridine-2-carboxylate: The fluorine at the 5-position will primarily couple to H-4 and H-6.

  • Ethyl 6-fluoropyridine-2-carboxylate: The fluorine at the 6-position, being ortho to the nitrogen, is expected to have the most downfield ¹⁹F chemical shift among the isomers. It will show couplings to H-3, H-4, and H-5.

The mass spectra of the isomers are expected to be very similar, with the molecular ion at m/z 169 and common fragments from the loss of the ethoxy group and CO. Therefore, NMR spectroscopy, particularly the coupling patterns in both ¹H and ¹⁹F NMR, is the definitive technique for distinguishing these positional isomers.

Experimental Protocols

NMR Spectroscopy

A self-validating NMR protocol is crucial for obtaining reproducible and high-quality data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A wide spectral width may be necessary to locate the signal.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all signals, acquire 2D correlation spectra.

      • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations, which is particularly useful for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry
  • Sample Introduction:

    • For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • For less volatile or thermally labile compounds, Direct Infusion Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) can be used.

  • GC-MS Method:

    • GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure good separation and elution of the compound.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 40-300 to detect the molecular ion and key fragments.

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 1D ¹H NMR acq1->acq2 acq3 1D ¹³C NMR acq1->acq3 acq4 1D ¹⁹F NMR acq1->acq4 acq5 2D NMR (COSY, HSQC, HMBC) acq2->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structure Elucidation proc3->proc4

Caption: Workflow for NMR analysis.

MS_Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 mol_ion Molecular Ion [C₈H₈FNO₂]⁺˙ m/z = 169 frag1 Acylium Ion [C₆H₃FNCO]⁺ m/z = 124 mol_ion->frag1 - •OC₂H₅ frag3 [M - C₂H₄]⁺˙ m/z = 141 mol_ion->frag3 McLafferty Rearrangement frag2 Fluoropyridyl Cation [C₅H₃FN]⁺ m/z = 96 frag1->frag2 - CO

Caption: Predicted MS fragmentation pathway.

Conclusion

The structural characterization of fluorinated pyridine derivatives is a critical step in modern drug discovery. This guide has provided a detailed, predictive analysis of the NMR and mass spectral data for this compound, grounded in established spectroscopic principles. By comparing these predicted data with those of its positional isomers, we have highlighted the key differentiating features, primarily the nuanced coupling patterns in ¹H and ¹⁹F NMR spectra. The provided experimental protocols offer a robust framework for researchers to acquire high-quality, reliable data for this important class of molecules. Ultimately, a thorough understanding of these analytical techniques is indispensable for the unambiguous structural confirmation and advancement of novel fluorinated pharmaceutical candidates.

References

A Comparative Guide to the Synthesis of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoropyridine-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmaceutical agents. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of target molecules, including metabolic stability, binding affinity, and bioavailability. Consequently, efficient and scalable synthetic access to this fluorinated pyridine derivative is of paramount importance.

This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. By examining the underlying chemical principles, experimental protocols, and key performance metrics, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Route 1: The Balz-Schiemann Reaction Pathway

A classic and reliable method for the introduction of fluorine onto an aromatic ring, the Balz-Schiemann reaction, provides a viable pathway to the target molecule. This route commences with the readily available 3-aminopyridine-2-carboxylic acid.

Overall Synthetic Scheme

Figure 1: Workflow for the Balz-Schiemann reaction route.

In-Depth Analysis and Experimental Protocols

Step 1: Esterification of 3-Aminopyridine-2-carboxylic Acid

The initial step involves the esterification of 3-aminopyridine-2-carboxylic acid to its corresponding ethyl ester. This is typically achieved through a Fischer esterification, where the carboxylic acid is heated in ethanol with a catalytic amount of a strong acid.

  • Causality of Experimental Choices: The use of a large excess of ethanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product side. An acid catalyst, such as sulfuric acid or hydrogen chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Experimental Protocol: Synthesis of Ethyl 3-aminopyridine-2-carboxylate

  • Suspend 3-aminopyridine-2-carboxylic acid (1.0 eq.) in anhydrous ethanol (10-15 volumes).

  • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture for 15-20 minutes, or alternatively, add concentrated sulfuric acid (0.1-0.2 eq.) cautiously.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford Ethyl 3-aminopyridine-2-carboxylate.

  • Expected Yield: Approximately 65%.[1][2]

Step 2: Balz-Schiemann Reaction of Ethyl 3-aminopyridine-2-carboxylate

This crucial step introduces the fluorine atom onto the pyridine ring. The primary amino group of Ethyl 3-aminopyridine-2-carboxylate is first converted to a diazonium salt using a nitrite source in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the desired fluoro-pyridine.

  • Mechanistic Insight: The reaction proceeds through the formation of an aryl diazonium cation, which upon heating, eliminates nitrogen gas to generate a highly reactive aryl cation. This cation is then trapped by the fluoride ion from the tetrafluoroborate counter-ion to form the C-F bond.[3][4]

Experimental Protocol: Synthesis of this compound

  • Dissolve Ethyl 3-aminopyridine-2-carboxylate (1.0 eq.) in a 48% aqueous solution of fluoroboric acid (3-4 eq.) at 0-5 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • The precipitated diazonium tetrafluoroborate salt can be collected by filtration and washed with cold diethyl ether.

  • The isolated salt is then carefully heated (often in an inert, high-boiling solvent like xylene or decane) until the evolution of nitrogen gas ceases.

  • After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.

  • Estimated Yield: Based on similar substrates, a yield of approximately 63-66% can be expected for this step.

Route 2: Nucleophilic Aromatic Substitution (SNAr) Pathway

An alternative approach involves the nucleophilic aromatic substitution of a nitro group on the pyridine ring with a fluoride source. This route begins with the nitration of 2-picolinic acid.

Overall Synthetic Scheme

References

reactivity comparison of Ethyl 3-fluoropyridine-2-carboxylate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl Fluoropyridine-2-carboxylate Isomers

For researchers and professionals in drug development, the strategic placement of a fluorine atom on a heterocyclic scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. The pyridine ring, a ubiquitous feature in pharmaceuticals, is a prime candidate for such modification. However, the reactivity of the resulting fluorinated pyridine can vary dramatically depending on the fluorine's position, presenting both synthetic opportunities and challenges.

This guide provides a comprehensive comparison of the reactivity of four key isomers of Ethyl 3-fluoropyridine-2-carboxylate, focusing on how the fluorine's location dictates the molecule's behavior in fundamental organic transformations. We will delve into the electronic principles governing this reactivity, supported by experimental data and detailed protocols.

The Isomers: A Structural and Electronic Overview

The four isomers under consideration are Ethyl 3-, 4-, 5-, and 6-fluoropyridine-2-carboxylate. The primary electronic factors governing their reactivity are the potent inductive electron withdrawal (-I effect) of the fluorine atom and the electron-withdrawing nature of both the pyridine nitrogen and the C2-ester group. The interplay of these effects, which is highly dependent on the fluorine's position (ortho, meta, or para) relative to the nitrogen and the ester, creates distinct electronic environments for each isomer.

G cluster_0 This compound cluster_1 Ethyl 4-fluoropyridine-2-carboxylate cluster_2 Ethyl 5-fluoropyridine-2-carboxylate cluster_3 Ethyl 6-fluoropyridine-2-carboxylate 3-fluoro 3-fluoro 4-fluoro 4-fluoro 5-fluoro 5-fluoro 6-fluoro 6-fluoro

Caption: The four structural isomers of Ethyl Fluoropyridine-2-carboxylate.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is arguably the most important reaction for functionalizing halopyridines. In this reaction, the fluoride ion acts as a leaving group. The reaction rate is dictated by the stability of the negatively charged intermediate (the Meisenheimer complex), which is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group.[1] The pyridine nitrogen is inherently activating for SNAr at the 2- and 4-positions.[2][3]

The general reactivity order for SNAr in these isomers is predicted as follows:

Ethyl 6-fluoropyridine-2-carboxylate > Ethyl 4-fluoropyridine-2-carboxylate > this compound > Ethyl 5-fluoropyridine-2-carboxylate

This order is based on the ability of the electron-withdrawing groups (pyridine nitrogen and ester) to stabilize the Meisenheimer intermediate through resonance and induction.

G cluster_reactivity S(N)Ar Reactivity Trend cluster_justification Justification for High Reactivity r1 Ethyl 6-fluoro- (Most Reactive) r2 Ethyl 4-fluoro- r1->r2 Decreasing Reactivity r3 Ethyl 3-fluoro- r2->r3 Decreasing Reactivity r4 Ethyl 5-fluoro- (Least Reactive) r3->r4 Decreasing Reactivity j1 6-Fluoro Isomer: - F is ortho to Nitrogen - F is para to Ester - Strong resonance stabilization of intermediate by both groups. j2 4-Fluoro Isomer: - F is para to Nitrogen - F is meta to Ester - Strong resonance stabilization by Nitrogen. G start Setup: 4 Parallel Reactions (One for each isomer) reactants To each flask add: - Isomer (1.0 mmol) - Ethanol (10 mL) - 1M NaOH(aq) (2.0 mL, 2.0 equiv) start->reactants conditions Stir all reactions at 50°C reactants->conditions monitoring Monitor reaction progress by TLC (e.g., every 30 minutes) Spot against starting material. conditions->monitoring workup Upon completion (disappearance of starting material): 1. Cool to room temperature. 2. Neutralize with 1M HCl to pH ~4-5. 3. Extract with Ethyl Acetate (3x15 mL). monitoring->workup Completion Observed analysis Analyze product (Pyridine Carboxylic Acid) by NMR and measure yield. workup->analysis

References

A Comparative Analysis of the Biological Activity of Ethyl 3-Fluoropyridine-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. The strategic modification of this heterocycle, particularly through halogenation, offers a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive comparison of the biological activity of Ethyl 3-fluoropyridine-2-carboxylate against its non-fluorinated and other halogenated analogs, offering insights into their therapeutic potential and the underlying structure-activity relationships.

The Impact of Halogenation on Biological Activity

The introduction of a fluorine atom into a molecule can profoundly alter its biological profile. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. In the context of pyridine-2-carboxylates, substitution at the 3-position is of particular interest as it can influence the molecule's electronic distribution and steric profile, thereby affecting its interaction with biological targets.

While direct comparative studies on the specific ethyl esters are limited, research on related pyridine and quinoline derivatives consistently demonstrates that halogenation significantly impacts their antimicrobial and anticancer activities. For instance, studies on haloquinolines have shown that bromo and chloro derivatives can exhibit potent cytotoxic effects against various cancer cell lines. This suggests that the nature and position of the halogen are critical determinants of biological efficacy.

Comparative Biological Profile

Antimicrobial Activity

Picolinic acid, the parent acid of the compounds discussed, and its salts have demonstrated notable antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacteria and fungi. The esterification to form ethyl picolinate may modulate this activity, and the introduction of a halogen at the 3-position is expected to further influence the antimicrobial spectrum and potency.

Based on general principles of medicinal chemistry, the following hypotheses can be proposed:

  • This compound: The high electronegativity of fluorine may enhance its ability to form hydrogen bonds with target enzymes or disrupt microbial cell membranes.

  • Ethyl 3-chloropyridine-2-carboxylate and Ethyl 3-bromopyridine-2-carboxylate: The larger size and differing electronic properties of chlorine and bromine compared to fluorine could lead to altered target specificity and potency. For example, a study on ethyl 3,5-dibromoorsellinate, a different but related halogenated aromatic ester, demonstrated potent and selective activity against Methicillin-Resistant Staphylococcus aureus (MRSA). This highlights the potential of brominated scaffolds in combating drug-resistant bacteria.

Table 1: Postulated Antimicrobial Activity Profile

CompoundPostulated ActivityRationale
Ethyl pyridine-2-carboxylateModerateParent picolinic acid shows antimicrobial properties.
This compoundPotentially EnhancedFluorine can improve target binding and cell penetration.
Ethyl 3-chloropyridine-2-carboxylateVariableChloro substitution may alter target specificity.
Ethyl 3-bromopyridine-2-carboxylatePotentially PotentBromination has been shown to be effective in other aromatic antimicrobials.
Anticancer Activity

Pyridine derivatives are a cornerstone in the development of anticancer agents. The introduction of halogens can enhance their cytotoxic effects. While specific data for the ethyl 3-halopicolinates is scarce, the general trend observed in other heterocyclic compounds suggests that halogenation can lead to potent anticancer activity.

Table 2: Postulated Anticancer Activity Profile

CompoundPostulated ActivityRationale
Ethyl pyridine-2-carboxylateLow to ModerateThe pyridine core is a common feature in anticancer drugs.
This compoundPotentially EnhancedFluorine substitution is a common strategy to improve the efficacy of anticancer agents.
Ethyl 3-chloropyridine-2-carboxylatePotentially SignificantChloro-substituted heterocycles have shown notable anticancer activity.
Ethyl 3-bromopyridine-2-carboxylatePotentially SignificantBromo-substituted quinolines have demonstrated strong antiproliferative effects.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, standardized protocols for assessing the antimicrobial and anticancer activities of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol utilizes the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (5x10^5 CFU/mL) A->B E Inoculate wells with bacteria B->E C Test Compounds D Serial Dilutions in 96-well plate C->D D->E F Incubate (37°C, 18-24h) E->F G Visual Inspection or OD600 Measurement F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_measurement Measurement cluster_result Result A Seed cancer cells in 96-well plate B Overnight incubation for cell adherence A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Future Directions

The limited availability of direct comparative data underscores the need for further research in this area. A systematic study of 3-halo- and other 3-substituted ethyl picolinates would provide valuable insights into their SAR. Key questions to be addressed include:

  • How does the electronegativity and size of the halogen at the 3-position affect antimicrobial and anticancer potency?

  • Are there specific microbial enzymes or cellular pathways that are targeted by these compounds?

  • What is the mechanism of cytotoxicity in cancer cells?

The synthesis of a focused library of these analogs and their screening using the standardized protocols outlined above would be a logical next step. This would allow for a definitive comparison and could lead to the identification of lead compounds for further optimization in drug discovery programs.

Conclusion

While a definitive, data-rich comparison of the biological activity of this compound and its analogs is currently hampered by a lack of direct comparative studies, the existing literature on related compounds provides a strong rationale for their investigation as potential antimicrobial and anticancer agents. The strategic placement of a fluorine atom at the 3-position is a promising approach to enhance the therapeutic potential of the picolinate scaffold. Further focused research is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this class of compounds.

A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 3-fluoropyridine-2-carboxylate Binding

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding the intricate dance between a small molecule and its protein target is paramount. Computational analysis provides a powerful lens through which we can predict, visualize, and quantify these interactions, accelerating the journey from a promising compound to a viable therapeutic. This guide offers an in-depth comparison of computational methodologies for characterizing the binding of Ethyl 3-fluoropyridine-2-carboxylate, a heterocyclic fragment of interest in medicinal chemistry.

While specific, published binding partners for this exact molecule are not extensively documented, its analysis serves as a perfect exemplar for the computational workflows applied to novel fragments in early-stage drug development. We will move beyond a simple listing of steps to explore the scientific rationale behind each methodological choice, providing a self-validating framework for rigorous in silico investigation.

Pillar 1: The Foundational Step - Predicting the Interaction Geometry with Molecular Docking

Molecular docking is the computational workhorse for predicting the binding pose of a ligand within a protein's active site. It functions as a search algorithm, exploring a vast landscape of possible conformations and orientations to identify the most energetically favorable interaction.

The "Why": Causality in a Docking Workflow

The primary goal of docking is to generate a plausible 3D model of the protein-ligand complex, which becomes the foundation for all subsequent, more rigorous analyses. It is a rapid and cost-effective method, making it ideal for screening large libraries of compounds or for generating initial hypotheses about the binding mode of a new molecule like this compound. However, its speed comes at the cost of accuracy, as most standard docking algorithms treat the protein as a rigid entity and rely on simplified scoring functions to estimate binding affinity. Therefore, docking should be viewed as a hypothesis-generation tool, not a definitive predictor of binding strength.

Experimental Protocol: A Validated Molecular Docking Workflow

A trustworthy docking protocol must first be validated. This is typically achieved by removing the co-crystallized ligand from a known protein structure, re-docking it, and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation.

Step 1: Receptor Preparation

  • Selection: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

  • Cleaning: Remove all non-essential molecules, including water, co-solvents, and ions. Retain any structurally critical cofactors.

  • Protonation: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is critical as hydrogen bonds are key drivers of binding.

  • Charge Assignment: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).

Step 2: Ligand Preparation (this compound)

  • 3D Generation: Convert the 2D structure of the ligand into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field to obtain a low-energy conformation.

  • Charge Calculation: Assign partial charges. For novel fragments, quantum mechanical methods can provide more accurate charges than generic force fields.[1]

Step 3: Docking Execution

  • Grid Definition: Define a "grid box" that encompasses the entire binding site of the protein. This box defines the search space for the docking algorithm.

  • Algorithm Selection: Choose a docking program (e.g., AutoDock, Glide, GOLD). These programs use different search algorithms and scoring functions.

  • Run Docking: Execute the docking run, generating a set of possible binding poses ranked by their docking score.

Step 4: Post-Docking Analysis

  • Pose Clustering: Group similar poses together based on RMSD.

  • Visual Inspection: Critically examine the top-ranked poses. Look for chemically sensible interactions, such as hydrogen bonds with key residues, hydrophobic packing, and avoidance of steric clashes. The docking score alone is not a sufficient metric for success.

Pillar 2: Refining the Static Picture - Molecular Dynamics (MD) Simulation

A docked pose is a static snapshot. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations introduce flexibility, explicit solvent, and temperature to assess the stability of the predicted binding pose and to observe the subtle, time-dependent interplay between the ligand and protein.[2]

The "Why": From a Picture to a Movie

The primary reason to run an MD simulation after docking is to validate the stability of the predicted binding mode. If a docked pose is energetically unstable, the ligand will likely drift away from its initial position during the simulation. MD also allows us to:

  • Observe conformational changes in the protein upon ligand binding.

  • Analyze the network of water molecules in the binding site.

  • Provide a conformational ensemble for more accurate binding free energy calculations.

G cluster_docking Phase 1: Molecular Docking cluster_md Phase 2: Molecular Dynamics cluster_energy Phase 3: Free Energy Calculation PDB Protein Structure (PDB) Prep Receptor & Ligand Preparation PDB->Prep Ligand Ligand Structure Ligand->Prep Dock Docking Simulation Prep->Dock Pose Top-Ranked Binding Pose Dock->Pose Setup System Setup (Solvation, Ionization) Pose->Setup Equil Equilibration (NVT, NPT) Setup->Equil Prod Production MD Run Equil->Prod Analysis Trajectory Analysis (RMSD, Stability) Prod->Analysis MMPBSA MM/PBSA or MM/GBSA Prod->MMPBSA FEP FEP / TI (Optional) MMPBSA->FEP

Caption: General computational workflow for binding analysis.

Experimental Protocol: A Standard MD Simulation Workflow

Step 1: System Preparation

  • Input: Start with the most promising protein-ligand complex from molecular docking.

  • Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The ligand (this compound) will need to be parameterized to be compatible with the chosen protein force field.

  • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

  • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

Step 2: Simulation Staging

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes introduced during setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then adjust the pressure to the target pressure (e.g., 1 atm). This is done in two phases:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature. This ensures the system is at the correct density and temperature before the production run.

Step 3: Production MD

  • Execution: Run the simulation for a sufficient length of time (typically 100-500 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Saving: Save the coordinates of the system at regular intervals (e.g., every 100 picoseconds) to a trajectory file.

Step 4: Trajectory Analysis

  • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

  • RMSF: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation to see if they are persistent.

Pillar 3: Quantifying Binding - Advanced Free Energy Calculations

While MD simulations confirm stability, they do not directly yield a binding affinity. For this, we turn to more specialized, and computationally intensive, free energy calculation methods.[3]

The "Why": Moving from Qualitative Stability to Quantitative Affinity

The goal here is to compute the binding free energy (ΔG), which is directly related to the binding constant (K_d or K_i). These methods are crucial for ranking different ligands or predicting the effect of chemical modifications.[4]

Comparison of Free Energy Methodologies
MethodPrincipleComputational CostAccuracyPrimary Use Case
MM/PBSA & MM/GBSA End-point calculation combining molecular mechanics energy with a continuum solvation model.[5]ModerateModerateRanking a series of docked compounds; identifying key energetic contributions to binding.
Free Energy Perturbation (FEP) & Thermodynamic Integration (TI) "Alchemical" transformation of one ligand into another in both solvent and the protein binding site.[3]Very HighHighAccurately predicting the relative binding affinity difference between two closely related ligands.
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats the ligand and active site with high-accuracy Quantum Mechanics and the rest of the system with classical Molecular Mechanics.[6]Extremely HighVery HighInvestigating systems where classical force fields fail (e.g., charge transfer, polarization, bond breaking/forming).[7]
Experimental Protocol: MM/PBSA Calculation

This method is a common and practical follow-up to a stable MD simulation.

  • Snapshot Extraction: Select a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energy for the complex, the receptor, and the ligand individually. The total free energy is a sum of several terms:

    • ΔE_MM: Molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

    • ΔG_solv: Solvation free energy, which has two components:

      • Polar: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

      • Nonpolar: Calculated from the Solvent-Accessible Surface Area (SASA).

  • Binding Free Energy: The binding free energy is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

The entropic contribution is often ignored in standard MM/PBSA calculations as it is difficult to compute accurately and is a major source of error.[5]

FEP_Cycle Thermodynamic Cycle for Relative Binding Free Energy ΔΔG_bind = ΔG_bind(L2) - ΔG_bind(L1) = ΔG_bind(L1→L2) - ΔG_solv(L1→L2) P_L1 Protein + Ligand 1 P_L2 Protein + Ligand 2 P_L1->P_L2 ΔG_bind(L1→L2) L1_solv Ligand 1 (in solvent) P_L1->L1_solv ΔG_bind(L1) L2_solv Ligand 2 (in solvent) P_L2->L2_solv ΔG_bind(L2) L1_solv->L2_solv ΔG_solv(L1→L2)

Caption: Thermodynamic cycle for FEP calculations.

Conclusion: An Integrated and Iterative Approach

The computational analysis of a ligand like this compound is not a linear path but an integrated workflow. No single method provides a complete answer. An effective investigation begins with the broad strokes of molecular docking to generate initial hypotheses. These hypotheses are then tested and refined in the dynamic, solvated environment of MD simulations . Finally, for promising candidates, rigorous free energy methods are employed to provide a quantitative estimate of binding affinity that can guide further chemical optimization. The judicious application of these hierarchical and complementary techniques, grounded in an understanding of their inherent strengths and limitations, is essential for leveraging computational science to its full potential in the pursuit of novel therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Fluoropyridine-2-carboxylate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, particularly as kinase inhibitors for oncology. Its ability to form key hydrogen bonds and engage in various interactions within the ATP-binding site of kinases makes it a privileged structure. The strategic introduction of a fluorine atom to this scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its drug-like characteristics.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of ethyl 3-fluoropyridine-2-carboxylate derivatives, a class of compounds with emerging potential in kinase inhibitor design. By examining the impact of structural modifications on their biological activity, we aim to furnish researchers and drug development professionals with actionable insights to guide the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Privileged Core

The this compound core combines several key features that make it an attractive starting point for the design of kinase inhibitors. The pyridine ring itself is a well-established hinge-binding motif. The fluorine atom at the 3-position, being a strong electron-withdrawing group, can influence the pKa of the pyridine nitrogen and participate in favorable orthogonal multipolar interactions with the protein backbone. The ethyl carboxylate group at the 2-position provides a handle for further derivatization to explore interactions with other regions of the kinase active site.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, we can infer key SAR trends by analyzing related pyridine and fluorinated heterocyclic scaffolds investigated as kinase inhibitors. The following sections dissect the influence of substitutions at various positions of the pyridine ring and modifications of the carboxylate moiety.

Substitutions on the Pyridine Ring (Positions 4, 5, and 6)

The introduction of substituents on the pyridine ring is a critical strategy to enhance potency and achieve selectivity.

  • Position 4: This position is often solvent-exposed and provides an opportunity to introduce larger substituents to improve physicochemical properties or target unique sub-pockets of the kinase. For related pyridine-based inhibitors, the introduction of morpholine or piperazine moieties at this position has been shown to enhance solubility and cell permeability.

  • Position 5: Modifications at this position can significantly impact interactions with the gatekeeper residue and the hydrophobic back pocket of the kinase. Small, lipophilic groups are generally favored. In a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives with antibacterial activity, substitutions at the analogous position influenced potency, with smaller, electron-withdrawing groups showing favorable activity.[1]

  • Position 6: This position is adjacent to the hinge-binding nitrogen and substitutions here can modulate the electronics of the pyridine ring and its interaction with the hinge region. Small alkyl or halogen substituents are often explored.

Modification of the Ethyl Carboxylate Group

The ethyl carboxylate at the 2-position is a versatile handle for derivatization.

  • Ester Variation: Altering the ester alkyl group (e.g., from ethyl to methyl, propyl, or benzyl) can modulate solubility and cell permeability. However, this position is often directed towards the solvent-exposed region, and large changes may not significantly impact direct binding affinity.

  • Amidation: Conversion of the ester to an amide (carboxamide) is a common strategy to introduce additional hydrogen bond donors and acceptors. A wide variety of amines can be utilized to probe for interactions in the ribose-binding pocket or solvent-exposed regions. For instance, in a study of imidazopyrazole-3-carboxamide derivatives as BTK inhibitors, the amide group was found to be crucial for selectivity.[2]

  • Bioisosteric Replacement: The carboxylate can be replaced with other acidic functional groups or bioisosteres such as tetrazoles or acyl sulfonamides to fine-tune acidity and metabolic stability.

Comparative Biological Data of Related Pyridine Derivatives

To illustrate the impact of these structural modifications, the following table summarizes the biological activity of representative pyridine derivatives from various studies, highlighting key SAR trends.

Compound/Derivative ClassModificationTarget/AssayIC50/ActivityKey SAR InsightReference
N-phenylthieno[2,3-b]pyridine-2-carboxamides Varied substituents on the phenyl ringFOXM1 InhibitionVaries with substituent and positionElectron-withdrawing and donating groups on the phenyl ring significantly affect activity.[3]
3-Arylisoquinolinones meta- vs. para- substitution on the aryl ringAntiproliferative (MCF-7 cells)meta-substituted are up to 700-fold more activeSubtle positional changes of substituents can dramatically impact biological activity.[4][4]
3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines Varied aryl substituents at position 6PIKfyve Kinase InhibitionLow nM for potent analogsA wide variety of substituents on the aryl ring are tolerated, with a 4-carboxamide being the most potent.[5]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinones Varied substituents on a linked piperazine ringAntibacterial (Gram-positive)MICs from 0.25 µg/mLCompound 7j exhibited an 8-fold stronger inhibitory effect than linezolid.[1][1]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of pyridine carboxylate derivatives, providing a framework for researchers in the field.

General Synthesis of this compound Derivatives

A common synthetic route to access derivatives of the title compound involves a multi-step process, which may include a key halogenation or nitration step followed by nucleophilic aromatic substitution and subsequent functional group manipulations.

Diagram: Synthetic Workflow for this compound Analogs

G start Starting Pyridine Derivative step1 Introduction of Fluorine at C3 (e.g., Diazotization-Fluorination) start->step1 step2 Carboxylation at C2 (e.g., Lithiation followed by CO2 quench) step1->step2 step3 Esterification (Ethanol, Acid catalyst) step2->step3 core This compound step3->core step4 Modification of Pyridine Ring (e.g., Suzuki, Buchwald-Hartwig coupling) core->step4 step5 Modification of Ester (e.g., Saponification then Amidation) core->step5 analogs Target Analogs step4->analogs step5->analogs

Caption: General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • Synthetic peptide substrate

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Add 5 µL of kinase buffer containing the enzyme to each well of a 384-well plate.

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

G A Dispense Kinase and Buffer B Add Serially Diluted Test Compound A->B C Pre-incubation (15 min) B->C D Initiate Reaction (Add ATP & Substrate) C->D E Kinase Reaction (60 min) D->E F Stop Reaction & Detect ADP (Luminescence) E->F G Data Analysis (IC50 determination) F->G

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.[6]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic placement of a fluorine atom and the versatile carboxylate handle offer numerous avenues for optimization. Inferred SAR from related pyridine derivatives suggests that modifications at positions 4 and 5 of the pyridine ring and conversion of the ester to an amide are likely to be fruitful strategies for enhancing potency and selectivity.

Future work should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would involve varying substituents on the pyridine ring and exploring different amide derivatives of the 2-carboxylate. Such studies will be instrumental in elucidating a more detailed and direct SAR for this promising class of compounds, ultimately paving the way for the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to Cytotoxicity Assays for Novel Compounds Derived from Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Compounds derived from scaffolds such as Ethyl 3-fluoropyridine-2-carboxylate represent a promising frontier in the development of new drugs, potentially for anticancer and antimicrobial applications.[1][2][3][4][5][6] However, a critical early step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential.[7][8][9] This guide provides an in-depth comparison of common cytotoxicity assays, offering not just protocols, but the scientific rationale behind experimental choices to ensure robust and reliable data.

Chapter 1: Metabolic Viability Assays - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring cellular metabolic activity.[10][11] It is often the first-line screening assay due to its simplicity and cost-effectiveness.[9]

The Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals.[12] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]

Experimental Protocol: MTT Assay

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Cell culture medium (serum-free or low-serum, phenol red-free recommended for reduced background)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or SDS-HCl solution)[8][14]

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (negative control) and untreated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh, serum-free medium to each well. Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[13] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Visual Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: General workflow for the MTT cytotoxicity assay.

Critical Parameters and Considerations
  • Cell Density: The initial cell seeding density is crucial. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's toxicity.

  • MTT Incubation Time: The optimal incubation time with MTT can vary between cell lines. It should be long enough for sufficient formazan production but not so long that the formazan crystals become too large and difficult to dissolve.

  • Solubilization: Incomplete solubilization of the formazan crystals is a common source of error. Ensure thorough mixing and allow sufficient time for the crystals to dissolve completely.

  • Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading. It is essential to run a control with the compound in cell-free medium to check for such interference.

Chapter 2: Membrane Integrity Assays - The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is another popular method for assessing cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies cell death by measuring the integrity of the plasma membrane.[15][16]

The Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is present in most eukaryotic cells.[16] When the plasma membrane is damaged, LDH is released into the cell culture medium.[15] The LDH assay measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[16][17] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[16]

Experimental Protocol: LDH Assay

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant. The volume will be specified in the kit's protocol.

  • Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm) using a microplate reader.

Visual Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed & Treat Cells incubation Incubate cell_seeding->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction incubation_rt Incubate at RT ldh_reaction->incubation_rt read_absorbance Read Absorbance (490nm) incubation_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: General workflow for the LDH cytotoxicity assay.

Critical Parameters and Considerations
  • Serum Interference: Serum in the culture medium contains LDH, which can lead to high background readings. It is advisable to use serum-free or low-serum medium during the compound treatment.

  • Timing of Measurement: LDH is a stable enzyme, but its activity in the supernatant can change over time. It is important to perform the assay at a consistent time point after treatment.

  • Spontaneous vs. Maximum Release: The inclusion of controls for spontaneous and maximum LDH release is essential for accurate calculation of cytotoxicity.

Chapter 3: Elucidating the Mechanism of Cell Death - Apoptosis Assays

While MTT and LDH assays provide valuable information about cell viability and death, they do not reveal the underlying mechanism. Apoptosis, or programmed cell death, is a distinct process from necrosis and is often the desired outcome for anticancer agents.[18][19] Several assays can help determine if a compound induces apoptosis.

Hallmarks of Apoptosis

Apoptosis is characterized by a series of morphological and biochemical changes, including:

  • Cell shrinkage and membrane blebbing[20]

  • Chromatin condensation and DNA fragmentation[20]

  • Externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane[21]

  • Activation of a family of proteases called caspases[18]

Key Apoptosis Assays
  • Annexin V Staining: Annexin V is a protein that has a high affinity for PS.[22] In healthy cells, PS is located on the inner side of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[21][22] This is often combined with a viability dye like propidium iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[20]

  • Caspase Activity Assays: Caspases are key executioners of apoptosis.[18] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorogenic or colorimetric substrates. An increase in caspase activity is a strong indicator of apoptosis.

Visual Representation: The Apoptotic Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor Activation caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 mito_stress Mitochondrial Stress cyto_c Cytochrome c Release mito_stress->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.

Chapter 4: Comparative Analysis and Data Interpretation

Choosing the right cytotoxicity assay depends on the specific research question and the properties of the test compound.

Comparison of Cytotoxicity Assays
FeatureMTT AssayLDH AssayApoptosis Assays (Annexin V/Caspase)
Principle Measures metabolic activityMeasures membrane integrityDetects specific hallmarks of apoptosis
Endpoint Cell viabilityCell death (cytotoxicity)Apoptotic cell death
Assay Type ColorimetricColorimetricFlow cytometry, fluorescence, colorimetric
Throughput HighHighMedium to High
Cost LowLow to MediumMedium to High
Advantages Simple, inexpensive, high-throughputNon-destructive to remaining cellsProvides mechanistic information
Limitations Prone to interference, indirect measure of viabilitySerum interference, may not detect early apoptosisMore complex, higher cost
Data Interpretation: The IC50 Value

A common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50).[7][8] The IC50 value represents the concentration of a compound that is required to inhibit a biological process (e.g., cell proliferation) by 50%.[7] A lower IC50 value indicates a more potent compound. It is important to note that IC50 values can be influenced by experimental parameters such as cell line, incubation time, and the specific assay used.[9]

The Importance of Orthogonal Assays

No single assay is perfect. Therefore, it is highly recommended to use at least two different assays that measure different cellular parameters (orthogonal assays) to confirm the cytotoxic effects of a novel compound. For example, a decrease in cell viability observed with the MTT assay can be confirmed by an increase in cell death measured by the LDH assay.

Conclusion

The evaluation of cytotoxicity is a fundamental step in the preclinical development of novel compounds derived from this compound. A thoughtful selection and careful execution of cytotoxicity assays are paramount for obtaining reliable and meaningful data. By understanding the principles, advantages, and limitations of different assays, researchers can make informed decisions to accurately characterize the cytotoxic profile of their compounds and advance the most promising candidates toward further development.

References

A Comparative Guide to Fluorinating Agents for Pyyridine Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the therapeutic efficacy of a drug candidate.[2][3] Among the vast landscape of pharmaceutically relevant scaffolds, the pyridine ring holds a prominent position. Consequently, the synthesis of fluorinated pyridines is a critical endeavor for medicinal chemists, enabling the fine-tuning of molecular properties to optimize drug performance.[3][4]

However, the introduction of fluorine into the electron-deficient pyridine ring presents a unique set of challenges.[4][5] The relatively unreactive nature of the pyridine system compared to regular aromatic compounds necessitates the use of specialized fluorinating agents and carefully optimized reaction conditions.[4][5] This guide provides a comparative analysis of commonly employed fluorinating agents for pyridine synthesis, offering insights into their mechanisms, substrate scope, and practical considerations to aid researchers in selecting the optimal reagent for their specific application.

Electrophilic Fluorinating Agents: The N-F Class

A dominant class of reagents for the fluorination of pyridines is the electrophilic N-F agents.[6] These compounds feature a nitrogen-fluorine bond, where the nitrogen atom is substituted with electron-withdrawing groups to render the fluorine atom electrophilic.[6] The choice of N-F reagent is often a balance between reactivity, stability, and cost.

Selectfluor® (F-TEDA-BF4)

Selectfluor®, a trademark of Air Products and Chemicals, is a highly reactive and versatile electrophilic fluorinating agent.[7][8] It is a stable, non-toxic, and easy-to-handle crystalline solid, making it a popular choice in many research laboratories.[7][8]

Mechanism of Action: The fluorination of pyridines with Selectfluor® is believed to proceed through an electrophilic aromatic substitution-type mechanism. The precise nature of the fluorine transfer, whether via a single electron transfer (SET) pathway or a direct SN2 attack at fluorine, is still a subject of some debate and may be substrate-dependent.[7]

Key Features & Considerations:

  • High Reactivity: Selectfluor® is one of the most powerful electrophilic fluorinating reagents available.[8]

  • Broad Substrate Scope: It can be used to fluorinate a wide range of substituted pyridines, including those with electron-donating and moderately electron-withdrawing groups.[9][10]

  • Regioselectivity: The regioselectivity of fluorination is influenced by the electronic and steric properties of the substituents on the pyridine ring.[9] For many 3-substituted pyridines, fluorination occurs selectively at the 2-position.[11]

  • Aqueous Compatibility: Selectfluor® is tolerant of water, and some fluorination reactions can even be performed in aqueous media.[7][9]

G cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Outcome Pyridine Substituted Pyridine ReactionVessel Reaction in a suitable solvent (e.g., MeCN, H2O/CHCl3) Pyridine->ReactionVessel Selectfluor Selectfluor® Selectfluor->ReactionVessel FluorinatedPyridine Fluorinated Pyridine ReactionVessel->FluorinatedPyridine Electrophilic Aromatic Substitution Byproducts Byproducts ReactionVessel->Byproducts

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used electrophilic fluorinating agent.[6][12] It is a crystalline solid that is generally considered safer and more cost-effective than some of the more reactive N-F reagents.

Mechanism of Action: Similar to Selectfluor®, NFSI acts as an electrophilic fluorine source. Recent studies have also explored its use in radical fluorination pathways, particularly under photochemical conditions, which can offer alternative regioselectivities.[12][13]

Key Features & Considerations:

  • Milder Reactivity: NFSI is generally less reactive than Selectfluor®, which can be advantageous for achieving higher selectivity with sensitive substrates.[14]

  • Versatility: Beyond direct fluorination, NFSI can also be used as a nitrogen-radical precursor in other transformations.[12]

  • Broad Applicability: It has been successfully employed for the monofluorination of N-protected pyridone derivatives with high regioselectivity.[12]

  • Photocatalysis: The use of NFSI in visible-light-mediated reactions has expanded its utility for the C-H fluorination of heteroarenes.[13]

Deoxyfluorination Agents: Transforming Hydroxypyridines

PyFluor

PyFluor (2-pyridinesulfonyl fluoride) is a modern deoxyfluorination reagent that offers significant advantages in terms of stability and selectivity.[15] It is a low-melting solid that is thermally stable and can be handled on the benchtop.[15]

Mechanism of Action: Deoxyfluorination with PyFluor proceeds via the activation of the alcohol by the sulfonyl fluoride, followed by nucleophilic attack of a fluoride ion. The reaction typically requires a strong Brønsted base.[15][16]

Key Features & Considerations:

  • High Selectivity: PyFluor is known for producing considerably fewer elimination byproducts compared to older deoxyfluorinating agents like DAST.[17]

  • Excellent Stability: Its thermal and chemical stability make it a safer and more convenient reagent for both small-scale and preparatory-scale reactions.[15]

  • Broad Substrate Scope: PyFluor tolerates a wide range of functional groups, including basic heterocycles.[17]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Hydroxypyridine Hydroxypyridine SulfonateEster Pyridyl-Sulfonate Ester Intermediate Hydroxypyridine->SulfonateEster Activation PyFluor PyFluor PyFluor->SulfonateEster Base Strong Base (e.g., DBU) Base->SulfonateEster Fluoropyridine Fluoropyridine SulfonateEster->Fluoropyridine Nucleophilic Fluoride Attack

XtalFluor® Reagents

XtalFluor-E® and XtalFluor-M® are crystalline deoxyfluorinating agents that offer enhanced thermal stability and ease of handling compared to traditional reagents like DAST.[18][19][20]

Mechanism of Action: The XtalFluor reagents activate the carbon-oxygen bond, and a promoter is then used to facilitate the nucleophilic attack of the fluoride ion.[18][19] A key advantage is that they do not generate free hydrogen fluoride under anhydrous conditions.[19]

Key Features & Considerations:

  • Crystalline and Stable: Their solid nature and thermal stability make them safer to handle and store.[18][19]

  • High Efficiency: These reagents provide high yields in deoxyfluorination reactions with a broad substrate scope.[18][20]

  • Promoter Required: The use of a promoter, such as DBU or triethylamine trihydrofluoride, is necessary for the fluorination to proceed.[19][20]

Comparative Performance Data

The selection of a fluorinating agent is often guided by empirical data. The following table summarizes representative data for the fluorination of pyridine derivatives with the discussed reagents.

ReagentSubstrateProductYield (%)Reference
Selectfluor®2-Aminopyridine2-Amino-5-fluoropyridine85[9]
Selectfluor®1,2-Dihydropyridine derivative3-Fluoro-3,6-dihydropyridine derivative94[10]
NFSIN-Boc-4-pyridone3-Fluoro-4-pyridone derivative82[12]
PyFluor3-Hydroxymethylpyridine3-(Fluoromethyl)pyridine85[15]
XtalFluor-E®2-(Hydroxymethyl)pyridine2-(Fluoromethyl)pyridine88[20]

Experimental Protocols

General Procedure for Electrophilic Fluorination of a Substituted Pyridine with Selectfluor®
  • To a solution of the substituted pyridine (1.0 mmol) in an appropriate solvent (e.g., acetonitrile, 10 mL) in a flask equipped with a magnetic stirrer, add Selectfluor® (1.2 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated pyridine.

General Procedure for Deoxyfluorination of a Hydroxypyridine with PyFluor
  • To a stirred solution of the hydroxypyridine (1.0 mmol) and PyFluor (1.2 mmol) in an anhydrous solvent (e.g., toluene, 10 mL) under an inert atmosphere, add a strong base (e.g., DBU, 1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with heating as necessary, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the fluoropyridine product.

Conclusion and Future Outlook

The synthesis of fluorinated pyridines remains a vibrant area of research, driven by the continued demand for novel molecular entities in drug discovery and materials science. The development of new fluorinating agents with improved reactivity, selectivity, and safety profiles is an ongoing endeavor. While electrophilic fluorination with reagents like Selectfluor® and NFSI, and deoxyfluorination with modern reagents such as PyFluor and XtalFluor®, provide robust methods for accessing a wide array of fluorinated pyridines, the choice of reagent must be carefully considered based on the specific substrate and desired outcome. Future innovations will likely focus on catalytic and more sustainable fluorination methods, further expanding the synthetic chemist's toolkit for the preparation of these valuable compounds.

References

A Comparative Guide to the Validation of Ethyl 3-Fluoropyridine-2-Carboxylate Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective drug synthesis. Ethyl 3-fluoropyridine-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by detailed experimental protocols and validation data.

The Criticality of Purity for Pharmaceutical Intermediates

Pyridine derivatives are integral to many pharmaceutical compounds.[1] The presence of impurities in intermediates like this compound can lead to the formation of unwanted side products, reduce the efficacy of the final drug, or introduce toxic components.[2] Regulatory bodies worldwide have stringent requirements for the control of impurities in drug substances.[3] Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire drug development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Validation

Reverse-phase HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][4] Its high resolution, sensitivity, and quantitative accuracy make it the gold standard for separating the main component from structurally similar impurities.

A Validated HPLC Method for this compound

This section outlines a robust HPLC method for the purity validation of this compound, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6]

Experimental Protocol: HPLC Purity Validation

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Acetonitrile and Water (diluent) to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Workflow for HPLC Purity Validation

Method_Selection Analyte This compound Properties Properties: - Moderately Polar - Thermally Stable - Crystalline Solid Analyte->Properties HPLC HPLC Properties->HPLC Soluble in common solvents GC GC Properties->GC Sufficiently volatile DSC DSC Properties->DSC Crystalline & melts without decomposition Goal Goal: - Quantify Purity - Identify & Quantify Impurities Goal->HPLC Primary choice for impurity profiling Goal->GC Alternative for purity assay Goal->DSC Orthogonal method for absolute purity

References

A Researcher's Guide to Assessing the Metabolic Stability of Ethyl 3-Fluoropyridine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body will likely fail to achieve the necessary therapeutic concentrations, rendering it ineffective regardless of its potency. This guide provides an in-depth, technical comparison of methodologies for assessing the metabolic stability of a particularly relevant class of compounds: Ethyl 3-fluoropyridine-2-carboxylate derivatives.

The strategic inclusion of a pyridine ring and fluorine atoms are hallmarks of contemporary medicinal chemistry. Pyridine moieties can enhance pharmacological properties like potency and permeability, while fluorine substitution is a well-established strategy to block metabolically liable sites and improve stability.[1][2][3][4] Understanding the metabolic fate of scaffolds like this compound is therefore paramount for any research program utilizing them. This guide will dissect the experimental choices, provide detailed protocols, and explain the interpretation of results to empower researchers in their drug development efforts.

The Enzymatic Gauntlet: Understanding Key Metabolic Pathways

Before designing an experiment, it is crucial to understand the primary enzymatic systems responsible for xenobiotic clearance. For pyridine-containing compounds, two main families of enzymes are of particular interest: Cytochrome P450s and Aldehyde Oxidases.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located primarily in the liver's endoplasmic reticulum, is the principal driver of Phase I metabolism.[5] CYPs catalyze a variety of oxidative reactions. For aromatic heterocycles, they can hydroxylate the ring, a common route of metabolic breakdown. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can make the ring less susceptible to CYP-mediated oxidation, which is often a desired outcome of this chemical design.[1][6]

  • Aldehyde Oxidase (AO): A cytosolic molybdo-flavoenzyme, AO has gained significant attention as a major non-CYP pathway for drug metabolism.[7] It is particularly important for azaheterocycles like pyridine.[8][9] AO catalyzes the oxidation of electron-deficient carbons. A compound designed to be resistant to CYP metabolism may inadvertently become a prime substrate for AO, leading to rapid clearance that would be missed if only CYP-focused assays were employed.[8][10]

Therefore, a robust assessment of metabolic stability for these derivatives requires a multi-faceted approach that can account for the contributions of both CYP and AO enzymes.

Experimental Design: Selecting the Optimal In Vitro System

The choice of the in vitro test system is the most critical decision in designing a metabolic stability study. Each system offers a different balance of physiological relevance, throughput, and cost. The primary goal is to accurately predict a compound's in vivo hepatic clearance by measuring its intrinsic clearance (CLint) — the inherent ability of liver enzymes to metabolize a drug.[11][12]

Comparison of Common In Vitro Models
Test System Principle & Composition Advantages Limitations Best For
Liver Microsomes Subcellular fractions of the endoplasmic reticulum containing the full complement of Phase I CYP enzymes and their reductase partner.[13]High-throughput, cost-effective, reproducible, excellent for specifically assessing CYP-mediated metabolism.[12][13]Lacks cytosolic enzymes (like AO), Phase II enzymes, and cofactors. Does not account for cell permeability.[11][14]Initial, high-throughput screening to identify CYP liabilities.
Hepatocytes Intact, viable liver cells (can be cryopreserved or fresh) containing the complete set of metabolic enzymes (Phase I & II) and cofactors in their proper cellular location.[11][14][15]The "gold standard" for in vitro metabolism. Provides a complete picture of hepatic clearance, including CYP, AO, and Phase II pathways, while also accounting for cell uptake.[14][16]Lower throughput, higher cost, potential for inter-donor variability.[11]Comprehensive stability assessment of lead candidates; investigating discrepancies from microsomal data.
Liver S9 Fraction A mixture of the microsomal and cytosolic fractions of liver homogenate.[17]Contains both CYP (microsomal) and AO (cytosolic) enzymes.Enzyme concentrations are diluted compared to more specific preparations. Can be less predictive than hepatocytes.Investigating the relative contribution of cytosolic vs. microsomal enzymes.

Causality Behind the Choice: For this compound derivatives, a tiered approach is most effective.

  • Primary Screen: Use liver microsomes to rapidly rank compounds based on their susceptibility to CYP enzymes. This is a cost-effective way to eliminate candidates with high CYP turnover.

  • Secondary, In-depth Analysis: Advance promising compounds with good microsomal stability to a hepatocyte stability assay . This is a critical self-validating step. If a compound is stable in microsomes but shows rapid clearance in hepatocytes, it strongly implicates a non-CYP pathway, such as AO metabolism or conjugation.[11][14]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the recommended assays. These protocols are designed to be self-validating by including appropriate controls.

Workflow for Metabolic Stability Assessment

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Comprehensive Profiling Compound Test Compound (this compound derivative) HLM_Assay Human Liver Microsomal (HLM) Stability Assay Compound->HLM_Assay HLM_Data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) HLM_Assay->HLM_Data Decision1 High Clearance? HLM_Data->Decision1 Hep_Assay Hepatocyte Stability Assay Decision1->Hep_Assay No (Stable in HLM) Eliminate Eliminate or Redesign Compound Decision1->Eliminate Yes Hep_Data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Hep_Assay->Hep_Data Decision2 High Clearance? Hep_Data->Decision2 Decision2->Eliminate Yes Advance Advance for Further PK/PD Studies Decision2->Advance No (Stable in Hepatocytes) G start Start prep Prepare Reagents: - HLM (0.5 mg/mL) - Compound (1 µM final) - NADPH System start->prep incubate 1. Add Compound + HLM 2. Pre-incubate at 37°C prep->incubate react Initiate Reaction: Add NADPH System (T=0) incubate->react sample Sample at Time Points (0, 5, 15, 30, 45 min) react->sample quench Terminate Reaction: Add Cold Acetonitrile + Internal Standard sample->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze end End analyze->end G start Start prep Prepare Reagents: - Hepatocytes (1M cells/mL) - Compound (1 µM final) start->prep incubate Mix Compound + Cells Incubate at 37°C in CO₂ Incubator prep->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Terminate Reaction: Add to Cold Acetonitrile + Internal Standard sample->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze end End analyze->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: The Cardinal Rule of Disposal

Ethyl 3-fluoropyridine-2-carboxylate and its residues are classified as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or in regular trash.[1] Adherence to your institution's specific hazardous waste management protocols and local regulations is mandatory. This guide provides a framework for safe handling and disposal, grounded in established chemical safety principles.

Section 1: Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[2] Pyridine derivatives can affect the nervous system, liver, and kidneys.

  • Irritation: Expected to cause skin and serious eye irritation.[3]

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment.[4][5] Discharge into the environment must be strictly avoided.[6]

  • Combustibility: While not always highly flammable, related compounds are combustible liquids. Keep away from heat, sparks, and open flames.

Hazard ClassificationAnticipated Risk for this compound
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)
Skin Corrosion/Irritation Category 2 (Irritant)[3]
Serious Eye Damage/Irritation Category 1 or 2 (Serious Damage or Irritant)[2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[3]
Aquatic Hazard Assumed to be toxic to aquatic life with long-lasting effects.

This table is an expert synthesis based on data for structurally related compounds.

Section 2: Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe segregation, containment, and transfer of this compound waste.

Personnel Protective Equipment (PPE) is Mandatory: Before beginning any waste handling procedures, ensure you are wearing:

  • Nitrile gloves[1]

  • Chemical safety goggles[6]

  • A properly fitted lab coat[1]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Designated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled, and compatible container.[9]

  • Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent washes, in a sealable, airtight container.

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[7]

  • Solid Waste: Collect contaminated solid materials (e.g., silica gel, filter paper, gloves, weighing papers) in a separate, sealed container, also clearly labeled.[9]

  • Empty Containers: "Empty" containers that held the neat material must be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. Puncture the container to prevent reuse before placing it in a designated solid waste drum.[6]

Step 2: Labeling and Containment

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

  • Contents Declaration: Clearly write the full chemical name, "this compound," and list any solvents present with their approximate concentrations. Do not use abbreviations.

  • Secure Containment: Ensure the container cap is securely fastened to prevent leaks or the release of vapors.[7] Store the waste container in a designated satellite accumulation area within the lab, inside secondary containment to mitigate spills.[8]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or no longer in use, follow your institution's procedure to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.[1]

  • Do Not Accumulate: Avoid storing large quantities of hazardous waste in the laboratory. Schedule regular pickups to minimize risk.[8]

Final Disposal Methodologies:

The ultimate disposal of halogenated organic waste is conducted by specialized, licensed facilities. The most common and effective method is high-temperature incineration.

  • Incineration: This is the preferred method for complete destruction.[10] Rotary kiln incineration at temperatures between 820°C and 1,600°C is effective for pyridine-containing wastes.[10] Such facilities are equipped with flue gas scrubbing systems to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[6]

The following diagram illustrates the decision-making workflow for the disposal process.

Caption: Decision workflow for proper segregation and disposal of chemical waste.

Section 3: Emergency Procedures for Spills

Accidents require immediate and correct action.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[7]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[6]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Contact your institution's emergency response line and the EHS department from a safe location. Do not attempt to clean up a large spill yourself.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize your institution's specific protocols and consult your EHS department with any questions.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Action: In the Event of an Exposure or Spill

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3]

  • Spill: Evacuate personnel from the immediate area. Wear appropriate personal protective equipment (see Section 2). Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a suitable, sealed container for disposal.[3][4]

Understanding the Hazard: A Chemist's Perspective

Anticipated Hazard Profile (Based on Analogous Compounds):

Hazard ClassificationAnticipated EffectSource Analogy
Skin Corrosion/IrritationCauses skin irritation.[2][3]3-Fluoropyridine-2-carboxylic acid
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]3-Fluoropyridine-2-carboxylic acid
Respiratory IrritationMay cause respiratory tract irritation.[2][3][4]Fluorinated Pyridines
FlammabilityMay be a flammable liquid and vapor.[6]3-Fluoropyridine

The First Line of Defense: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and potential chemical exposure. The selection of appropriate PPE is not merely a checklist item but a dynamic process that depends on the scale and nature of the operation being performed.

Core PPE Requirements

At a minimum, the following PPE must be worn when handling Ethyl 3-fluoropyridine-2-carboxylate in any quantity:

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory.[7] If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[7]

  • Hand Protection: Due to the varied recommendations for pyridine and its derivatives, selecting the appropriate glove material is critical. While nitrile gloves are a common laboratory choice, some sources suggest they offer limited resistance to pyridine.[1][8] For pyridine itself, butyl rubber or neoprene gloves are often recommended for better protection.[5][8] Given this, it is prudent to use gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn to protect against skin contact.[7][8] Long pants and closed-toe shoes are also required.[7]

Task-Specific PPE Selection Workflow

The level of PPE must be escalated based on the potential for exposure. The following diagram outlines a decision-making process for PPE selection.

PPE_Workflow cluster_start Start: Assess Task cluster_operations Operational Scale & Risk cluster_ppe Required PPE Level start Handling This compound weighing Weighing / Small Transfers (<1g, contained) start->weighing Low Risk reaction Reaction Setup / Workup (>1g, open/semi-open system) start->reaction Moderate Risk large_scale Large Scale / High Splash Potential start->large_scale High Risk core_ppe Core PPE: - Chemical Goggles - Butyl/Neoprene Gloves - Lab Coat weighing->core_ppe enhanced_ppe Enhanced PPE: Core PPE + - Face Shield reaction->enhanced_ppe max_ppe Maximum PPE: Enhanced PPE + - Chemical Resistant Apron - Respiratory Protection* large_scale->max_ppe note *Respiratory protection required if not in a certified fume hood or if aerosolization is possible.

Caption: PPE Selection Workflow based on task-specific risks.

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling ensures safety and procedural integrity.

Receiving and Storage
  • Verification: Upon receipt, ensure the container is properly labeled and sealed.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][8] The storage location should be a designated, locked cabinet for hazardous chemicals.[2] Keep containers tightly closed to prevent the absorption of moisture.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational.[5] Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Donning PPE: Put on all required PPE as determined by your task assessment (see Section 2.2).

  • Transfer: Conduct all transfers and manipulations of the chemical inside the fume hood to minimize inhalation exposure.[1]

  • Cleaning: After handling, thoroughly wash your hands with soap and water, even after removing gloves.[2] Decontaminate any surfaces that may have come into contact with the chemical.

Waste Disposal Plan
  • Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[8]

  • Containerization: The waste container should be made of a compatible material (e.g., high-density polyethylene).[1]

  • Disposal: Dispose of the chemical waste through a licensed chemical destruction facility. Do not discharge to sewer systems.[3] All disposal procedures must be in accordance with local, state, and federal regulations.

Emergency Preparedness: A Self-Validating System

Your safety protocols are only as strong as your preparedness for when things go wrong.

  • First Aid Knowledge: All personnel handling this chemical must be familiar with the first aid measures outlined at the beginning of this guide.[1]

  • Spill Kit: A spill kit containing absorbent material, waste bags, and appropriate PPE should be readily available in the laboratory.

  • Emergency Contacts: Ensure that emergency contact numbers (e.g., Environmental Health & Safety, Poison Control) are clearly posted in the laboratory.

By integrating these safety and handling protocols into your daily laboratory operations, you create a self-validating system that prioritizes the well-being of all researchers while ensuring the integrity of your scientific work. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and the most current safety data sheets for related compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.